Product packaging for Dde Biotin-PEG4-Alkyne(Cat. No.:)

Dde Biotin-PEG4-Alkyne

Cat. No.: B1498631
M. Wt: 650.8 g/mol
InChI Key: BDJHEZRAKBBIJH-LFERIPGTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dde Biotin-PEG4-Alkyne is a useful research compound. Its molecular formula is C32H50N4O8S and its molecular weight is 650.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H50N4O8S B1498631 Dde Biotin-PEG4-Alkyne

Properties

Molecular Formula

C32H50N4O8S

Molecular Weight

650.8 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C32H50N4O8S/c1-4-10-33-23(29-25(37)20-32(2,3)21-26(29)38)9-12-41-14-16-43-18-19-44-17-15-42-13-11-34-28(39)8-6-5-7-27-30-24(22-45-27)35-31(40)36-30/h1,24,27,30,37H,5-22H2,2-3H3,(H,34,39)(H2,35,36,40)/t24-,27-,30-/m0/s1

InChI Key

BDJHEZRAKBBIJH-LFERIPGTSA-N

Isomeric SMILES

CC1(CC(=C(C(=O)C1)C(=NCC#C)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O)C

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCC#C)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Dde Biotin-PEG4-Alkyne for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Dde Biotin-PEG4-Alkyne is a versatile, cleavable biotinylating reagent that is instrumental in a wide array of applications within chemical biology, proteomics, and drug discovery. Its unique trifunctional architecture, comprising a terminal alkyne for click chemistry, a biotin (B1667282) moiety for affinity purification, and a hydrazine-labile Dde protecting group for controlled release, makes it an invaluable tool for the selective labeling, capture, and analysis of biomolecules.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its application, and visual representations of key workflows to facilitate its effective use in the laboratory.

Core Properties and Specifications

This compound is a polyethylene (B3416737) glycol (PEG)-based linker that offers enhanced solubility in aqueous media and reduces steric hindrance during conjugation reactions.[1][2] The key quantitative data for this reagent are summarized in the table below for easy reference.

PropertyValue
Chemical Formula C₃₂H₅₀N₄O₈S
Molecular Weight 650.83 g/mol
CAS Number 1802908-00-4
Purity Typically >95%
Appearance Solid powder
Solubility Soluble in DMSO (up to 100 mg/mL), DMF, and other organic solvents.[3]
Storage Conditions Store at -20°C for long-term (months to years) or at 0-4°C for short-term (days to weeks). Keep dry and protected from light.[4]

Key Applications and Experimental Workflows

The primary utility of this compound lies in its ability to biotinylate azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This allows for the efficient and specific labeling of proteins, peptides, nucleic acids, and other molecules of interest. The incorporated biotin then serves as a high-affinity handle for capture and enrichment using streptavidin-coated resins. A critical feature is the Dde protecting group, which can be cleaved under mild conditions with hydrazine (B178648), enabling the release of the captured biomolecules for downstream analysis.[1][5]

Bioconjugation and Affinity Purification Workflow

The general workflow for using this compound for bioconjugation and affinity purification is depicted below. This process involves the initial "click" reaction to attach the biotin tag, followed by capture on a streptavidin matrix, and concluding with the cleavage and release of the target molecule.

Bioconjugation_Workflow cluster_0 Step 1: Click Chemistry Labeling cluster_1 Step 2: Affinity Purification cluster_2 Step 3: Cleavage and Release Azide_Molecule Azide-Modified Biomolecule CuAAC CuAAC Reaction (Cu(I), Ligand) Azide_Molecule->CuAAC Dde_Biotin_Alkyne This compound Dde_Biotin_Alkyne->CuAAC Biotinylated_Molecule Biotinylated Biomolecule CuAAC->Biotinylated_Molecule Triazole Linkage Streptavidin_Beads Streptavidin-Coated Beads Captured_Complex Captured Biotinylated Complex Biotinylated_Molecule->Captured_Complex High-Affinity Binding Streptavidin_Beads->Captured_Complex Wash Wash Steps Captured_Complex->Wash Purified_Complex Purified Complex Wash->Purified_Complex Hydrazine 2% Hydrazine Solution Released_Molecule Released Biomolecule Purified_Complex->Released_Molecule Dde Cleavage Beads_with_Biotin Beads with Biotin and Linker Fragment Purified_Complex->Beads_with_Biotin Hydrazine->Released_Molecule

Caption: General workflow for the use of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation

This protocol provides a general method for the biotinylation of an azide-modified protein with this compound. Optimization may be required depending on the specific protein and its concentration.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine - TBTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Purification resin (e.g., desalting column or spin filter) to remove excess reagents.[6]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in DMSO or water.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in deionized water. This solution should be prepared fresh.

  • Click Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to achieve a final concentration of 50-200 µM (a 5-10 fold molar excess over the protein is a good starting point).

    • Add the copper ligand stock solution to a final concentration of 250 µM.

    • Add the CuSO₄ stock solution to a final concentration of 50 µM.

    • To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM.

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification of the Biotinylated Protein:

    • Remove excess unreacted this compound and reaction components using a desalting column or a spin filter with an appropriate molecular weight cutoff (MWCO).[6]

Protocol 2: Cleavage of the Dde Protecting Group

This protocol describes the release of the biotinylated molecule from the streptavidin resin through the cleavage of the Dde group.

Materials:

  • Biotinylated molecule captured on streptavidin-coated beads

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

Procedure:

  • Preparation of Cleavage Solution:

    • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Washing the Resin:

    • Wash the streptavidin beads with the captured biotinylated molecule extensively with the wash buffer to remove any non-specifically bound proteins.

  • Dde Cleavage:

    • Resuspend the washed beads in the 2% hydrazine/DMF solution.

    • Incubate at room temperature for 3-5 minutes with gentle agitation.[7][8]

    • Pellet the beads by centrifugation and carefully collect the supernatant containing the released molecule.

    • Repeat the hydrazine treatment two more times to ensure complete cleavage.[7][8]

  • Post-Cleavage Processing:

    • Combine the supernatants from the cleavage steps.

    • The released molecule can be further purified or directly used for downstream applications such as mass spectrometry or SDS-PAGE analysis.

Logical Relationship of Components in this compound

The functional components of this compound are logically interconnected to provide its unique capabilities. The diagram below illustrates these relationships.

Component_Relationships cluster_functions Functional Roles Dde_Biotin_Alkyne This compound Alkyne Group PEG4 Spacer Dde Protecting Group Biotin Moiety Click_Chemistry Click Chemistry (Bioconjugation) Dde_Biotin_Alkyne:f1->Click_Chemistry Enables Solubility_Flexibility Solubility and Flexibility Dde_Biotin_Alkyne:f2->Solubility_Flexibility Provides Cleavability Controlled Release (Cleavable Linker) Dde_Biotin_Alkyne:f3->Cleavability Allows for Affinity_Capture Affinity Purification Dde_Biotin_Alkyne:f4->Affinity_Capture Mediates

Caption: Functional components of this compound.

Safety and Handling

This compound is intended for research use only.[4] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[9] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. Handle in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

An In-Depth Technical Guide to Dde Biotin-PEG4-Alkyne for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dde Biotin-PEG4-Alkyne is a versatile chemical tool widely employed in life sciences research, particularly in the fields of proteomics, chemical biology, and drug discovery. This trifunctional molecule incorporates a biotin (B1667282) moiety for affinity purification, a terminal alkyne group for covalent ligation via click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. The key feature of this reagent is the cleavable Dde linker, which allows for the mild release of biotinylated molecules from streptavidin or avidin (B1170675) supports, overcoming the harsh conditions typically required to disrupt the strong biotin-streptavidin interaction.[1][2] This guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for this compound.

Chemical Structure and Properties

This compound is characterized by its distinct functional components that enable a range of biochemical applications. The molecule consists of a biotin head group, a PEG4 spacer, a Dde cleavable linker, and a terminal alkyne.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₂H₅₀N₄O₈S[3]
Molecular Weight 650.83 g/mol [3]
CAS Number 1802908-00-4[3]
Appearance Solid (often described as a glass-like solid)[2]
Purity >95% (typically analyzed by HPLC)[3]
Solubility Soluble in DMSO, DMF, THF, DCM, and Chloroform.[2]
Storage Store at -20°C for long-term stability.[4]

Key Applications

The unique combination of functional groups in this compound makes it a valuable reagent for several advanced biochemical workflows.

Affinity Purification and Proteomics

This compound is extensively used for the enrichment of azide-modified biomolecules from complex mixtures such as cell lysates.[5] Biomolecules of interest can be metabolically, enzymatically, or chemically tagged with an azide (B81097) group. Subsequently, the alkyne group of this compound is covalently attached to the azide-tagged molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[6] The biotinylated molecules can then be captured using streptavidin-coated beads. A key advantage of the Dde linker is the ability to release the captured molecules under mild conditions using hydrazine (B178648), preserving the integrity of the protein for downstream analysis like mass spectrometry.[1][7]

PROTAC (Proteolysis-Targeting Chimera) Synthesis

This compound serves as a versatile linker in the synthesis of PROTACs.[4][8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[10] The alkyne group of this compound can be "clicked" to an azide-functionalized ligand for the target protein, while the biotin end can be used for purification or detection during the development and characterization of the PROTAC molecule.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the general procedure for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein sample in a suitable buffer (e.g., PBS)

  • This compound

  • DMSO (anhydrous)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

    • THPTA/TBTA: Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).

    • Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 50 µL of protein lysate (1-5 mg/mL)

      • 90 µL of PBS buffer

      • 20 µL of 10 mM this compound stock solution (final concentration ~1 mM)

    • Vortex briefly to mix.

    • Add 10 µL of 100 mM THPTA/TBTA solution. Vortex briefly.[11]

    • Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.[11]

    • To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution.[11]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification (Optional):

    • The labeled protein can be purified from excess reagents using methods such as acetone (B3395972) precipitation or size-exclusion chromatography.

Affinity Purification of Biotinylated Proteins

This protocol outlines the capture of this compound-labeled proteins using streptavidin-agarose beads.

Materials:

  • Biotinylated protein sample from the previous protocol

  • Streptavidin-agarose beads (50% slurry)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Binding Buffer (e.g., PBS)

Procedure:

  • Prepare Streptavidin Beads:

    • Resuspend the streptavidin-agarose bead slurry.

    • Transfer an appropriate volume of the slurry to a new microcentrifuge tube.

    • Wash the beads three times with an equal volume of Wash Buffer. Centrifuge at a low speed (e.g., 1000 x g for 1 minute) between washes and discard the supernatant.

    • After the final wash, resuspend the beads in Binding Buffer to the original slurry concentration.

  • Binding:

    • Add the biotinylated protein sample to the prepared streptavidin beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (1000 x g for 1 minute) and discard the supernatant.

    • Wash the beads five times with an excess volume of Wash Buffer to remove non-specifically bound proteins.

Cleavage and Elution of Captured Proteins

This protocol describes the release of the captured proteins from the streptavidin beads by cleaving the Dde linker with hydrazine.

Materials:

  • Protein-bound streptavidin beads from the previous protocol

  • Cleavage Buffer: 2% (v/v) hydrazine hydrate (B1144303) in DMF or 100 mM sodium phosphate (B84403) buffer. Note: Hydrazine is toxic and should be handled with appropriate safety precautions in a fume hood. Prepare the solution fresh.[7][12]

  • Neutralization Solution (optional): 1 M HCl

Procedure:

  • Cleavage:

    • After the final wash, remove all residual buffer from the beads.

    • Resuspend the beads in 100 µL of freshly prepared Cleavage Buffer.[7]

    • Incubate for 30-60 minutes at room temperature with gentle agitation.[7]

  • Elution:

    • Centrifuge the beads (e.g., 2000 x g for 2 minutes) and carefully collect the supernatant containing the eluted proteins.[7]

    • To maximize recovery, perform a second elution by resuspending the beads in a small volume of 50% acetonitrile (B52724) in water, centrifuging, and combining the supernatants.[7]

  • Sample Preparation for Downstream Analysis:

    • The collected eluate can be concentrated using a vacuum concentrator.

    • The sample is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, further sample processing like in-solution or in-gel digestion with trypsin is typically required.

Visualizations

experimental_workflow cluster_labeling Labeling cluster_purification Affinity Purification cluster_cleavage Cleavage & Analysis AzideProtein Azide-Modified Protein ClickReaction CuAAC Click Reaction AzideProtein->ClickReaction DdeBiotinAlkyne This compound DdeBiotinAlkyne->ClickReaction BiotinylatedProtein Biotinylated Protein ClickReaction->BiotinylatedProtein Binding Binding BiotinylatedProtein->Binding StreptavidinBeads Streptavidin Beads StreptavidinBeads->Binding Washing Washing Binding->Washing CapturedProtein Captured Protein on Beads Washing->CapturedProtein Cleavage Dde Cleavage CapturedProtein->Cleavage Hydrazine 2% Hydrazine Hydrazine->Cleavage ElutedProtein Eluted Protein Cleavage->ElutedProtein Analysis Downstream Analysis (e.g., Mass Spectrometry) ElutedProtein->Analysis protac_synthesis cluster_components PROTAC Components cluster_synthesis PROTAC Synthesis cluster_function PROTAC Function TargetLigand Target Protein Ligand (Azide-modified) ClickReaction CuAAC Click Reaction TargetLigand->ClickReaction E3LigaseLigand E3 Ligase Ligand FinalCoupling Coupling Reaction E3LigaseLigand->FinalCoupling DdeBiotinAlkyne This compound DdeBiotinAlkyne->ClickReaction Intermediate Biotinylated PROTAC Intermediate ClickReaction->Intermediate Intermediate->FinalCoupling PROTAC Final PROTAC Molecule FinalCoupling->PROTAC TernaryComplex Ternary Complex Formation PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Degradation Ubiquitination & Proteasomal Degradation TernaryComplex->Degradation

References

An In-depth Technical Guide to the Mechanism of Dde Protecting Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial amine-protecting group in modern peptide synthesis and chemical biology. Its unique cleavage conditions, orthogonal to the widely used Boc and Fmoc strategies, allow for the site-specific modification of complex biomolecules. This guide provides a comprehensive overview of the core mechanism of Dde protecting group cleavage, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Principles of Dde Protecting Group Chemistry

The Dde protecting group is valued for its stability under both acidic and basic conditions typically employed in solid-phase peptide synthesis (SPPS). It is resistant to trifluoroacetic acid (TFA), used for Boc-deprotection, and piperidine, used for Fmoc-deprotection[1][2]. This orthogonality is the cornerstone of its utility, enabling the selective deprotection of specific amine groups within a larger molecule.

The more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde), was developed to address some of the limitations of Dde, such as its susceptibility to migration in the presence of free amines[1]. While ivDde offers enhanced stability, its removal can be more challenging.

The Chemical Mechanism of Dde Cleavage

The removal of the Dde protecting group is most commonly achieved through a nucleophilic attack by hydrazine (B178648) (N₂H₄)[1]. The reaction proceeds via a cyclization-elimination mechanism, resulting in the release of the free amine and the formation of a stable, chromophoric indazole derivative.

The mechanism can be summarized in the following steps:

  • Nucleophilic Attack: Hydrazine attacks one of the carbonyl groups of the dimedone ring system of the Dde group.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization.

  • Elimination: Subsequent elimination of the protected amine and water leads to the formation of the 3,3-dimethyl-3,4,5,6,7,8-hexahydro-2H-indazol-4-one byproduct.

The formation of this indazole byproduct is particularly advantageous as it absorbs strongly at approximately 290 nm, allowing for real-time spectrophotometric monitoring of the deprotection reaction.

Dde_Deprotection_Workflow Start Start: Dde-Protected Peptide on Resin Prepare_Reagents Prepare Deprotection Reagent (e.g., 2% Hydrazine in DMF) Start->Prepare_Reagents Deprotection Perform Dde Cleavage (e.g., 3 x 3 min at RT) Prepare_Reagents->Deprotection Wash_Resin_1 Wash Resin with DMF Deprotection->Wash_Resin_1 On_Resin_Modification On-Resin Modification of Newly Freed Amine Wash_Resin_1->On_Resin_Modification Wash_Resin_2 Wash Resin On_Resin_Modification->Wash_Resin_2 Final_Cleavage Global Deprotection and Cleavage from Resin Wash_Resin_2->Final_Cleavage Purification_Analysis Purification (e.g., HPLC) and Analysis (e.g., Mass Spec) Final_Cleavage->Purification_Analysis End End: Purified, Modified Peptide Purification_Analysis->End

References

The Pivotal Role of the PEG4 Linker in Biotin-Alkyne Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation, the precise and efficient labeling of biomolecules is paramount for a myriad of applications, from proteomic analysis to targeted drug delivery. Biotin-alkyne reagents, which combine the high-affinity biotin-streptavidin interaction with the versatility of click chemistry, have emerged as powerful tools in this domain. Central to the functionality and efficacy of these reagents is the linker that connects the biotin (B1667282) and alkyne moieties. This technical guide delves into the critical role of the tetraethylene glycol (PEG4) linker in biotin-alkyne reagents, exploring its impact on solubility, steric hindrance, and overall performance in biological systems.

The Structure and Properties of the PEG4 Linker

The PEG4 linker is a short, hydrophilic chain composed of four repeating ethylene (B1197577) glycol units. This discrete length provides a well-defined spacer between the biotin and alkyne functional groups.

Key Physicochemical Properties of Biotin-PEG4-Alkyne:
PropertyValueReference(s)
Molecular Formula C21H35N3O6S[1][2]
Molecular Weight ~457.58 g/mol [1][2]
Purity >95% (typically assessed by HPLC)[1]
Solubility Soluble in water, DMSO, DMF, and methanol[1][3]
Appearance White to grey amorphous solid[1]
Storage Conditions -20°C, desiccated[1]

Core Functions and Advantages of the PEG4 Linker

The inclusion of a PEG4 linker in biotin-alkyne reagents offers several distinct advantages that enhance their utility in bioconjugation and subsequent applications.

Enhanced Aqueous Solubility

Many biomolecules and organic probes are inherently hydrophobic, leading to challenges with aggregation and handling in aqueous biological buffers. The hydrophilic nature of the polyethylene (B3416737) glycol chain significantly improves the water solubility of the entire biotin-alkyne reagent. This increased solubility is crucial for maintaining the stability of the reagent in solution and ensuring efficient conjugation to target molecules in their native environment.[3][4]

Reduction of Steric Hindrance

The defined length of the PEG4 spacer provides critical spatial separation between the biotin molecule and the alkyne reactive handle. This separation minimizes steric hindrance, which can otherwise impede the accessibility of either functional group.[4] For instance, a longer and more flexible linker allows the biotin moiety to bind more effectively to the deep binding pocket of streptavidin without being obstructed by the conjugated biomolecule.[5] While direct quantitative comparisons of steric hindrance for different PEG lengths in biotin-alkyne reagents are not extensively documented, the principle is well-established in bioconjugation. Shorter linkers may be suitable for applications requiring close proximity, while longer linkers are generally preferred to ensure independent functioning of the conjugated partners.[6]

Flexibility and Optimal Spacing

The PEG4 linker provides a flexible and extended connection, which is crucial for accommodating the conformational requirements of both the click chemistry reaction and the subsequent biotin-streptavidin binding. This flexibility allows the alkyne group to orient itself optimally for reaction with an azide-modified target and enables the biotin to readily access the binding sites on streptavidin.[4]

Minimal Immunogenicity

Polyethylene glycol is known for its low immunogenicity and ability to shield conjugated molecules from the immune system. While the short PEG4 linker may have a less pronounced "stealth" effect compared to longer PEG chains, its biocompatible nature is advantageous in applications involving live cells or in vivo studies.

Quantitative Comparison of PEG Linker Lengths

While direct quantitative data comparing the performance of biotin-alkyne reagents with different PEG linker lengths is limited in the readily available literature, studies on other bioconjugates, such as antibody-drug conjugates (ADCs), provide valuable insights into the general effects of PEG chain length.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference
No PEG~151.0[7]
PEG2~100.67[7]
PEG4 ~7 0.47 [7]
PEG8~50.33[7]
PEG12~50.33[7]
PEG24~50.33[7]

Data adapted from a study on ADCs, illustrating the general trend of decreased clearance with increasing PEG linker length.[7]

Table 2: Effect of PEG Linker Length on Binding Affinity

PEG Linker LengthIC50 (nM)Relative Binding AffinityReference
PEG21.5 ± 0.2High[8]
PEG4 2.1 ± 0.3 High [8]
PEG62.3 ± 0.4High[8]
PEG123.5 ± 0.5Moderate[8]

Data from a study on a 68Ga-labeled NOTA-conjugated antagonistic analog of Bombesin, showing that shorter PEG linkers can sometimes result in higher binding affinity.[8] It is important to note that the optimal PEG length can be context-dependent, and what holds for one system may not be directly transferable to another.

Experimental Protocols

Detailed methodologies are crucial for the successful application of biotin-PEG4-alkyne reagents. The following are representative protocols for key experiments.

Protocol 1: Labeling of Proteins with Biotin-PEG4-Alkyne via Click Chemistry

This protocol describes the labeling of an azide-modified protein with biotin-PEG4-alkyne using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azide-modified protein (e.g., metabolically labeled with an azide-containing amino acid) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Biotin-PEG4-Alkyne (stock solution in DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) (stock solution in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water).

  • Sodium ascorbate (B8700270) (freshly prepared stock solution in water).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with PBS.

  • Add Biotin-PEG4-Alkyne: Add a 10- to 50-fold molar excess of the biotin-PEG4-alkyne stock solution to the protein solution.

  • Prepare the Click-IT® Reaction Cocktail: In a separate tube, pre-mix the following components in order:

    • Copper(II) sulfate

    • THPTA (to chelate and stabilize the copper)

    • Sodium ascorbate (to reduce Cu(II) to the active Cu(I) state)

  • Initiate the Click Reaction: Add the freshly prepared Click-IT® reaction cocktail to the protein/biotin-alkyne mixture.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle shaking.

  • Purification: Remove the excess, unreacted biotin-PEG4-alkyne and copper catalyst using a desalting column or by dialysis against PBS.

  • Quantification and Storage: Determine the concentration of the biotinylated protein and store at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Streptavidin Pull-Down Assay of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins from a complex mixture, such as a cell lysate, using streptavidin-conjugated magnetic beads.

Materials:

  • Cell lysate containing biotin-PEG4-alkyne labeled proteins.

  • Streptavidin-conjugated magnetic beads.

  • Binding/Wash Buffer (e.g., RIPA buffer or PBS with 0.1% Tween-20).

  • Elution Buffer (e.g., SDS-PAGE sample buffer for mass spectrometry, or a buffer with high biotin concentration for functional assays).

  • Magnetic rack.

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

  • Equilibration: Wash the beads three times with Binding/Wash Buffer to remove any preservatives and equilibrate the beads.

  • Binding: Add the cell lysate containing the biotinylated proteins to the equilibrated beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads extensively (at least five times) with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using one of the following methods:

    • For Mass Spectrometry (Denaturing Elution): Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant will contain the eluted proteins ready for gel electrophoresis and subsequent in-gel digestion.

    • For Functional Assays (Non-Denaturing Elution): Resuspend the beads in an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) and incubate for 30-60 minutes at room temperature with gentle agitation. The supernatant will contain the eluted, functional proteins.[9]

Protocol 3: On-Bead Digestion for Mass Spectrometry Analysis

This protocol describes the enzymatic digestion of proteins captured on streptavidin beads for subsequent identification by mass spectrometry.

Materials:

  • Streptavidin beads with bound biotinylated proteins (after washing steps from Protocol 2).

  • Reduction Buffer (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate).

  • Alkylation Buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate).

  • Trypsin solution (sequencing grade).

  • Digestion Buffer (50 mM ammonium bicarbonate).

  • Quenching Solution (e.g., 1% formic acid).

Procedure:

  • Reduction: Resuspend the beads in Reduction Buffer and incubate at 56°C for 30-60 minutes.

  • Alkylation: Cool the sample to room temperature and add Alkylation Buffer. Incubate in the dark for 30-45 minutes.

  • Washing: Wash the beads twice with Digestion Buffer to remove DTT and iodoacetamide.

  • Digestion: Resuspend the beads in Digestion Buffer and add trypsin (e.g., 1 µg). Incubate overnight at 37°C with shaking.[10]

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Peptide Elution: Perform a second elution of peptides from the beads using a solution of 50% acetonitrile/5% formic acid.

  • Sample Preparation for MS: Combine the supernatant and the eluate, and process for mass spectrometry analysis (e.g., desalting using a C18 tip).

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Ligand Binding EGFR_active EGFR (active, dimerized, phosphorylated) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation GRB2 GRB2 EGFR_active->GRB2 Recruitment PI3K PI3K EGFR_active->PI3K PLCg PLCγ EGFR_active->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release PKC->Transcription Ca_release->Transcription

Caption: Simplified overview of the EGFR signaling pathway, a common target for studies using biotinylated probes.

Experimental Workflow Diagram

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture with Azide-Modified Amino Acid Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Click_Reaction 3. Click Reaction with Biotin-PEG4-Alkyne Cell_Lysis->Click_Reaction Streptavidin_Binding 4. Incubation with Streptavidin Beads Click_Reaction->Streptavidin_Binding Washing 5. Wash to Remove Non-specific Binders Streptavidin_Binding->Washing Elution 6. Elution of Biotinylated Proteins Washing->Elution SDS_PAGE 7. SDS-PAGE Elution->SDS_PAGE Western_Blot 8a. Western Blot (Validation) SDS_PAGE->Western_Blot In_Gel_Digestion 8b. In-Gel Digestion SDS_PAGE->In_Gel_Digestion Mass_Spec 9. Mass Spectrometry In_Gel_Digestion->Mass_Spec Data_Analysis 10. Protein Identification and Quantification Mass_Spec->Data_Analysis

Caption: A typical workflow for proteomic analysis using biotin-PEG4-alkyne for protein enrichment.

Conclusion

The PEG4 linker is a critical component of biotin-alkyne reagents, imparting favorable properties that are essential for successful bioconjugation and downstream applications. Its ability to enhance aqueous solubility, reduce steric hindrance, and provide a flexible spacer makes it a versatile choice for a wide range of research, diagnostic, and therapeutic development endeavors. While direct quantitative comparisons with other PEG linker lengths for biotin-alkyne reagents are not extensively available, the principles derived from related fields underscore the importance of optimizing linker length for specific applications. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to effectively utilize biotin-PEG4-alkyne reagents in their work.

References

An In-depth Technical Guide to Cleavable Biotin Probes for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The powerful interaction between biotin (B1667282) and streptavidin is a cornerstone of many biological assays, particularly in the field of proteomics for the enrichment and purification of proteins of interest. However, the very strength of this interaction, one of the strongest non-covalent bonds known in nature, presents a significant challenge: the harsh, denaturing conditions required to elute biotinylated molecules from streptavidin matrices often co-purify contaminants and can be incompatible with downstream analytical techniques like mass spectrometry.[1][2]

Cleavable biotin probes have emerged as an elegant solution to this problem. These reagents incorporate a labile linker between the biotin moiety and the reactive group that attaches to the target protein. This design allows for the efficient capture of biotinylated proteins on streptavidin supports, followed by their release under mild and specific conditions that preserve protein integrity and sample purity. This guide provides a comprehensive overview of the major classes of cleavable biotin probes, their chemical principles, and their applications in modern proteomics workflows.

Core Concepts: The Anatomy of a Cleavable Biotin Probe

A cleavable biotin probe is a trifunctional molecule typically composed of three key components:

  • A Reactive Group: This functional group dictates the probe's targeting strategy, enabling its covalent attachment to specific amino acid residues or functional groups on proteins. Common reactive groups include N-hydroxysuccinimide (NHS) esters for labeling primary amines (e.g., lysine (B10760008) residues), maleimides for targeting sulfhydryl groups (cysteine residues), and bio-orthogonal handles like alkynes or azides for "click" chemistry applications.

  • A Cleavable Linker: This is the defining feature of the probe, a chemically labile bond that can be selectively broken under specific conditions. The choice of cleavable linker determines the elution strategy and the nature of the residual mass tag left on the protein after cleavage.

  • A Biotin Moiety: This serves as the high-affinity handle for capturing the probe-labeled protein complex onto a streptavidin- or avidin-functionalized solid support.

Major Classes of Cleavable Biotin Probes

Several classes of cleavable linkers have been developed, each with its own unique cleavage chemistry, advantages, and considerations.

Disulfide-Based Cleavable Probes

Disulfide bonds are readily cleaved under mild reducing conditions, making them a popular choice for cleavable linkers.

  • Cleavage Chemistry: The disulfide bond is reduced to two thiol groups by the addition of a reducing agent.

  • Advantages: The cleavage conditions are generally mild and compatible with downstream enzymatic assays.

  • Considerations: The intracellular environment is reducing, which can lead to premature cleavage of the probe if used in live-cell applications.

Acid-Cleavable Probes

These probes incorporate linkers that are stable at neutral pH but hydrolyze under acidic conditions. A prominent example is the dialkoxydiphenylsilane (DADPS) linker.

  • Cleavage Chemistry: The silicon-oxygen bonds in the DADPS linker are labile in the presence of acid, leading to the release of the biotin moiety.

  • Advantages: The cleavage is highly specific and efficient under mild acidic conditions. The DADPS linker, in particular, is known for its high selectivity and the small mass tag it leaves behind.[1][3]

  • Considerations: The acidity required for cleavage may not be suitable for all proteins or downstream applications.

Photocleavable (PC) Probes

PC linkers contain a photolabile group, typically a 2-nitrobenzyl moiety, that breaks upon exposure to UV light.

  • Cleavage Chemistry: Irradiation with UV light (typically around 365 nm) induces a photochemical reaction that cleaves the linker.

  • Advantages: Cleavage is rapid and can be precisely controlled both spatially and temporally. The elution is reagent-free, minimizing potential contamination.

  • Considerations: The UV irradiation may cause damage to sensitive proteins or nucleic acids. The efficiency of cleavage can be influenced by the local environment of the probe.

Diazobenzene-Based Cleavable Probes

These linkers are cleaved by reduction with sodium dithionite (B78146).

  • Cleavage Chemistry: The azo bond in the diazobenzene group is reduced, leading to the fragmentation of the linker.

  • Advantages: The cleavage is specific and occurs under mild reducing conditions that are orthogonal to disulfide bond reduction.

  • Considerations: Sodium dithionite can be unstable and may have side reactions with other functional groups.

Quantitative Comparison of Common Cleavable Biotin Probes

The selection of a cleavable biotin probe is a critical decision in experimental design. The following table summarizes key quantitative parameters for some of the most widely used cleavable linkers to aid in this selection process.

Cleavable Linker TypeCleavage Reagent/ConditionCleavage TimeCleavage Efficiency (%)Mass Remnant (Da)
Disulfide 50 mM Dithiothreitol (DTT) or 10 mM 2-Mercaptoethanol30 min - 2 h>90Variable (e.g., 188.25 for a specific disulfide biotin azide)[4]
DADPS (Acid-Cleavable) 10% Formic Acid30 min>98143[1][3][5][6]
Photocleavable (PC) UV light (365 nm)< 5 minQuantitativeVariable (leaves a 5'-phosphate on oligonucleotides)[7]
Diazobenzene 50 mM Sodium Dithionite1 h>90Variable

Experimental Protocols

General Workflow for Affinity Purification using Cleavable Biotin Probes

The following diagram illustrates a typical workflow for the enrichment of proteins using cleavable biotin probes.

experimental_workflow cluster_labeling Protein Labeling cluster_capture Affinity Capture cluster_elution Cleavage and Elution cluster_analysis Downstream Analysis start Protein Sample labeling Incubate with Cleavable Biotin Probe start->labeling quench Quench Excess Probe labeling->quench binding Bind Labeled Proteins quench->binding streptavidin Streptavidin-Coated Beads streptavidin->binding wash Wash to Remove Non-specific Binders binding->wash cleavage Add Cleavage Reagent (e.g., Acid, Reducing Agent, UV) wash->cleavage elution Collect Eluted Proteins cleavage->elution ms_prep Sample Preparation for Mass Spectrometry elution->ms_prep ms_analysis LC-MS/MS Analysis ms_prep->ms_analysis

Figure 1. A generalized experimental workflow for proteomic studies using cleavable biotin probes.

Detailed Protocol for Affinity Purification with DADPS (Acid-Cleavable) Biotin Probes

This protocol is adapted for the enrichment of proteins labeled with a DADPS-containing biotin probe.[8]

  • Protein Labeling:

    • Perform the labeling of your protein sample with the DADPS-biotin probe according to the manufacturer's instructions or your established protocol. This typically involves incubating the protein sample with the probe for a specific time at a controlled temperature.

    • Quench the reaction to deactivate any unreacted probe.

  • Binding to Streptavidin Resin:

    • Equilibrate the required amount of streptavidin agarose (B213101) resin by washing it two times with 1 mL of PBS and once with 1 mL of a suitable resuspension buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% SDS).[8]

    • Add the labeled protein sample to the equilibrated resin and incubate on a rotator for 2 hours at 4°C to allow for efficient binding.

  • Washing:

    • Wash the beads sequentially to remove non-specifically bound proteins. A typical washing series could be:

      • Two washes with the resuspension buffer (1 mL each).

      • Two washes with 1% SDS in PBS (1 mL each).[8]

      • Two washes with PBS (1 mL each).[8]

  • Elution:

    • Resuspend the washed beads in 100 µL of 5% formic acid in water.[8]

    • Incubate at room temperature for 30 minutes to cleave the DADPS linker.[8]

    • Centrifuge the beads for 2 minutes at 2,000 x g and carefully collect the supernatant containing the eluted proteins.[8]

    • Repeat the elution step with another 100 µL of 5% formic acid and combine the eluents to maximize recovery.[8]

Detailed Protocol for Affinity Purification with Disulfide-Based Biotin Probes

This protocol is designed for the elution of proteins labeled with a disulfide-containing biotin probe.

  • Protein Labeling and Binding: Follow steps 1 and 2 as described for the DADPS protocol, using your specific disulfide-biotin probe.

  • Washing: Perform the washing steps as described in the DADPS protocol to ensure the removal of non-specific binders.

  • Elution:

    • Prepare a fresh elution buffer containing a reducing agent. A common elution buffer is 50 mM DTT in PBS.

    • Resuspend the washed beads in the elution buffer.

    • Incubate at room temperature for 1-2 hours with gentle agitation to facilitate the cleavage of the disulfide bonds.

    • Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.

Applications in Proteomics

Cleavable biotin probes are versatile tools with broad applications in proteomics research.

Chemoproteomics and Activity-Based Protein Profiling (ABPP)

In chemoproteomics, small molecule probes are used to explore the proteome. Cleavable biotin tags are often incorporated into these probes to facilitate the identification of protein targets. The following diagram illustrates a typical chemoproteomics workflow.

chemoproteomics_workflow cluster_probing Cellular Probing cluster_click Bio-orthogonal Ligation cluster_enrichment Enrichment and Digestion cluster_analysis Mass Spectrometry Analysis cells Live Cells or Lysate probe Incubate with Alkyne/Azide Probe cells->probe lysis Cell Lysis probe->lysis click Click Chemistry with Cleavable Biotin-Azide/Alkyne lysis->click enrich Streptavidin Affinity Purification click->enrich digest On-bead or Off-bead Digestion enrich->digest cleave Cleave Biotin Tag digest->cleave lcms LC-MS/MS Analysis cleave->lcms

Figure 2. A representative workflow for a chemoproteomics experiment utilizing a cleavable biotin probe.

Proximity-Dependent Biotinylation (e.g., TurboID)

Proximity labeling techniques, such as TurboID, utilize an enzyme (e.g., a promiscuous biotin ligase) fused to a protein of interest to biotinylate nearby proteins. The use of cleavable biotin probes in conjunction with these methods allows for the efficient identification of protein-protein interaction networks and the characterization of subcellular proteomes.

proximity_labeling_workflow cluster_expression Cellular Expression cluster_labeling Proximity Labeling cluster_enrichment Enrichment and Analysis construct Express Protein of Interest fused to TurboID biotin Add Biotin to Live Cells construct->biotin labeling TurboID-mediated Biotinylation of Proximal Proteins biotin->labeling lysis Cell Lysis labeling->lysis enrich Streptavidin Affinity Purification with Cleavable Biotin lysis->enrich ms LC-MS/MS Analysis enrich->ms

References

A Technical Guide to Dde Biotin-PEG4-Alkyne: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dde Biotin-PEG4-Alkyne, a versatile chemical tool with significant applications in biomedical research and drug development. This document details its physicochemical properties, core applications, and provides comprehensive experimental protocols for its use.

Core Properties of this compound

This compound is a multifunctional molecule that integrates a biotin (B1667282) moiety for affinity purification, a PEG4 spacer to enhance solubility, an alkyne group for click chemistry reactions, and a cleavable Dde linker. This combination of features makes it a powerful reagent for the selective labeling, capture, and release of biomolecules.

PropertyValueReference
Molecular Formula C₃₂H₅₀N₄O₈S[1][2]
Molecular Weight 650.83 g/mol [1][2]
CAS Number 1802908-00-4[1]
Purity Typically >95%[2]
Appearance Solid powder[2]
Storage Conditions Short term (days to weeks) at 0-4°C, Long term (months to years) at -20°C[2]

Key Applications in Research and Drug Development

The unique structure of this compound lends itself to a variety of advanced applications, primarily centered around bioconjugation and affinity purification.

Proteolysis-Targeting Chimeras (PROTACs)

This compound serves as a valuable PEG-based linker in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The alkyne group allows for the convenient attachment of an azide-modified ligand for the target protein or the E3 ligase via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

Click Chemistry and Biotinylation

The terminal alkyne group enables the covalent attachment of this compound to molecules containing an azide (B81097) group through the highly efficient and specific "click" reaction.[4] This allows for the biotinylation of a wide range of biomolecules, including proteins, peptides, and nucleic acids, for subsequent detection, purification, or immobilization. The hydrophilic PEG4 spacer helps to improve the solubility of the labeled molecules in aqueous environments.[4]

Cleavable Linker for Affinity Purification

A key feature of this reagent is the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker. The biotin-streptavidin interaction is one of the strongest non-covalent interactions known, which can make the elution of biotinylated molecules from streptavidin affinity columns challenging. The Dde linker is stable under many biochemical conditions but can be readily cleaved under mild conditions using hydrazine (B178648).[4][5] This allows for the efficient release of captured biomolecules from streptavidin beads, overcoming a major limitation of traditional biotin-based affinity purification.[5]

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines a general procedure for the conjugation of this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand

  • Solvents (e.g., DMSO, t-BuOH/water)

  • Reaction buffer (e.g., triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).[6]

    • Prepare a fresh stock solution of Sodium Ascorbate in water (e.g., 300 mM).[6]

    • Prepare a stock solution of the copper ligand (TBTA or THPTA) in a suitable solvent (e.g., 100 mM THPTA in water).[6]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing molecule and a molar excess (typically 1.5-5 equivalents) of this compound.

    • Add the reaction buffer.

    • Add the copper ligand solution (e.g., 10 µL of 100 mM THPTA).[6]

    • Add the CuSO₄ solution (e.g., 10 µL of 20 mM CuSO₄).[6] Vortex briefly to mix.

  • Initiation of the Reaction:

    • To initiate the click reaction, add the freshly prepared Sodium Ascorbate solution (e.g., 10 µL of 300 mM).[6] Vortex the mixture thoroughly.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be left overnight. Protect the reaction from light.

  • Purification:

    • The resulting biotinylated conjugate can be purified using standard techniques such as HPLC, size-exclusion chromatography, or precipitation.

Cleavage of the Dde Linker

This protocol describes the release of the biotinylated molecule from streptavidin beads by cleaving the Dde linker.

Materials:

  • Biotinylated molecule captured on streptavidin-coated beads

  • Hydrazine monohydrate solution (e.g., 2% v/v in DMF or aqueous buffer)

  • Wash buffers (e.g., PBS with or without detergents)

  • Collection tubes

Procedure:

  • Washing:

    • Wash the streptavidin beads with the captured biotinylated molecule extensively with a suitable wash buffer to remove any non-specifically bound proteins.

  • Cleavage Reaction:

    • Resuspend the beads in a 2% hydrazine solution.[7] The reaction can be carried out in an organic solvent like DMF or in an aqueous buffer, depending on the stability of the target molecule.

    • Incubate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 37°C) for 30-60 minutes.[2] Incubation times and temperatures may need to be optimized for specific applications.

  • Elution:

    • Centrifuge the beads to pellet them.

    • Carefully collect the supernatant, which now contains the released molecule.

  • Further Processing:

    • The eluted sample can then be further processed for downstream analysis, such as mass spectrometry or SDS-PAGE. The small molecular fragment remaining on the labeled protein after cleavage has a mass of 55.07 Da.[5]

Visualizing Workflows and Pathways

To better illustrate the utility of this compound, the following diagrams depict a typical experimental workflow and the underlying chemical principles.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_purification Affinity Purification cluster_analysis Downstream Analysis Azide_Ligand Azide-Modified Target Ligand PROTAC_Intermediate Biotinylated PROTAC Intermediate Azide_Ligand->PROTAC_Intermediate CuAAC Click Chemistry Dde_Biotin_Alkyne This compound Dde_Biotin_Alkyne->PROTAC_Intermediate Captured_PROTAC Captured PROTAC PROTAC_Intermediate->Captured_PROTAC Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Captured_PROTAC Released_PROTAC Released PROTAC Captured_PROTAC->Released_PROTAC Hydrazine Cleavage Mass_Spec Mass Spectrometry Released_PROTAC->Mass_Spec Western_Blot Western Blot Released_PROTAC->Western_Blot

Caption: Experimental workflow for the synthesis, purification, and analysis of a PROTAC using this compound.

signaling_pathway cluster_labeling Bioconjugation via Click Chemistry cluster_capture Affinity Capture cluster_release Cleavage and Release Azide_Molecule Azide-Containing Biomolecule Labeled_Molecule Biotinylated Biomolecule Azide_Molecule->Labeled_Molecule Alkyne_Reagent This compound Alkyne_Reagent->Labeled_Molecule Captured_Complex Captured Complex Labeled_Molecule->Captured_Complex High Affinity Binding Catalyst Cu(I) Catalyst Catalyst->Labeled_Molecule Streptavidin Immobilized Streptavidin Streptavidin->Captured_Complex Released_Molecule Released Biomolecule Captured_Complex->Released_Molecule Dde Cleavage Hydrazine Hydrazine Hydrazine->Released_Molecule

Caption: Logical relationship of labeling, capture, and release using this compound.

References

In-Depth Technical Guide: Dde Biotin-PEG4-Alkyne - Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed technical information and protocols for researchers, scientists, and drug development professionals on the solubility and storage of Dde Biotin-PEG4-Alkyne.

Compound Overview

This compound is a versatile reagent used in bioconjugation and proteomics. It incorporates a biotin (B1667282) moiety for detection or purification, a PEG4 spacer to enhance solubility in aqueous media, and an alkyne group for click chemistry reactions.[1][2] The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group offers the advantage of cleavability under mild conditions, allowing for the release of biotinylated molecules.

Solubility

The solubility of this compound is dependent on the solvent system. Due to its hydrophilic PEG spacer, it exhibits improved solubility in aqueous solutions compared to non-PEGylated counterparts.[1][2] For reproducible results, it is crucial to use high-purity, anhydrous solvents.

Solvent Systems

The following table summarizes the solubility of this compound in various solvent systems.

Solvent SystemConcentrationObservationsCitation
Dimethyl Sulfoxide (DMSO)100 mg/mL (153.65 mM)Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3]
Dimethyl Sulfoxide (DMSO)10 mM-[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.84 mM)Forms a clear solution.[3][5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.84 mM)Forms a clear solution.[3]
Experimental Protocol: Preparation of Stock and Working Solutions

2.2.1 Preparation of a High-Concentration DMSO Stock Solution

  • Equilibrate the vial of this compound to room temperature before opening.

  • Add the desired volume of newly opened, anhydrous DMSO to the vial to achieve the target concentration (e.g., 100 mg/mL).

  • Vortex the solution for 30 seconds to 1 minute to aid dissolution.

  • If precipitation or particulates are observed, sonicate the solution in a water bath for 5-10 minutes. Gentle heating can also be applied if necessary.[3]

  • Visually inspect the solution to ensure it is clear and free of particulates before use.

2.2.2 Preparation of an Aqueous Working Solution for In Vivo Experiments

The following protocol describes the preparation of a working solution in a mixed solvent system. It is recommended to prepare these solutions fresh on the day of use.[3]

  • Begin by preparing a stock solution of this compound in DMSO as described in section 2.2.1.

  • In a separate sterile tube, combine the other components of the solvent system (e.g., PEG300, Tween-80, and Saline).

  • Add the DMSO stock solution to the aqueous solvent mixture dropwise while vortexing to prevent precipitation.

  • Ensure the final solution is clear and homogenous before administration.

Storage and Stability

Proper storage of this compound is critical to maintain its integrity and ensure experimental reproducibility. The recommended storage conditions vary for the solid compound and solutions.

Storage Conditions

The following table summarizes the recommended storage conditions.

FormStorage TemperatureDurationAdditional NotesCitation
Solid (Lyophilized Powder)-20°CLong-term (months to years)Store in a dry, dark environment. Can be stored for over 3 years if handled properly.[1][6][7]
Solid (Lyophilized Powder)0 - 4°CShort-term (days to weeks)Store in a dry, dark environment.[6]
Stock Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[3]
Stock Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[3]
Handling Workflow

The following diagram illustrates the recommended workflow for handling, dissolving, and storing this compound.

G cluster_receiving Receiving and Initial Storage cluster_preparation Solution Preparation cluster_storage Stock Solution Storage cluster_use Experimental Use receive Receive Compound store_solid Store Solid at -20°C (Long-Term) receive->store_solid Upon Arrival equilibrate Equilibrate to Room Temp. store_solid->equilibrate For Use dissolve Dissolve in Anhydrous DMSO equilibrate->dissolve sonicate Sonicate/Heat if Needed dissolve->sonicate Precipitate Observed aliquot Aliquot into Single-Use Vials dissolve->aliquot sonicate->aliquot store_neg80 Store at -80°C (≤ 6 months) aliquot->store_neg80 store_neg20 Store at -20°C (≤ 1 month) aliquot->store_neg20 prep_working Prepare Fresh Working Solution store_neg80->prep_working Retrieve Aliquot store_neg20->prep_working Retrieve Aliquot experiment Perform Experiment prep_working->experiment

Caption: Workflow for handling and storage of this compound.

References

An In-depth Technical Guide to the Applications of Biotin-Alkyne Tags in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of biotin-alkyne tags, their applications in bio-orthogonal chemistry, and their pivotal role in modern molecular biology, proteomics, and drug discovery. It details the underlying principles of click chemistry, compares different tagging strategies, and offers detailed protocols for practical implementation.

Introduction: The Power of Bio-orthogonal Chemistry

In the complex environment of a living cell, the ability to selectively label and track specific biomolecules is paramount. Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has become a premier bio-orthogonal tool for its high specificity, efficiency, and biocompatibility under physiological conditions.[1][2]

At the heart of many of these applications lies the biotin-alkyne tag . This molecule combines the small, bio-inert alkyne group with the high-affinity binding properties of biotin (B1667282).[3] The alkyne serves as a chemical handle that can be selectively "clicked" onto a corresponding azide-modified biomolecule. The biotin moiety then acts as a powerful affinity tag, enabling the highly efficient enrichment and purification of the labeled molecules using streptavidin- or avidin-coated resins.[2][4] This two-step approach allows for the sensitive detection and identification of biomolecules from complex mixtures like cell lysates.[2]

The Core Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism enabling the use of biotin-alkyne tags is the CuAAC reaction. This reaction forms a stable triazole linkage between a terminal alkyne (on the biotin tag) and an azide (B81097) group that has been metabolically or chemically incorporated into a target biomolecule.[1][5] The reaction is highly efficient and specific, with the azide and alkyne groups being virtually absent in natural biological systems, thus preventing off-target reactions.[6]

A typical workflow involves three main stages:

  • Labeling: Introduction of an azide-functionalized precursor (e.g., a non-canonical amino acid or a modified sugar) into cells or organisms, where it is incorporated into newly synthesized proteins, glycans, or other biomolecules.[1]

  • Ligation (Click Reaction): The azide-labeled biomolecules are covalently linked to a biotin-alkyne tag through the CuAAC reaction.[7]

  • Enrichment and Analysis: The biotinylated molecules are captured using streptavidin affinity chromatography (pull-down) and subsequently analyzed, typically by mass spectrometry.[2][7]

// Invisible edges to enforce order NascentProtein -> Lysate [style=invis, minlen=2]; BiotinylatedProtein -> StreptavidinBeads [style=invis, minlen=2]; } end_dot

General workflow for bio-orthogonal labeling and enrichment.

Key Applications in Molecular Biology

Metabolic Labeling of Nascent Proteins (BONCAT)

Biorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique used to identify and quantify newly synthesized proteins (NSPs).[8][9] Cells are cultured with an azide-bearing analog of methionine, such as azidohomoalanine (AHA), which is incorporated into proteins during translation.[1] Following cell lysis, a biotin-alkyne tag is attached to the AHA-containing proteins via click chemistry. This allows for the selective enrichment of the nascent proteome and provides a snapshot of the cell's translational activity in response to various stimuli.[8][10]

Profiling Post-Translational Modifications (PTMs)

Biotin-alkyne tags are instrumental in studying dynamic PTMs. By introducing metabolic precursors containing an azide or alkyne handle, specific PTMs can be tagged and enriched. For example:

  • Glycosylation: Cells can be fed with azide-modified sugars (e.g., peracetylated N-azidoacetylglucosamine, Ac4GlcNAz) to label O-GlcNAcylated proteins.[11] Subsequent click reaction with a biotin-alkyne tag enables the enrichment and identification of these modified proteins, which is crucial for studying cellular signaling.[11][12]

  • Palmitoylation: Clickable analogues of palmitic acid can be used to study protein lipidation, allowing for the enrichment and identification of proteins with this fatty acid modification.[1]

Activity-Based Protein Profiling (ABPP) and Drug Target ID

In ABPP, specialized chemical probes are designed to covalently bind to the active sites of a specific class of enzymes.[13] By including an alkyne handle on the probe, biotin can be "clicked" on after the probe has bound to its protein targets within a complex proteome. This enables the enrichment of the target enzymes for identification by mass spectrometry, facilitating drug discovery and mechanism-of-action studies.[2]

A Critical Choice: Cleavable vs. Uncleavable Biotin-Alkyne Tags

The extremely strong interaction between biotin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) is a double-edged sword.[14] While it allows for highly efficient protein capture, it makes the subsequent elution of captured proteins for mass spectrometry analysis difficult, often requiring harsh, denaturing conditions that can lead to the co-elution of streptavidin fragments and background contaminants.[13][15]

To overcome this, a variety of cleavable biotin-alkyne tags have been developed. These tags incorporate a linker between the biotin and alkyne moieties that can be broken under specific, mild conditions.[13][16] This allows for the release of the captured biomolecules while the biotin group remains bound to the streptavidin resin, leading to cleaner samples and improved analytical results.[13][16]

Comparative Analysis of Biotin-Alkyne Tags
Tag TypeCleavage ConditionAdvantagesDisadvantagesMass Remnant
Uncleavable N/A (Harsh Denaturation)Simple structure, commercially available.Harsh elution contaminates sample with streptavidin; strong binding can hinder detection of low-abundance proteins.[9][13]N/A
Photocleavable (PC) UV Light (~365 nm)Mild, specific cleavage.[13][16]Can be inefficient; may cause photo-oxidation of sensitive amino acids.[17]Varies
Acid-Cleavable (DADPS) Mild Acid (e.g., 10% Formic Acid)Highly efficient and rapid cleavage under mild conditions compatible with MS.[9][13][16] Leaves a small mass tag.[16]Not compatible with acid-labile PTMs or acid-based elution from antibody beads.[9][17][18]143 Da[16]
Base-Cleavable (Dde) Hydrazine (2%)High labeling efficiency.[12]Hydrazine is toxic and requires careful handling.Varies
Redox-Cleavable (Diazo) Sodium Dithionite (50 mM)Specific cleavage condition.[13][16]Dithionite can be incompatible with some downstream analyses.Varies

Quantitative Performance Data

Recent studies have highlighted the superior performance of cleavable linkers, particularly DADPS, in proteomics workflows.

Comparison MetricUncleavable Biotin-AlkyneDADPS Cleavable Biotin-AlkyneFold Change/ImprovementSource
Identified AHA Peptides (1mg tissue) ~1400~3500~2.5x[10]
Identified Proteins (TMT Quantification) ~1000~1600>50% Increase[8][9][10]
Overall Peptide Identifications LowerMore than double>2x[19]

The improved performance of the DADPS linker is attributed to several factors, including more favorable elution properties of the tagged peptides from the enrichment resin and better ionization efficiency in the mass spectrometer.[8][18]

Experimental Protocols

Protocol 1: BONCAT for Nascent Protein Labeling and Enrichment

This protocol outlines the key steps for labeling newly synthesized proteins in cultured cells using AHA, followed by a click reaction with a cleavable DADPS biotin-alkyne tag and enrichment for mass spectrometry.

A. Metabolic Labeling

  • Culture cells to the desired confluency.

  • Replace the normal growth medium with methionine-free medium for a brief period (e.g., 30-60 minutes) to deplete intracellular methionine pools.

  • Replace the starvation medium with methionine-free medium supplemented with Azidohomoalanine (AHA) at a final concentration of 25-50 µM.

  • Incubate for the desired labeling period (e.g., 1-24 hours), depending on the experimental goals.

  • Wash cells twice with ice-cold PBS, harvest, and pellet by centrifugation. The cell pellet can be stored at -80°C.

B. Cell Lysis

  • Resuspend the cell pellet in a urea-based lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris, pH 8.0) supplemented with protease inhibitors.[20]

  • Lyse the cells by probe sonication on ice. Ensure the lysate is no longer viscous.[20]

  • Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).

C. Click Reaction with DADPS Biotin-Alkyne This protocol is for a 1 mL lysate sample. Reagent volumes should be scaled accordingly.[21]

  • To 1 mg of protein lysate, add the following reagents in order, vortexing after each addition:

    • DADPS Biotin-Alkyne: 10 µL of a 4 mM stock in DMSO (final concentration: 40 µM).[21]

    • Copper(II) Sulfate: 20 µL of a 100 mM stock in water (final concentration: 2 mM).[15]

    • Copper(I)-stabilizing ligand (e.g., THPTA): 125 µL of a stock solution.

    • Reducing Agent (e.g., Sodium Ascorbate): 20 µL of a freshly prepared 1 M stock in water (final concentration: 20 mM).[15]

  • Incubate the reaction for 1-2 hours at room temperature with end-over-end rotation.

D. Protein Precipitation and Digestion (DiDBiT Strategy) The Direct Detection of Biotin-containing Tags (DiDBiT) strategy, which involves peptide-level enrichment, has been shown to be superior to protein-level enrichment.[9][18][22]

  • Precipitate the protein from the click reaction mixture using a methanol/chloroform procedure to remove excess reagents.

  • Resuspend the protein pellet in a digestion buffer (e.g., 8 M urea in 100 mM Tris, pH 8.0).

  • Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 37°C.

  • Alkylate cysteines with iodoacetamide (B48618) (40 mM) for 30 minutes at room temperature in the dark.[21]

  • Dilute the urea concentration to <1.5 M with 100 mM Tris buffer.

  • Digest the proteins to peptides overnight at 37°C using sequencing-grade trypsin.

  • Acidify the peptide solution with formic acid or trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction column.

E. Enrichment of Biotinylated Peptides

  • Equilibrate high-capacity streptavidin agarose (B213101) beads by washing them three times with an appropriate wash buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).[9][23]

  • Resuspend the desalted peptides in the wash buffer and add them to the equilibrated streptavidin beads.[9]

  • Incubate for 1-2 hours at 4°C with rotation to allow for binding.[9]

  • Pellet the beads by centrifugation and collect the supernatant (unbound fraction).

  • Wash the beads extensively to remove non-specifically bound peptides. Perform sequential washes with buffers of increasing stringency (e.g., wash buffer, high salt buffer, urea buffer, and finally water).

F. Cleavage and Elution

  • To cleave the DADPS linker, resuspend the washed beads in a 10% formic acid solution.[13][16]

  • Incubate for 30-60 minutes at room temperature with agitation.[13][16]

  • Pellet the beads and carefully collect the supernatant, which now contains the enriched, formerly biotinylated peptides.

  • Desalt the eluted peptides using a C18 tip or column prior to LC-MS/MS analysis.

G cluster_Protein A. Protein-Level Enrichment cluster_Peptide B. Peptide-Level Enrichment (DiDBiT) p_lysate Lysate with Biotinylated Proteins p_enrich Enrich on Streptavidin Beads p_lysate->p_enrich p_digest On-Bead Digestion p_enrich->p_digest p_elute Elute Peptides p_digest->p_elute p_ms LC-MS/MS p_elute->p_ms pep_lysate Lysate with Biotinylated Proteins pep_digest In-Solution Digestion pep_lysate->pep_digest pep_peptides Mixture of Biotinylated & Unlabeled Peptides pep_digest->pep_peptides pep_enrich Enrich Biotinylated Peptides on Beads pep_peptides->pep_enrich pep_elute Elute Peptides pep_enrich->pep_elute pep_ms LC-MS/MS pep_elute->pep_ms

Comparison of protein- vs. peptide-level enrichment workflows.
Protocol 2: Pull-Down of a Biotinylated Bait Protein

This protocol is for confirming a protein-protein interaction where one protein (the "bait") is biotinylated and used to capture its interacting partner (the "prey") from a cell lysate.

  • Immobilize Bait Protein:

    • Resuspend streptavidin magnetic beads and transfer the required amount to a fresh tube.[23]

    • Wash and equilibrate the beads three times with a binding/wash buffer (e.g., TBS).[23]

    • Add the purified, biotinylated bait protein to the equilibrated beads and incubate for >30 minutes at room temperature or 4°C to allow for binding.[23]

    • Wash the beads to remove any unbound bait protein.[24]

  • Block Beads:

    • Block any remaining free biotin-binding sites on the streptavidin beads by incubating with a biotin blocking solution.[24][25] This prevents the prey lysate from binding directly to the beads.

    • Wash the beads again to remove excess free biotin.[24]

  • Bind Prey Protein:

    • Add cell lysate containing the putative "prey" protein to the beads now coated with the "bait" protein.[25]

    • Incubate for at least 1 hour at 4°C with gentle rotation to allow the protein-protein interaction to occur.[25]

  • Wash:

    • Pellet the beads and discard the supernatant.

    • Wash the beads multiple times (3-5x) with wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be adjusted depending on the strength of the interaction.[25]

  • Elute and Analyze:

    • Elute the captured prey protein from the bait protein using an elution buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.8, or an SDS-PAGE sample buffer).[24]

    • Analyze the eluted proteins by Western blot using an antibody against the prey protein or by mass spectrometry to identify unknown interactors.

Conclusion and Future Outlook

Biotin-alkyne tags, used in conjunction with bio-orthogonal click chemistry, have become an indispensable part of the molecular biologist's toolkit. Their versatility enables a wide range of applications, from tracking protein synthesis and PTMs to identifying drug targets. The development of cleavable linkers, especially the acid-cleavable DADPS tag, has significantly enhanced the sensitivity and reliability of proteomic analyses by simplifying sample preparation and reducing background contamination.[8][17] As new bio-orthogonal reactions and more sophisticated cleavable tags are developed, the precision and scope of these powerful chemical tools will continue to expand, promising deeper insights into the complex molecular machinery of life.

References

Methodological & Application

Application Notes and Protocols for Dde Biotin-PEG4-Alkyne Click Chemistry Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dde Biotin-PEG4-Alkyne is a versatile chemical probe used for the biotinylation of azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2] This reagent features a terminal alkyne group for the click reaction, a biotin (B1667282) moiety for subsequent detection or enrichment, and a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and minimize steric hindrance.[1]

A key feature of this molecule is the incorporation of a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker. This linker is stable under a wide range of experimental conditions but can be readily cleaved under mild conditions using hydrazine (B178648).[3][4] This cleavability is particularly advantageous in proteomics and other applications where the release of biotinylated molecules from streptavidin is desired, thereby reducing the background of non-specifically bound proteins and facilitating downstream analysis such as mass spectrometry.[3][4]

These application notes provide a detailed protocol for the use of this compound in the labeling, enrichment, and subsequent cleavage of azide-modified proteins.

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Labeling

ReagentStock ConcentrationFinal ConcentrationNotes
Azide-modified Protein1-5 mg/mL10-50 µMOptimal concentration may vary depending on the protein and the extent of azide (B81097) modification.
This compound10 mM in DMSO100-500 µMA 2 to 10-fold molar excess over the azide-modified protein is recommended.
Copper(II) Sulfate (CuSO₄)20 mM in H₂O1 mM
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)50 mM in H₂O5 mMA 5:1 ligand to copper ratio is recommended to stabilize the Cu(I) ion and protect biomolecules.[5]
Sodium Ascorbate (B8700270)100 mM in H₂O (freshly prepared)5 mMActs as a reducing agent to generate the active Cu(I) catalyst.[5]

Table 2: Typical Reaction Parameters for Dde Linker Cleavage

ParameterConditionNotes
Cleavage Reagent2% (v/v) Hydrazine in DMF or aqueous bufferThe concentration of hydrazine should not exceed 2% to avoid potential side reactions.
Incubation Time30-60 minutes
TemperatureRoom Temperature
Expected Cleavage Efficiency>95%Cleavage efficiency can be monitored by analyzing the released proteins.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol details the steps for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein sample

  • This compound (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (20 mM stock in H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in H₂O)

  • Sodium Ascorbate (100 mM stock in H₂O, freshly prepared)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Protein LoBind tubes

Procedure:

  • Prepare the Protein Sample: In a microcentrifuge tube, dilute the azide-modified protein to the desired final concentration (e.g., 25 µM) in PBS.

  • Add this compound: Add the 10 mM this compound stock solution to the protein sample to achieve the desired final concentration (e.g., 250 µM). Mix gently by pipetting.

  • Prepare the Click-IT® Catalyst Solution: In a separate tube, prepare the catalyst solution by adding the reagents in the following order. It is critical to add the sodium ascorbate last to initiate the Cu(I) formation immediately before addition to the protein sample.

    • PBS

    • Copper(II) Sulfate (to a final concentration of 1 mM)

    • THPTA (to a final concentration of 5 mM)

    • Sodium Ascorbate (to a final concentration of 5 mM)

  • Initiate the Click Reaction: Add the freshly prepared Click-IT® catalyst solution to the protein/alkyne mixture. The final volume should be adjusted with PBS as needed.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).

  • Remove Excess Reagents: After the reaction is complete, remove the excess this compound and copper catalyst using a desalting column or dialysis against PBS.

Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Agarose (B213101)

This protocol describes the capture of Dde-biotinylated proteins using streptavidin-functionalized agarose beads.

Materials:

  • Dde-biotinylated protein sample from Protocol 1

  • Streptavidin Agarose Resin (50% slurry)

  • Wash Buffer 1 (e.g., PBS with 0.1% SDS)

  • Wash Buffer 2 (e.g., PBS)

  • Protein LoBind tubes

Procedure:

  • Prepare Streptavidin Beads: Resuspend the streptavidin agarose resin slurry. Transfer the desired amount of slurry to a new tube.

  • Wash the Beads: Wash the beads twice with Wash Buffer 2. Centrifuge at a low speed (e.g., 1000 x g) for 2 minutes between washes and discard the supernatant.

  • Bind Biotinylated Protein: Add the Dde-biotinylated protein sample to the washed streptavidin beads.

  • Incubate: Incubate for 1-2 hours at room temperature with gentle end-over-end rotation to allow for efficient binding of the biotinylated protein to the streptavidin.

  • Wash Away Non-bound Proteins: Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads sequentially with Wash Buffer 1 (three times) and Wash Buffer 2 (twice) to remove non-specifically bound proteins.

Protocol 3: Cleavage of the Dde Linker and Elution of Proteins

This protocol details the release of the captured proteins from the streptavidin beads by cleaving the Dde linker.

Materials:

  • Streptavidin beads with bound Dde-biotinylated protein from Protocol 2

  • Cleavage Buffer: 2% (v/v) Hydrazine in a suitable buffer (e.g., 100 mM sodium phosphate, pH 8.5, or DMF)

  • Neutralization Buffer (optional, e.g., acetic acid)

  • Protein LoBind tubes

Procedure:

  • Resuspend Beads in Cleavage Buffer: After the final wash in Protocol 2, resuspend the streptavidin beads in the Cleavage Buffer.

  • Incubate for Cleavage: Incubate the mixture for 30-60 minutes at room temperature with gentle shaking.

  • Elute the Cleaved Protein: Pellet the streptavidin beads by centrifugation. Carefully collect the supernatant, which now contains the released protein.

  • Optional Second Elution: To maximize recovery, the beads can be washed once with PBS or a similar buffer, and this wash fraction can be combined with the initial eluate.

  • Neutralization (if necessary): If downstream applications are sensitive to the basicity of hydrazine, the eluate can be neutralized with a suitable acid.

  • Downstream Analysis: The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualization

cluster_labeling CuAAC Labeling Azide_Protein Azide-Modified Protein Labeled_Protein Dde-Biotin Labeled Protein Azide_Protein->Labeled_Protein Alkyne_Reagent This compound Alkyne_Reagent->Labeled_Protein Cu_Catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) Cu_Catalyst->Labeled_Protein Click Reaction

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling Workflow.

cluster_workflow Enrichment and Cleavage Workflow start Labeled Protein Sample enrichment Enrichment on Streptavidin Beads start->enrichment wash Stringent Washes to Remove Non-specific Binders enrichment->wash cleavage Dde Linker Cleavage (2% Hydrazine) wash->cleavage elution Elution of Cleaved Protein cleavage->elution analysis Downstream Analysis (e.g., Mass Spectrometry) elution->analysis

Caption: Workflow for Enrichment and Cleavage of Dde-Biotin Labeled Proteins.

reagent This compound Biotin Dde Linker (Cleavable) PEG4 Spacer Alkyne labeled_protein Labeled Protein Protein Backbone Triazole Linkage PEG4 Spacer Dde Linker Biotin reagent:f3->labeled_protein:l1 CuAAC azide_protein Azide-Modified Protein Protein Backbone Azide Group azide_protein:p1->labeled_protein:l1

Caption: Logical Relationship of this compound Components in Labeling.

References

Application Notes and Protocols: Labeling of Azide-Modified Proteins with Dde Biotin-PEG4-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific and efficient labeling of proteins is a cornerstone of modern biological research and drug development. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and bio-orthogonal method for covalently attaching probes to biomolecules.[1][2] This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, demonstrating high efficiency and broad functional group tolerance in aqueous environments.[1][2]

Dde Biotin-PEG4-Alkyne is a versatile reagent designed for the biotinylation of azide-modified proteins via CuAAC.[3][4] It features a terminal alkyne for the click reaction, a biotin (B1667282) moiety for high-affinity binding to streptavidin, and a hydrophilic PEG4 spacer to enhance solubility.[4] A key feature of this reagent is the hydrazine-cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker.[5][6] This allows for the mild and efficient release of captured biotinylated molecules from streptavidin, overcoming the limitations of the strong streptavidin-biotin interaction and facilitating downstream applications such as mass spectrometry-based proteomics.[5][6]

These application notes provide a detailed protocol for the labeling of azide-modified proteins with this compound, subsequent affinity purification, and the cleavage of the Dde linker for protein release.

Principle of the Reaction

The labeling process involves a two-step procedure. First, the azide-modified protein is covalently labeled with this compound through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The catalytically active Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[1][7] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) ion and protect the protein from oxidative damage.[7][8]

Following the labeling reaction, the biotinylated protein can be enriched using streptavidin-based affinity purification. The captured protein is then released from the affinity resin by cleavage of the Dde linker with a dilute hydrazine (B178648) solution.[5][6][9]

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Labeling of Proteins

ReagentStock ConcentrationFinal ConcentrationMolar Excess (relative to protein)
Azide-Modified Protein-10-50 µM1
This compound10 mM in DMSO100-500 µM2-10 fold
Copper(II) Sulfate (CuSO₄)20 mM in H₂O0.10-0.25 mM-
THPTA50 mM in H₂O0.50-1.25 mM5 fold (relative to CuSO₄)
Sodium Ascorbate100 mM in H₂O5 mM-

Note: The optimal concentrations and molar excess of the labeling reagent may vary depending on the specific protein and should be optimized for each experiment. It is recommended to start with a 2-10 fold molar excess of the alkyne probe over the protein.[1]

Table 2: Dde Linker Cleavage Conditions

ReagentConcentrationIncubation TimeTemperature
Hydrazine2% in DMF or aqueous buffer30-60 minutesRoom Temperature or 40°C

Note: The cleavage efficiency can be affected by the solvent and temperature. It is advisable to test cleavage conditions for your specific application. For resin-bound peptides, repeated treatments with 2% hydrazine in DMF for short durations are often recommended.[10][11] For proteins in solution, incubation at 40°C for 60 minutes has been shown to be effective.[9]

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with this compound

This protocol describes a general procedure for the CuAAC labeling of an azide-modified protein in solution.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Deionized water

  • Reaction tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water. Store at room temperature.

    • Prepare a 50 mM stock solution of THPTA in deionized water. Store at room temperature.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water on the day of the experiment.

  • Reaction Setup:

    • In a reaction tube, add the azide-modified protein to the desired final concentration (e.g., 10-50 µM) in a suitable reaction buffer.

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., 2-10 fold molar excess over the protein). Mix gently.

  • Catalyst Premix Preparation:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.[1] For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.

    • Let the premix stand for 1-2 minutes at room temperature.[1]

  • Initiation of the Click Reaction:

    • Add the catalyst premix to the protein-alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

    • Mix the reaction gently by inversion or slow vortexing.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction time may require optimization.

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding EDTA to a final concentration of approximately 20 mM to chelate the copper catalyst.[1]

  • Purification:

    • Remove excess reagents and purify the labeled protein using methods such as size-exclusion chromatography (SEC), dialysis, or affinity purification.[1]

Protocol 2: Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of Dde-Biotin-PEG4-Alkyne labeled proteins using streptavidin agarose (B213101) resin.

Materials:

  • Biotinylated protein sample from Protocol 1

  • Streptavidin agarose resin

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (see Protocol 3)

  • Spin columns or magnetic beads

Procedure:

  • Resin Preparation:

    • Resuspend the streptavidin agarose resin slurry.

    • Transfer the desired amount of resin to a clean tube and wash it three times with Wash Buffer.

  • Binding:

    • Add the biotinylated protein sample to the washed streptavidin resin.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the resin by centrifugation or using a magnetic rack.

    • Remove the supernatant and wash the resin extensively with Wash Buffer (at least 3-5 times) to remove non-specifically bound proteins.

Protocol 3: Cleavage and Elution of Captured Proteins

This protocol describes the release of the captured protein from the streptavidin resin by cleaving the Dde linker.

Materials:

  • Protein-bound streptavidin resin from Protocol 2

  • Cleavage Solution: 2% (v/v) hydrazine in a suitable buffer (e.g., PBS or DMF). Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Neutralization solution (if needed, depending on downstream application)

Procedure:

  • Cleavage Reaction:

    • After the final wash, remove the supernatant from the protein-bound resin.

    • Add the 2% hydrazine Cleavage Solution to the resin.

    • Incubate for 30-60 minutes at room temperature or 40°C with gentle mixing.[9] For resin-bound peptides, repeated short treatments (e.g., 3 x 3 minutes) with 2% hydrazine in DMF can be effective.[10][11]

  • Elution:

    • Pellet the resin by centrifugation or using a magnetic rack.

    • Carefully collect the supernatant containing the released protein.

  • Further Processing:

    • The eluted protein can be further processed for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry. Desalting or buffer exchange may be necessary to remove hydrazine.

Visualizations

experimental_workflow cluster_labeling Step 1: CuAAC Labeling cluster_purification Step 2: Affinity Purification cluster_cleavage Step 3: Cleavage and Elution azide_protein Azide-Modified Protein labeled_protein Biotinylated Protein azide_protein->labeled_protein Click Reaction dde_alkyne This compound dde_alkyne->labeled_protein reagents CuSO4, THPTA, Sodium Ascorbate reagents->labeled_protein streptavidin_resin Streptavidin Resin captured_protein Captured Protein on Resin labeled_protein->captured_protein Binding streptavidin_resin->captured_protein hydrazine 2% Hydrazine released_protein Released Protein captured_protein->released_protein Cleavage hydrazine->released_protein

Caption: Experimental workflow for labeling, purification, and release.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

cleavage_mechanism cluster_before Before Cleavage cluster_reagent Cleavage Reagent cluster_after After Cleavage captured Protein-Linker-Dde-Biotin-Streptavidin hydrazine 2% Hydrazine released Released Protein-Linker' hydrazine->released biotin_resin Biotin-Streptavidin hydrazine->biotin_resin

Caption: Dde linker cleavage for protein release.

References

Application Notes and Protocols: Utilizing Dde Biotin-PEG4-Alkyne for Advanced Protein Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Dde Biotin-PEG4-Alkyne in protein pull-down assays. This reagent is a powerful tool for the enrichment and identification of proteins of interest from complex biological mixtures, with broad applications in proteomics, drug discovery, and the study of protein-protein interactions.

Introduction to this compound

This compound is a trifunctional molecule designed for the efficient labeling and subsequent purification of azide-modified biomolecules. Its unique structure incorporates:

  • An alkyne group for covalent labeling of azide-containing molecules via the highly efficient and bio-orthogonal copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry".[1][2]

  • A biotin (B1667282) moiety that allows for strong and specific binding to streptavidin-coated solid supports, enabling the affinity purification of labeled proteins.[3]

  • A hydrophilic PEG4 spacer that enhances the solubility of the reagent in aqueous buffers and reduces steric hindrance during the binding of biotin to streptavidin.[3]

  • A hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker , which permits the mild and efficient release of captured proteins from the streptavidin support, overcoming the harsh conditions typically required to dissociate the strong biotin-streptavidin interaction.[1][4]

The cleavable nature of the Dde linker is particularly advantageous for proteomic studies, as it allows for the recovery of intact proteins and reduces the co-elution of non-specifically bound proteins and peptides from the streptavidin resin.[5][6]

Principle of the Method

The protein pull-down assay using this compound follows a three-step workflow:

  • Labeling: Azide-modified proteins of interest are covalently labeled with this compound through a click chemistry reaction.

  • Capture: The biotinylated proteins are captured from the complex mixture using streptavidin-coated magnetic beads or agarose (B213101) resin. Unbound proteins are removed through a series of stringent washes.

  • Elution: The captured proteins are released from the beads by the chemical cleavage of the Dde linker using a mild hydrazine (B178648) solution. The eluted proteins are then ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

G cluster_0 Experimental Workflow P Azide-Modified Protein Click Click Chemistry (CuAAC) P->Click R This compound R->Click BP Biotinylated Protein Click->BP Capture Affinity Capture BP->Capture Beads Streptavidin Beads Beads->Capture Wash Wash Capture->Wash Elute Hydrazine Cleavage Wash->Elute EP Eluted Protein Elute->EP Analysis Downstream Analysis (e.g., MS) EP->Analysis

Caption: Workflow of a protein pull-down assay using this compound.

Chemical Structure and Properties

Caption: Properties of this compound.

Detailed Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins via CuAAC

This protocol describes the labeling of azide-modified proteins in a cell lysate.

Reagents:

  • Cell lysate containing azide-modified proteins

  • This compound (stock solution in DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) (stock solution in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270) (freshly prepared stock solution in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • To 1 mg of total protein in cell lysate, add this compound to a final concentration of 40-100 µM.[5]

  • Add TBTA to a final concentration of 100 µM.

  • Add CuSO4 to a final concentration of 1 mM.

  • Initiate the reaction by adding freshly prepared TCEP or sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Proceed to protein precipitation (e.g., with cold acetone) or directly to the enrichment step.[5]

Protocol 2: Enrichment of Biotinylated Proteins

This protocol details the capture of biotinylated proteins using streptavidin-coated magnetic beads.

Reagents:

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1: 1% SDS in PBS

  • Wash Buffer 2: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0

  • Wash Buffer 3: 20% acetonitrile (B52724) in water

  • PBS

Procedure:

  • Equilibrate the required amount of streptavidin beads by washing them three times with PBS.

  • Add the labeling reaction mixture to the equilibrated beads.

  • Incubate for 1 hour at room temperature with gentle rotation to allow for binding of the biotinylated proteins to the beads.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

    • Three washes with Wash Buffer 1.[7]

    • Three washes with Wash Buffer 2.[7]

    • Three washes with Wash Buffer 3.[7]

    • Three final washes with PBS.

  • After the final wash, the beads are ready for the elution of the captured proteins.

Protocol 3: Elution of Captured Proteins via Dde Cleavage

This protocol describes the release of the captured proteins from the streptavidin beads.

Reagents:

  • Cleavage Buffer: 2% (v/v) hydrazine in PBS.[8][9] Prepare fresh from a hydrazine monohydrate stock solution.

  • Safety Note: Hydrazine is toxic and should be handled with appropriate personal protective equipment in a well-ventilated chemical fume hood.

Procedure:

  • Resuspend the washed beads from Protocol 2 in the Cleavage Buffer.

  • Incubate for 30-90 minutes at room temperature with gentle rotation.[5][9] A longer incubation of up to 2 hours (2 x 1 hour) can be performed to maximize cleavage.[8]

  • Pellet the beads using a magnetic stand and carefully collect the supernatant containing the eluted proteins.

  • Optional: Perform a second elution step by adding fresh Cleavage Buffer to the beads and incubating for another 30-60 minutes to ensure complete elution. Pool the supernatants.

  • The eluted proteins are now ready for downstream analysis. For mass spectrometry, it is recommended to perform a buffer exchange or protein precipitation to remove the hydrazine.

G cluster_0 Dde Linker Cleavage Mechanism Dde_Protein Biotin-Dde-Protein on Bead Hydrazine 2% Hydrazine Dde_Protein->Hydrazine Incubation Cleaved_Protein Released Protein Hydrazine->Cleaved_Protein Releases Biotin_Bead Biotin-Dde Remnant on Bead Hydrazine->Biotin_Bead Leaves

Caption: Hydrazine-mediated cleavage of the Dde linker.

Data Presentation

Table 1: Typical Experimental Parameters
ParameterRecommended ValueNotes
Labeling
This compound Conc.40-100 µMOptimize for your specific system.[5]
Copper(II) Sulfate Conc.1 mM
Reducing Agent Conc.1 mMUse freshly prepared TCEP or Sodium Ascorbate.
TBTA Conc.100 µM
Incubation Time1-2 hoursAt room temperature.
Enrichment
Streptavidin Bead TypeMagnetic or AgaroseMagnetic beads are recommended for easier handling.
Binding Time1 hourAt room temperature.
Elution
Hydrazine Concentration2% in PBSPrepare fresh.[8][9]
Cleavage Time30-90 minutesCan be extended to improve yield.[5][9]
Table 2: Example Protein Enrichment Data

The following table presents hypothetical data based on typical results from pull-down experiments using cleavable biotin linkers to illustrate the expected outcome.

SampleTotal Protein Before Enrichment (µg)Total Protein in Eluate (µg)Enrichment Factor
Control (No Azide (B81097) Label)1000< 0.5-
Experimental Sample100015> 30-fold

Enrichment Factor is calculated as the ratio of the concentration of the target protein in the eluate to its concentration in the starting material. Actual values will vary depending on the abundance of the target protein.

Troubleshooting

ProblemPossible CauseSolution
Low Yield of Eluted Protein Inefficient click chemistry reaction.Ensure all click chemistry reagents are fresh, especially the reducing agent. Optimize the concentration of this compound.
Incomplete capture on streptavidin beads.Ensure sufficient bead capacity for the amount of biotinylated protein. Increase incubation time during capture.
Incomplete cleavage of the Dde linker.Increase hydrazine incubation time or perform a second elution. Ensure the hydrazine solution is freshly prepared.
High Background of Non-specific Proteins Insufficient washing.Increase the number of washes or the stringency of the wash buffers (e.g., higher concentration of SDS or urea).
Non-specific binding to beads.Pre-clear the lysate with unconjugated beads before adding the streptavidin beads for capture.
No Protein Detected After Elution Failure of the azide-modification of the protein of interest.Verify the successful incorporation of the azide label using a fluorescent alkyne probe and in-gel fluorescence.
Degradation of the eluted protein.Add protease inhibitors to the cleavage buffer if protein degradation is suspected.

References

Revolutionizing Protein Purification: A Guide to Streptavidin Affinity Chromatography with Cleavable Biotin Tags

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Streptavidin affinity purification is a cornerstone of protein science, renowned for its high specificity and affinity in isolating biotin-tagged molecules. However, the near-covalent bond between streptavidin and biotin (B1667282) often necessitates harsh elution conditions that can denature the target protein. The advent of cleavable biotin tags has revolutionized this technique, enabling the gentle release of purified proteins in their native, functional state. This application note provides a comprehensive overview of streptavidin affinity purification using various cleavable biotin tags, including detailed protocols, comparative data, and guidance for selecting the optimal system for your research needs.

Introduction

The interaction between biotin (Vitamin B7) and streptavidin, a protein isolated from Streptomyces avidinii, is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M).[1][2] This robust interaction has been widely exploited for the purification of biotinylated proteins. Traditional methods, however, often require denaturing conditions, such as high concentrations of guanidine (B92328) hydrochloride or boiling in SDS-PAGE sample buffer, to disrupt the streptavidin-biotin complex and elute the target protein.[3] Such treatments can irreversibly damage the protein's structure and function, limiting its use in downstream applications.

Cleavable biotinylation reagents overcome this limitation by incorporating a linker arm between the biotin moiety and the reactive group that attaches to the protein. This linker contains a specific chemical bond that can be selectively broken under mild conditions, allowing for the release of the purified protein without disrupting the strong streptavidin-biotin interaction. This approach is invaluable for applications requiring functional, intact proteins, such as structural studies, enzyme kinetics, and the analysis of protein-protein interactions.[1][2]

Types of Cleavable Biotin Linkers

Several types of cleavable linkers are commercially available, each with a unique cleavage mechanism. The choice of linker depends on the nature of the target protein and the requirements of downstream applications.

  • Disulfide Linkers: These are the most common type of cleavable linker and contain a disulfide bond that can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[4][5]

  • Acid-Cleavable Linkers: These linkers, such as those containing a dialkoxydiphenylsilane (DADPS) moiety, are stable at neutral pH but are efficiently cleaved under mild acidic conditions (e.g., formic acid).[6][7]

  • Photocleavable (PC) Linkers: These linkers incorporate a photosensitive group, often a nitrobenzyl moiety, that breaks upon exposure to UV light at specific wavelengths (typically 300-365 nm).[8][9] This method offers a reagent-free cleavage option.

  • Other Cleavable Linkers: Other specialized linkers include those based on vicinal diols (cleaved by sodium periodate) and Dde (cleaved by hydrazine).[1]

Quantitative Comparison of Cleavable Biotin Tag Systems

The efficiency of protein purification can vary depending on the chosen cleavable linker system and the specific experimental workflow. Below is a summary of key quantitative parameters for streptavidin resins and a comparison of different cleavable linkers.

ParameterValueReference
Streptavidin Resin Binding Capacity (Free Biotin) >120 nmol/mL of settled resin[10][11]
Streptavidin Resin Binding Capacity (Biotinylated BSA) ≥1.2 - 10 mg/mL of resin[12]

Table 1: Binding Capacities of Streptavidin Affinity Resins. The binding capacity for biotinylated proteins can be influenced by the size and steric hindrance of the protein.

Cleavable Linker TypeCleavage Agent/ConditionTypical Elution ConditionsProtein Recovery/YieldAdvantagesDisadvantages
Disulfide DTT, TCEP, BME50 mM DTT at room temperature for 1-2 hoursGenerally high, can be >90%Mild cleavage, compatible with many proteinsPremature cleavage in reducing cellular environments
Acid-Cleavable (DADPS) Formic Acid2-10% formic acid for 30-120 minutesHigh, outperforms other methods in some proteomics workflowsFast and efficient cleavage, compatible with mass spectrometryAcid-labile proteins may be denatured
Photocleavable UV light (300-365 nm)Irradiation for <5 minutesEfficientReagent-free cleavage, spatially and temporally controllablePotential for UV-induced protein damage

Table 2: Comparison of Common Cleavable Biotin Linker Systems. Protein recovery and yield are highly dependent on the specific protein and experimental conditions. A 2022 study in the Journal of Proteome Research found that for peptide-centric chemoproteomics, an acid-cleavable DADPS tag outperformed photocleavable and reduction-cleavable tags in terms of enrichment efficiency and identification yield.[6]

Experimental Protocols

The following are detailed protocols for protein labeling and purification using three common types of cleavable biotin tags.

Protocol 1: Cell Surface Protein Labeling and Purification with a Disulfide-Cleavable Biotin Tag (Sulfo-NHS-SS-Biotin)

This protocol is adapted from the Thermo Scientific™ Pierce™ Cell Surface Protein Biotinylation and Isolation Kit User Guide.

Materials:

  • EZ-Link™ Sulfo-NHS-SS-Biotin

  • Phosphate Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • NeutrAvidin™ Agarose (B213101) slurry

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (Wash Buffer containing 50 mM DTT)

Procedure:

  • Cell Preparation:

    • For adherent cells, wash cell monolayers (e.g., in a 10 cm dish) twice with 10 mL of ice-cold PBS.

    • For suspension cells, pellet cells by centrifugation (e.g., 500 x g for 3 minutes) and wash twice by resuspending in ice-cold PBS.

  • Biotinylation:

    • Prepare a fresh solution of Sulfo-NHS-SS-Biotin at a concentration of 1 mg/mL in ice-cold PBS.

    • Add the biotinylation solution to the cells (e.g., 5 mL for a 10 cm dish) and incubate for 30 minutes at 4°C with gentle agitation.

    • Quench the reaction by adding a quenching buffer (e.g., PBS containing 100 mM glycine) and incubate for 15 minutes at 4°C.

    • Wash the cells three times with ice-cold PBS.

  • Cell Lysis:

    • Add 500 µL of ice-cold Lysis Buffer to the cell pellet or plate.

    • Incubate on ice for 30 minutes, with vortexing every 5 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Affinity Purification:

    • Add 50 µL of washed NeutrAvidin™ Agarose slurry to the clarified lysate.

    • Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

    • Pellet the agarose beads by centrifugation at 1,000 x g for 1 minute.

    • Wash the beads three times with 1 mL of Wash Buffer.

  • Elution:

    • Add 100 µL of Elution Buffer (containing 50 mM DTT) to the beads.

    • Incubate at room temperature for 1 hour with gentle mixing.

    • Pellet the beads by centrifugation at 1,000 x g for 2 minutes.

    • Carefully collect the supernatant containing the purified protein.

Protocol 2: Protein Enrichment with an Acid-Cleavable Biotin-Alkyne Tag (DADPS)

This protocol is based on the Click-&-Go® DADPS Protein Enrichment Kit. It assumes the protein of interest has been metabolically labeled with an azide-containing amino acid.

Materials:

  • DADPS Biotin Alkyne

  • Copper (II) Sulfate

  • Reducing Agent (e.g., sodium ascorbate)

  • Streptavidin Agarose Resin

  • Wash Buffers (e.g., PBS with 1% SDS, 6 M urea, 1 M NaCl)

  • Elution Buffer (2% aqueous formic acid)

Procedure:

  • Click Chemistry Reaction:

    • To your protein lysate containing azide-modified proteins, add the click chemistry reaction components: DADPS Biotin Alkyne, Copper (II) Sulfate, and a reducing agent.

    • Incubate at room temperature for 1-2 hours.

  • Affinity Purification:

    • Add washed Streptavidin Agarose Resin to the reaction mixture.

    • Incubate for 1-2 hours at room temperature with gentle rotation.

    • Pellet the resin and wash sequentially with high stringency buffers to remove non-specifically bound proteins (e.g., 1% SDS in PBS, 6 M urea, 1 M NaCl).

  • Elution:

    • Resuspend the resin in Elution Buffer (2% formic acid).

    • Incubate for 30-60 minutes at room temperature.

    • Centrifuge to pellet the resin and collect the supernatant containing the eluted proteins.

    • A subsequent wash with 50% acetonitrile/water can be performed to recover any remaining protein.

Protocol 3: Affinity Purification with a Photocleavable Biotin Tag

This protocol is a generalized procedure based on principles from various sources.

Materials:

  • Protein labeled with a photocleavable biotin tag

  • Streptavidin Agarose Beads

  • Wash Buffer (e.g., PBS, pH 7.2)

  • UV Lamp (300-365 nm, e.g., a Black Ray UV lamp)

Procedure:

  • Binding:

    • Incubate the crude sample containing the photocleavable biotin-labeled protein with washed Streptavidin Agarose Beads for 1 hour at room temperature.

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the beads in a suitable buffer (e.g., PBS).

    • Irradiate the bead slurry with a UV lamp at a distance of approximately 15 cm for 2-10 minutes.[8] The optimal irradiation time should be determined empirically.

    • Pellet the beads by centrifugation and collect the supernatant containing the purified protein.

Visualizations

The following diagrams illustrate the experimental workflow, a relevant signaling pathway, and a decision-making guide for selecting a cleavable biotin tag.

experimental_workflow start Start: Protein Sample (Cell Lysate, etc.) biotinylation Step 1: Biotinylation (Label protein with cleavable biotin tag) start->biotinylation purification Step 2: Affinity Purification (Bind to streptavidin resin) biotinylation->purification washing Step 3: Washing (Remove non-specific binders) purification->washing cleavage Step 4: Cleavage & Elution (Release protein from resin) washing->cleavage analysis Step 5: Downstream Analysis (SDS-PAGE, Mass Spec, etc.) cleavage->analysis end End: Purified Protein analysis->end

Caption: Experimental workflow for streptavidin affinity purification.

egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Bait Protein) GRB2 GRB2 EGFR->GRB2 Affinity Purified Interaction SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: EGFR signaling pathway protein-protein interactions.

decision_tree start Start: Choose Cleavable Linker q1 Is the protein sensitive to reducing agents? start->q1 q2 Is the protein sensitive to low pH? q1->q2 Yes disulfide Use Disulfide Linker (e.g., Sulfo-NHS-SS-Biotin) q1->disulfide No q3 Is reagent-free cleavage required? q2->q3 Yes acid Use Acid-Cleavable Linker (e.g., DADPS-Biotin) q2->acid No q3->acid No (Consider Acid-Cleavable if compatible) photo Use Photocleavable Linker q3->photo Yes

Caption: Decision tree for selecting a cleavable biotin linker.

Applications in Research and Drug Development

Streptavidin affinity purification with cleavable biotin tags is a powerful tool with broad applications:

  • Proteomics and Protein-Protein Interaction Studies: This technique is widely used to isolate protein complexes for identification by mass spectrometry, helping to map cellular protein interaction networks.[3][13] For example, it can be used to elucidate the components of signaling pathways, such as the EGFR signaling cascade, by using a key pathway component as bait.[10]

  • Drug Target Identification: By immobilizing a biotinylated small molecule drug on a streptavidin resin, researchers can identify its protein targets from a cell lysate. The cleavable linker allows for the gentle release of the bound proteins for subsequent analysis.

  • Post-Translational Modification Analysis: This method can be used to enrich for proteins with specific post-translational modifications (PTMs), such as phosphorylation or ubiquitination, by using antibodies or binding domains that recognize the PTM to capture the modified proteins, which are then biotinylated and purified.

  • Cell Surface Proteomics: The use of membrane-impermeable biotinylation reagents, such as Sulfo-NHS-SS-Biotin, allows for the specific labeling and subsequent purification of cell surface proteins, providing insights into the cell surface proteome and its changes in response to various stimuli or in disease states.[14]

Conclusion

Streptavidin affinity purification coupled with cleavable biotin tags offers a robust and versatile platform for the isolation of intact, functional proteins. The availability of different cleavable linkers provides researchers with the flexibility to tailor their purification strategy to the specific requirements of their protein of interest and downstream applications. By understanding the principles of this technique and following optimized protocols, researchers in basic science and drug development can significantly enhance their ability to study protein function and interaction networks.

References

Application Notes and Protocols for Mass Spectrometry Sample Preparation Using Dde Biotin-PEG4-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dde Biotin-PEG4-Alkyne is a valuable chemical probe for the enrichment and subsequent identification of azide-modified biomolecules by mass spectrometry. This reagent features a terminal alkyne group for covalent labeling of azide-containing proteins via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." A key feature of this probe is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker, which is cleavable under mild conditions with hydrazine (B178648).[1][2] This allows for the efficient release of captured proteins or peptides from streptavidin affinity resins, reducing background contamination and improving the sensitivity of mass spectrometry analysis.[1] The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance.

These application notes provide detailed protocols for the use of this compound in mass spectrometry sample preparation, including protein labeling, enrichment, and on-bead digestion.

Principle of the Workflow

The overall workflow for utilizing this compound in a proteomics experiment involves several key steps. First, proteins of interest are metabolically, enzymatically, or chemically labeled with an azide (B81097) group. The azide-modified proteins are then reacted with this compound through click chemistry, covalently attaching the biotin (B1667282) tag. Subsequently, the biotinylated proteins are captured and enriched using streptavidin-conjugated beads. After stringent washing to remove non-specifically bound proteins, the enriched proteins can be eluted by cleaving the Dde linker with hydrazine. Alternatively, for peptide-centric analysis, the captured proteins can be digested with a protease (e.g., trypsin) while still bound to the beads, followed by the elution of the now-biotinylated peptides.

Workflow cluster_labeling Protein Labeling cluster_enrichment Enrichment cluster_analysis Sample Preparation for MS cluster_ms Analysis Azide_Proteins Azide-Modified Proteins Click_Reaction Click Reaction with This compound Azide_Proteins->Click_Reaction Biotinylated_Proteins Biotinylated Proteins Click_Reaction->Biotinylated_Proteins Streptavidin_Capture Streptavidin Bead Capture Biotinylated_Proteins->Streptavidin_Capture Washing Wash Steps Streptavidin_Capture->Washing On_Bead_Digestion On-Bead Digestion (e.g., Trypsin) Washing->On_Bead_Digestion Washing->On_Bead_Digestion Elution Hydrazine Cleavage & Peptide Elution On_Bead_Digestion->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Elution->MS_Analysis

General experimental workflow for proteomic analysis using this compound.

Quantitative Data Comparison

The choice of a cleavable biotin probe can significantly impact the outcome of a proteomics experiment. The following table summarizes a comparison of Dde-biotin-alkyne with other commonly used cleavable linkers.

Linker TypeCleavage ConditionLabeling EfficiencyCleavage EfficiencyReference
Dde 2% HydrazineHighQuantitative[2]
Photocleavable (PC)UV light (e.g., 365 nm)ModerateVariable, often incomplete[2]
Dialkoxydiphenylsilane (DADPS)10% Formic AcidHighEfficient[3][4]
Diazobenzene (Diazo)Sodium DithioniteModerate to HighEfficient[2]

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate with this compound

This protocol details the click chemistry reaction to label azide-modified proteins in a cell lysate.

Materials:

  • Cell lysate containing azide-modified proteins

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

  • Sodium Ascorbate (B8700270)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Protease Inhibitor Cocktail

Procedure:

  • Prepare Reagents:

    • This compound Stock (10 mM): Dissolve the required amount of this compound in DMSO.

    • CuSO4 Stock (100 mM): Dissolve CuSO4 in water.

    • THPTA Stock (100 mM): Dissolve THPTA in water.

    • Sodium Ascorbate Stock (300 mM): Prepare fresh by dissolving sodium ascorbate in water.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Click Reaction Setup:

    • In a microcentrifuge tube, add the cell lysate (e.g., 1 mg of total protein).

    • Add this compound stock solution to a final concentration of 20-50 µM.[5]

    • Add THPTA stock solution to a final concentration of 1 mM.

    • Add CuSO4 stock solution to a final concentration of 1 mM.

    • Vortex briefly to mix.

  • Initiate Reaction:

    • Add freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM to initiate the click reaction.[5]

    • Vortex the reaction mixture continuously or rotate end-over-end for 1-2 hours at room temperature.

  • Protein Precipitation (Optional but Recommended):

    • To remove excess reagents, precipitate the protein by adding four volumes of cold (-20°C) acetone.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Carefully decant the supernatant and wash the pellet with cold methanol.

    • Air-dry the protein pellet. The biotinylated protein sample is now ready for enrichment.

Protocol1 Start Start: Azide-Modified Cell Lysate Add_Reagents Add: 1. This compound 2. THPTA 3. CuSO4 Start->Add_Reagents Initiate_Reaction Add Sodium Ascorbate (Initiate Click Reaction) Add_Reagents->Initiate_Reaction Incubate Incubate 1-2 hours at Room Temperature Initiate_Reaction->Incubate Precipitate Protein Precipitation (e.g., Acetone) Incubate->Precipitate End End: Biotinylated Protein Pellet Precipitate->End

Workflow for labeling azide-modified proteins via click chemistry.
Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Agarose (B213101) Resin

This protocol describes the capture and enrichment of biotinylated proteins.

Materials:

  • Biotinylated protein sample (from Protocol 1)

  • Streptavidin Agarose Resin (50% slurry)

  • Resuspension Buffer (e.g., PBS with 0.1% SDS)

  • Wash Buffer 1 (e.g., PBS with 1% SDS)

  • Wash Buffer 2 (e.g., 8 M Urea in 100 mM Tris, pH 8)

  • Wash Buffer 3 (e.g., PBS)

Procedure:

  • Prepare Streptavidin Beads:

    • Transfer the desired amount of streptavidin agarose resin slurry to a new tube.

    • Wash the beads twice with Resuspension Buffer.[6]

  • Protein Capture:

    • Resuspend the biotinylated protein pellet in Resuspension Buffer.

    • Add the protein solution to the washed streptavidin beads.

    • Incubate on a rotator for 2 hours at room temperature.[6]

  • Wash Beads:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

      • Two washes with Wash Buffer 1.

      • Two washes with Wash Buffer 2.

      • Three washes with Wash Buffer 3.[6]

The enriched proteins on the beads are now ready for on-bead digestion or elution.

Protocol 3: On-Bead Digestion and Elution of Peptides for Mass Spectrometry

This protocol outlines the digestion of captured proteins and the subsequent cleavage and elution of biotinylated peptides.

Materials:

  • Enriched protein-bound beads (from Protocol 2)

  • Reduction Buffer (e.g., 10 mM DTT in PBS)

  • Alkylation Buffer (e.g., 55 mM iodoacetamide (B48618) in PBS)

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Trypsin (mass spectrometry grade)

  • Cleavage Solution (2% aqueous hydrazine)[7]

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Reduction and Alkylation:

    • Resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add Alkylation Buffer. Incubate in the dark for 20 minutes.

    • Wash the beads with PBS.

  • On-Bead Digestion:

    • Resuspend the beads in Digestion Buffer.

    • Add trypsin (e.g., 1:50 enzyme to protein ratio) and incubate overnight at 37°C with rotation.[7]

  • Peptide Elution via Dde Cleavage:

    • Pellet the beads and discard the supernatant (containing non-biotinylated peptides).

    • Wash the beads with PBS.

    • To cleave the Dde linker and elute the biotinylated peptides, resuspend the beads in 2% aqueous hydrazine solution.[7]

    • Incubate for 30 minutes at room temperature.[7]

    • Centrifuge the beads and collect the supernatant containing the eluted peptides.

    • Perform a second elution with a solution of 50% acetonitrile in water and combine the eluents.[7]

  • Sample Clean-up for Mass Spectrometry:

    • Dry the eluted peptides in a vacuum concentrator.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • The sample is now ready for LC-MS/MS analysis.

Protocol3 Start Start: Enriched Proteins on Streptavidin Beads Reduce_Alkylate Reduction (DTT) & Alkylation (IAA) Start->Reduce_Alkylate Digest On-Bead Digestion (Trypsin) Reduce_Alkylate->Digest Wash_Peptides Wash to Remove Non-Biotinylated Peptides Digest->Wash_Peptides Cleave_Elute Cleavage with 2% Hydrazine & Peptide Elution Wash_Peptides->Cleave_Elute Desalt Desalting (C18) Cleave_Elute->Desalt End End: Peptides Ready for LC-MS/MS Desalt->End

Workflow for on-bead digestion and peptide elution.

Troubleshooting

IssuePossible CauseRecommendation
Low protein labeling efficiency Inefficient click reactionEnsure freshness of sodium ascorbate solution. Optimize the concentration of this compound. Ensure complete dissolution of reagents.
High background of non-specific proteins Inadequate washingIncrease the stringency and number of wash steps. Use buffers containing detergents (e.g., SDS) and chaotropic agents (e.g., urea).
Incomplete cleavage of Dde linker Inactive hydrazine solutionUse a fresh 2% hydrazine solution. Ensure the pH of the cleavage solution is appropriate.
Low peptide yield after elution Inefficient digestion or elutionOptimize trypsin-to-protein ratio and digestion time. Perform a second elution step to maximize recovery.

Conclusion

This compound is a robust and versatile tool for the enrichment of azide-modified proteins for mass spectrometry analysis. The cleavable Dde linker allows for the efficient recovery of target proteins or peptides under mild conditions, leading to cleaner samples and improved data quality. The detailed protocols provided in these application notes offer a comprehensive guide for researchers to successfully implement this reagent in their proteomics workflows.

References

Dde Biotin-PEG4-Alkyne: A Superior Tool for Nascent Protein Synthesis Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals investigating dynamic changes in protein synthesis, Dde Biotin-PEG4-Alkyne offers a robust and efficient method for the enrichment and identification of newly translated proteins. This cleavable biotin-alkyne probe provides a significant advantage over traditional biotinylation reagents by allowing for the mild release of captured proteins, thereby reducing background noise and enhancing the sensitivity of mass spectrometry-based analyses.

Introduction

The analysis of the nascent proteome provides a real-time snapshot of the cellular response to various stimuli, making it a critical area of study in fields ranging from basic cell biology to drug discovery. Biorthogonal non-canonical amino acid tagging (BONCAT) and O-propargyl-puromycin (OPP) labeling are powerful techniques to specifically label newly synthesized proteins (NSPs). These methods typically involve the metabolic incorporation of an amino acid analog or a puromycin (B1679871) derivative containing a bioorthogonal handle, such as an alkyne or azide (B81097) group. Subsequent covalent linkage to a reporter molecule, like biotin (B1667282), via click chemistry enables the affinity purification and identification of these NSPs.

A major challenge in traditional biotin-streptavidin affinity purification is the harsh conditions required to elute the captured proteins, which often leads to the co-elution of non-specifically bound proteins and peptides from the resin, compromising the quality of the downstream analysis. This compound overcomes this limitation through the incorporation of a hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker. This allows for the selective cleavage and release of the captured proteins under mild conditions, leaving behind only a small chemical tag.[1] The result is a cleaner, more specific enrichment of the nascent proteome, leading to higher confidence in protein identification and quantification.

Key Advantages of this compound

  • Mild Elution Conditions: Captured proteins are efficiently released with a 2% aqueous hydrazine (B178648) solution, preserving protein integrity and minimizing the co-purification of contaminants.[1][2][3][4]

  • Reduced Background: The specific and gentle elution significantly reduces the presence of non-specifically bound proteins and peptides from the streptavidin resin.[2][4]

  • Increased Proteome Coverage: By providing a cleaner sample for mass spectrometry, the use of a cleavable linker like Dde has been shown to dramatically increase the number of identified nascent proteins.[2][4]

  • Enhanced Sensitivity: The improved signal-to-noise ratio facilitates the detection of low-abundance proteins that might otherwise be missed.[2][3][4]

Quantitative Performance

The use of a cleavable biotin-alkyne linker, such as one containing a Dde group, has demonstrated a marked improvement in the identification and quantification of newly synthesized proteins compared to non-cleavable analogs.

MetricCleavable Linker (e.g., DADPS*)Non-Cleavable Biotin-AlkyneReference
Identified Proteins>50% more proteins identifiedStandard[5][6]
Identified PeptidesMore than double the number of peptidesStandard[7]
Nascent Proteins Identified (from 100 µg total protein)~1500Not specified[3][4]

Note: DADPS (dialkoxydiphenylsilane) is another type of acid-cleavable linker. The principle of improved performance through cleavability is analogous to the Dde linker.

Experimental Workflow

The general workflow for nascent protein synthesis analysis using this compound involves metabolic labeling, cell lysis, click chemistry, affinity purification, and elution, followed by preparation for mass spectrometry.

experimental_workflow cluster_cell_culture Cellular Labeling cluster_biochemistry Biochemical Processing cluster_analysis Analysis A Metabolic Labeling (e.g., Azidohomoalanine) B Cell Lysis A->B C Click Chemistry Reaction (this compound) B->C D Affinity Purification (Streptavidin Beads) C->D E Wash Beads D->E F Elution (2% Hydrazine) E->F Cleavage G Protein Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis H->I signaling_pathway cluster_cellular Cellular Processes cluster_chemical Chemical Tagging & Purification cluster_analytical Analytical Outcome A Active Translation B Incorporation of Azide-Amino Acid A->B C Click Reaction with This compound B->C D Streptavidin Capture C->D E Hydrazine Cleavage D->E F Enriched Nascent Peptides E->F G Identification of Newly Synthesized Proteins F->G

References

Application Notes and Protocols for Incorporating Dde Biotin-PEG4-Alkyne in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1]

This document provides detailed application notes and protocols for the incorporation of Dde Biotin-PEG4-Alkyne, a versatile linker, in the synthesis of PROTACs. This linker features several key functionalities:

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group: An amine-protecting group that is stable to acidic and standard peptide synthesis conditions but can be selectively removed with hydrazine (B178648). This allows for orthogonal protection strategies in complex syntheses.

  • Biotin (B1667282): A high-affinity ligand for streptavidin, enabling a range of biochemical applications such as affinity purification, pull-down assays for target engagement studies, and various detection methods.[2]

  • PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the PROTAC molecule.

  • Alkyne: A terminal alkyne group that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific method for conjugating the linker to azide-functionalized molecules.[3]

These features make this compound a valuable tool for the modular and efficient synthesis of PROTACs for research and drug development.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[4] The biotin moiety on the linker does not directly participate in the degradation process but can be utilized for various analytical and diagnostic purposes.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The overall workflow for synthesizing a PROTAC using this compound and subsequently evaluating its efficacy involves several key stages, from the preparation of building blocks to cellular assays.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Azide_POI 1. Synthesize Azide- functionalized POI Ligand CuAAC_Reaction 4. CuAAC Click Chemistry (PROTAC Assembly) Azide_POI->CuAAC_Reaction Azide_E3 2. Synthesize Azide- functionalized E3 Ligase Ligand Azide_E3->CuAAC_Reaction Dde_Deprotection 3. Dde Deprotection of This compound Dde_Deprotection->CuAAC_Reaction Purification 5. Purification and Characterization (HPLC, LC-MS, NMR) CuAAC_Reaction->Purification Target_Engagement 6. Target Engagement Assay (Biotin Pull-down) Purification->Target_Engagement Degradation_Assay 7. Protein Degradation Assay (Western Blot) Purification->Degradation_Assay DC50_Dmax 8. Determine DC50 and Dmax Degradation_Assay->DC50_Dmax

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of Azide-Functionalized Ligands

This is a generalized protocol. The specific synthesis route will depend on the chemical structure of the POI and E3 ligase ligands. Here, we provide an example for functionalizing a primary or secondary amine on a ligand with an azide (B81097) group using a commercially available azide-containing linker.

Materials:

  • POI or E3 ligase ligand with a reactive handle (e.g., amine, hydroxyl)

  • Azido-PEG-NHS ester (or other suitable azide-containing linker with a reactive group)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

  • Standard workup and purification equipment (e.g., rotary evaporator, flash chromatography system)

Procedure:

  • Dissolve the POI or E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution.

  • In a separate vial, dissolve the azido-PEG-NHS ester (1.1 eq) in anhydrous DMF.

  • Add the azide linker solution dropwise to the ligand solution while stirring at room temperature.

  • Allow the reaction to proceed for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the azide-functionalized ligand.

Protocol 2: Dde Deprotection of this compound

This protocol describes the removal of the Dde protecting group to expose the primary amine for subsequent reactions if necessary, or to prepare the final PROTAC. For the purpose of this workflow where the alkyne is the reactive handle for click chemistry, the Dde group may be deprotected in the final PROTAC molecule if it protects a necessary functional group.

Materials:

  • This compound

  • Hydrazine monohydrate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in anhydrous DMF.

  • Dissolve the Dde-protected compound (1.0 eq) in the 2% hydrazine/DMF solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 10-30 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure, and the product can be purified or used directly in the next step. For solid-phase synthesis, the resin is washed multiple times with DMF.[5]

Protocol 3: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the final assembly of the PROTAC by conjugating the alkyne-functionalized biotin linker with the azide-functionalized POI and E3 ligase ligands. This example assumes a step-wise approach where the biotin-alkyne linker is first coupled to one of the azide-functionalized ligands.

Materials:

  • Azide-functionalized POI ligand (1.0 eq)

  • This compound (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)

  • Solvent system (e.g., 1:1 t-BuOH/H₂O or DMF)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the azide-functionalized POI ligand and this compound in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.

  • If using THPTA, add it to the CuSO₄ solution.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. A color change to yellow/orange is typically observed.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude PROTAC is then purified by preparative HPLC.

  • The purified product is characterized by LC-MS and NMR.[6]

Protocol 4: Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control. Subsequently, probe with the appropriate HRP-conjugated secondary antibody.[7]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.[5]

  • Data Analysis: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).[8]

Protocol 5: Biotin Pull-Down Assay for Target Engagement

This assay confirms the interaction of the biotinylated PROTAC with its target protein in a cellular context.[2]

Materials:

  • Cells treated with the biotinylated PROTAC

  • Lysis buffer

  • Streptavidin-coated magnetic beads[9]

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with the biotinylated PROTAC for a specified time. Lyse the cells to obtain a protein lysate.

  • Incubation with Streptavidin Beads: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated PROTAC and any interacting proteins.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the target protein to confirm its presence.

Data Presentation

The following tables provide an illustrative example of the quantitative data that should be collected and organized. Note: The data presented here is hypothetical and for guidance purposes only.

Table 1: Synthesis and Characterization of Azide-Functionalized Ligands and Final PROTAC

CompoundStarting MaterialReactionYield (%)Purity (HPLC, %)Mass (m/z) [M+H]⁺
POI-Ligand-AzidePOI-Ligand-NH₂Azide Linker Conjugation75>98Calculated: 550.2, Found: 550.3
E3-Ligand-AzideE3-Ligand-NH₂Azide Linker Conjugation80>99Calculated: 480.1, Found: 480.2
Final PROTAC POI-Ligand-Azide + this compoundCuAAC65>99Calculated: 1250.6, Found: 1250.7

Table 2: Biological Evaluation of the Synthesized PROTAC

ParameterCell LineValue
DC50 Cancer Cell Line A15 nM
Cancer Cell Line B25 nM
Dmax Cancer Cell Line A95%
Cancer Cell Line B90%
Target Engagement (Kd) Biochemical Assay5 nM

Logical Relationships in PROTAC Synthesis

The synthesis of a PROTAC using this compound is a modular process where pre-functionalized components are assembled in a convergent manner.

PROTAC_Logic POI_Ligand POI Ligand Azide_Modification1 Azide Functionalization POI_Ligand->Azide_Modification1 E3_Ligand E3 Ligase Ligand Azide_Modification2 Azide Functionalization E3_Ligand->Azide_Modification2 Linker This compound Click_Chemistry CuAAC Click Chemistry Linker->Click_Chemistry Azide_POI Azide-POI Ligand Azide_Modification1->Azide_POI Azide_E3 Azide-E3 Ligand Azide_Modification2->Azide_E3 Azide_POI->Click_Chemistry Azide_E3->Click_Chemistry PROTAC Final PROTAC Click_Chemistry->PROTAC

Caption: Logical relationship of PROTAC components.

References

Unraveling the Interactome: A Guide to Experimental Workflows for Identifying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protein-protein interactions (PPIs) are fundamental to nearly every cellular process, forming a complex network that governs cellular function, signaling, and response to stimuli. The elucidation of these interactions is paramount for understanding disease mechanisms and for the development of novel therapeutics. This document provides detailed application notes and protocols for three widely employed experimental workflows for identifying PPIs: Yeast Two-Hybrid (Y2H), Co-immunoprecipitation (Co-IP), and Affinity Purification-Mass Spectrometry (AP-MS).

I. Introduction to Protein-Protein Interaction Workflows

The study of PPIs can be approached through various methodologies, each with its own set of strengths and limitations. The choice of method often depends on the specific research question, the nature of the proteins being studied, and the desired scale of the analysis.

  • Yeast Two-Hybrid (Y2H): A powerful genetic method for screening for binary protein interactions in vivo. It is particularly well-suited for large-scale screening of potential interaction partners from a library.

  • Co-immunoprecipitation (Co-IP): A widely used antibody-based technique to isolate a protein of interest and its interacting partners from a cell lysate. Co-IP is considered a gold-standard method for validating PPIs in a cellular context.

  • Affinity Purification-Mass Spectrometry (AP-MS): A high-throughput technique that combines affinity purification of a tagged "bait" protein with the sensitivity of mass spectrometry to identify interacting "prey" proteins. AP-MS is capable of identifying entire protein complexes.

The following sections will provide a detailed overview of each of these techniques, including their underlying principles, experimental protocols, and a comparative analysis of their performance.

II. Comparative Analysis of PPI Identification Methods

A quantitative comparison of these methods is crucial for selecting the most appropriate workflow for a given research objective. The following table summarizes key performance metrics, though it is important to note that these values can vary significantly depending on the specific experimental setup and the biological system under investigation.

FeatureYeast Two-Hybrid (Y2H)Co-immunoprecipitation (Co-IP)Affinity Purification-Mass Spectrometry (AP-MS)
Interaction Type Binary, direct interactionsDirect and indirect interactions within a complexDirect and indirect interactions within a complex
Environment In vivo (Yeast nucleus)In vitro / ex vivo (from cell lysates)In vitro / ex vivo (from cell lysates)
Sensitivity Can detect transient and weak interactionsVariable; can be challenging for weak or transient interactionsHigh sensitivity, capable of detecting low-abundance proteins
Specificity Prone to false positives[1][2]Can have high background and false positives[3]High specificity with appropriate controls and data analysis
False Positive Rate Estimated to be high, can exceed 50% in some large-scale screens.[3]Variable, dependent on antibody specificity and washing conditions.Lower with quantitative approaches and stringent data filtering.
False Negative Rate Can be high (up to 90% for certain protein classes)[4]Dependent on interaction stability and antibody epitope accessibility.Can miss transient interactions disrupted during purification.
Throughput High; suitable for screening entire libraries (millions of interactions).[3]Low to medium; typically used for validating a few interactions.High; capable of analyzing hundreds of samples in a single experiment.[5][6]
Scale Genome-wide screensSmall to medium scaleProteome-wide analysis
Post-Translational Modifications Limited to those occurring in yeast.[7]Preserved from the native cellular environment.Preserved from the native cellular environment.

III. Experimental Workflows and Protocols

This section provides detailed diagrams and protocols for the three key experimental workflows.

A. Yeast Two-Hybrid (Y2H) Screening

Principle: The Y2H system is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In this system, a "bait" protein is fused to the DBD, and a library of "prey" proteins is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.

Y2H_Workflow cluster_prep Plasmid Construction cluster_transformation Yeast Transformation & Mating cluster_selection Selection & Screening cluster_analysis Analysis Bait_Prep Bait Protein cDNA cloned into DBD vector Yeast_Strain_A Yeast Strain A (transformed with Bait-DBD) Bait_Prep->Yeast_Strain_A Transform Prey_Prep Prey Library cDNA cloned into AD vector Yeast_Strain_B Yeast Strain B (transformed with Prey-AD Library) Prey_Prep->Yeast_Strain_B Transform Mating Mating of Yeast Strains Yeast_Strain_A->Mating Yeast_Strain_B->Mating Diploid_Selection Selection of Diploid Yeast on minimal media Mating->Diploid_Selection Reporter_Assay Screening for Reporter Gene Activation (e.g., HIS3, LacZ) Diploid_Selection->Reporter_Assay Positive_Hit Identification of Positive Hits Reporter_Assay->Positive_Hit Sequencing Sequencing of Prey Plasmids Positive_Hit->Sequencing Validation Validation of Interactions Sequencing->Validation

Yeast Two-Hybrid (Y2H) Experimental Workflow.

1. Plasmid Construction:

  • Clone the cDNA of the "bait" protein in-frame with the DNA-binding domain (e.g., GAL4-DBD) in a suitable Y2H vector.
  • Construct a "prey" library by cloning cDNA or an ORF library in-frame with the activation domain (e.g., GAL4-AD) in a corresponding Y2H vector.

2. Yeast Transformation:

  • Transform a suitable yeast reporter strain (e.g., AH109 or Y187) with the bait plasmid. Select for transformants on appropriate synthetic defined (SD) medium lacking the corresponding nutrient (e.g., SD/-Trp).
  • Transform a second yeast reporter strain of the opposite mating type with the prey library. Select for transformants on appropriate SD medium (e.g., SD/-Leu).

3. Mating and Selection:

  • Mate the bait-containing yeast strain with the prey library-containing strain by mixing the two cultures and incubating on a rich medium (e.g., YPD) for 4-6 hours.
  • Select for diploid yeast cells containing both plasmids by plating the mating mixture on double dropout medium (e.g., SD/-Leu/-Trp).

4. Interaction Screening:

  • Replica-plate the diploid colonies onto a triple dropout medium (e.g., SD/-Leu/-Trp/-His) to select for interactions that activate the HIS3 reporter gene.
  • To increase stringency and reduce false positives, the triple dropout medium can be supplemented with 3-amino-1,2,4-triazole (3-AT), a competitive inhibitor of the HIS3 protein.
  • Perform a β-galactosidase assay by replica-plating colonies onto a filter paper and incubating with X-gal to screen for activation of the lacZ reporter gene. Colonies expressing interacting proteins will turn blue.

5. Identification and Validation of Positive Interactions:

  • Isolate the prey plasmids from the positive yeast colonies.
  • Sequence the prey plasmid inserts to identify the interacting proteins.
  • Validate the interactions by re-transforming the identified prey plasmid with the original bait plasmid into the yeast reporter strain and re-testing for reporter gene activation.

B. Co-immunoprecipitation (Co-IP)

Principle: Co-IP is used to isolate a protein of interest (the "bait") from a cell lysate using a specific antibody. If the bait protein is part of a stable complex, its interacting partners (the "prey") will also be pulled down. The entire complex is then captured on antibody-binding beads, washed, and eluted for analysis.

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_wash Washing & Elution cluster_analysis Analysis Cell_Culture Cell Culture or Tissue Homogenization Cell_Lysis Cell Lysis with Non-denaturing Buffer Cell_Culture->Cell_Lysis Lysate_Clarification Clarification of Lysate by Centrifugation Cell_Lysis->Lysate_Clarification Antibody_Incubation Incubation of Lysate with Primary Antibody Lysate_Clarification->Antibody_Incubation Bead_Incubation Addition of Protein A/G Beads Antibody_Incubation->Bead_Incubation Complex_Capture Capture of Immune Complexes Bead_Incubation->Complex_Capture Washing Washing to Remove Non-specific Binders Complex_Capture->Washing Elution Elution of Protein Complex Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blotting with Prey-specific Antibody SDS_PAGE->Western_Blot Mass_Spec Mass Spectrometry (optional) SDS_PAGE->Mass_Spec

Co-immunoprecipitation (Co-IP) Experimental Workflow.

1. Cell Lysis:

  • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with reduced detergent concentration) containing protease and phosphatase inhibitors.
  • Incubate the lysate on ice for 30 minutes with occasional vortexing.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

2. Pre-clearing the Lysate (Optional but Recommended):

  • To reduce non-specific binding, incubate the clarified lysate with Protein A/G beads for 1 hour at 4°C on a rotator.
  • Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a fresh tube.

3. Immunoprecipitation:

  • Add the primary antibody specific to the bait protein to the pre-cleared lysate.
  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
  • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with rotation to capture the immune complexes.

4. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.
  • Wash the beads 3-5 times with ice-cold lysis buffer or a designated wash buffer to remove non-specifically bound proteins.

5. Elution:

  • Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
  • Alternatively, for native elution, use a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize the eluate immediately.

6. Analysis:

  • Separate the eluted proteins by SDS-PAGE.
  • Analyze the proteins by Western blotting using an antibody specific for the suspected interacting prey protein.
  • For unbiased identification of interacting partners, the eluted sample can be analyzed by mass spectrometry.

C. Affinity Purification-Mass Spectrometry (AP-MS)

Principle: In AP-MS, a protein of interest (the "bait") is tagged with an affinity tag (e.g., FLAG, HA, or GFP). The tagged protein is expressed in cells, and the cell lysate is then incubated with beads that have a high affinity for the tag. The bait protein and its associated interacting partners are purified and subsequently identified by mass spectrometry.

APMS_Workflow cluster_prep Sample Preparation cluster_ap Affinity Purification cluster_ms Mass Spectrometry cluster_analysis Data Analysis Tagged_Protein_Expression Expression of Tagged Bait Protein in Cells Cell_Lysis Cell Lysis Tagged_Protein_Expression->Cell_Lysis Lysate_Clarification Lysate Clarification Cell_Lysis->Lysate_Clarification Bead_Incubation Incubation with Affinity Beads Lysate_Clarification->Bead_Incubation Complex_Capture Capture of Bait-Prey Complex Bead_Incubation->Complex_Capture Washing Washing Complex_Capture->Washing Elution Elution Washing->Elution Protein_Digestion In-solution or In-gel Protein Digestion Elution->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Peptide_ID Peptide and Protein Identification LC_MSMS->Peptide_ID Data_Filtering Filtering against Control Samples Peptide_ID->Data_Filtering Interaction_Scoring Interaction Scoring and Network Analysis Data_Filtering->Interaction_Scoring

Affinity Purification-Mass Spectrometry (AP-MS) Workflow.

1. Expression of Tagged Bait Protein:

  • Clone the cDNA of the bait protein into an expression vector containing an affinity tag (e.g., pCMV-FLAG).
  • Transfect the construct into a suitable cell line and select for stable expression or perform transient transfection.
  • Include a control cell line expressing the affinity tag alone.

2. Cell Lysis and Affinity Purification:

  • Prepare cell lysates as described in the Co-IP protocol.
  • Incubate the clarified lysate with affinity beads specific for the tag (e.g., anti-FLAG M2 affinity gel) for 2-4 hours at 4°C.
  • Wash the beads extensively with lysis buffer to remove non-specific binders.

3. Elution:

  • Elute the bound protein complexes. For FLAG-tagged proteins, this can be achieved by competitive elution with a 3X FLAG peptide solution to maintain the native state of the complexes. Alternatively, denaturing elution with SDS-PAGE sample buffer can be used.

4. Sample Preparation for Mass Spectrometry:

  • In-solution digestion: Eluted proteins are reduced, alkylated, and digested with trypsin directly in solution.
  • In-gel digestion: Eluted proteins are first separated by SDS-PAGE, the gel is stained (e.g., with Coomassie blue), and the entire protein lane is excised and subjected to in-gel trypsin digestion.

5. LC-MS/MS Analysis:

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and sequentially introduced into the mass spectrometer for fragmentation and mass analysis.

6. Data Analysis:

  • The raw MS data is processed using a database search engine (e.g., Mascot, Sequest) to identify the peptides and proteins present in the sample.
  • Identified proteins from the bait pulldown are compared to those from the control pulldown (tag alone) to identify specific interactors.
  • Quantitative proteomics approaches (e.g., label-free quantification or stable isotope labeling) can be used to score the enrichment of prey proteins and increase the confidence of identified interactions.
  • Bioinformatics tools are used to construct protein interaction networks and perform functional enrichment analysis.

IV. Conclusion

The identification of protein-protein interactions is a critical step in understanding the complex molecular machinery of the cell. The choice between Yeast Two-Hybrid, Co-immunoprecipitation, and Affinity Purification-Mass Spectrometry depends on the specific scientific question, the available resources, and the desired scale of the investigation. Y2H is a powerful tool for initial discovery of binary interactions on a large scale. Co-IP serves as a robust method for validating these interactions within a more native context. AP-MS provides a high-throughput and sensitive approach for the comprehensive analysis of protein complexes. By understanding the principles and protocols of these key techniques, researchers and drug development professionals can effectively design and execute experiments to unravel the intricate web of protein interactions that drive cellular life.

References

Troubleshooting & Optimization

optimizing Dde Biotin-PEG4-Alkyne click reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Optimizing Dde Biotin-PEG4-Alkyne Click Reactions.

This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

This compound is a chemical reagent used in bioconjugation and proteomics.[1][2][3] It consists of three key functional parts:

  • Biotin (B1667282): A vitamin that exhibits an extraordinarily strong and specific interaction with streptavidin, making it an excellent tag for affinity purification.[3]

  • Alkyne: A functional group that specifically reacts with azides in the presence of a copper(I) catalyst, a process known as click chemistry.[1][2]

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): A protecting group on the biotin molecule that is stable under many standard reaction conditions but can be selectively cleaved using hydrazine (B178648).[4][5] This allows for the release of the biotinylated molecule from a streptavidin resin under mild conditions.[3]

  • PEG4 (Polyethylene glycol): A flexible, hydrophilic spacer that increases the solubility of the reagent in aqueous buffers and minimizes steric hindrance.[6][7]

Q2: What are the most common reasons for low or no yield in my this compound click reaction?

Low or no product yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be attributed to several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[8][9] This can be caused by insufficient reducing agent (like sodium ascorbate) or prolonged exposure of the reaction mixture to air.

  • Poor Reagent Quality: Degradation of the this compound or the azide-containing molecule can prevent the reaction from proceeding. The purity of solvents and other reagents is also critical.[8][10]

  • Substrate-Specific Issues: Steric hindrance around the alkyne or azide (B81097) functional groups can significantly slow down the reaction rate.[8][10] Additionally, other functional groups on your substrate, such as thiols or boronic acids, can chelate the copper catalyst, rendering it inactive.[10]

  • Inappropriate Reaction Conditions: Incorrect concentrations of reactants, catalyst, ligand, or an unsuitable solvent or pH can all lead to poor yields.[8]

Q3: How do I choose the right ligand for my click reaction?

Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, accelerating the reaction rate, and reducing copper-induced cytotoxicity in biological systems.[10][11][12][13] The choice of ligand primarily depends on the solvent system:[10]

  • For aqueous reactions: Water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly recommended.[10][12]

  • For organic solvents: TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice, although it has low water solubility.[12]

Q4: How do I remove the Dde protecting group after the click reaction?

The Dde group is typically removed by treatment with a solution of hydrazine in an organic solvent, most commonly N,N-dimethylformamide (DMF).[4][5] A standard protocol involves treating the sample with 2% hydrazine in DMF.[4][5] In cases where removal is difficult, the concentration of hydrazine can be increased, but this should be done with caution as higher concentrations may affect other parts of the molecule.[4][14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound click reaction experiments.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Catalyst (Cu(I)) Oxidation Ensure you are using a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[10] It is also recommended to pre-mix the copper sulfate (B86663) and ligand before adding them to the reaction mixture.[15] Minimize the reaction's exposure to air by working quickly or under an inert atmosphere (e.g., nitrogen or argon).
Impure Reagents or Solvents Use high-purity reagents and solvents.[10] If you suspect impurities in your starting materials, consider purification before use. Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C.[1]
Sub-optimal Reagent Concentrations Titrate the concentration of the copper catalyst. Generally, a final concentration of 50-100 µM CuSO₄ is effective.[15] Optimize the ligand-to-copper ratio, which is typically between 1:1 and 5:1.[10][15] A slight excess (1.1 to 2-fold) of one of the reactants (usually the less precious one) can help drive the reaction to completion.[10]
Steric Hindrance If you suspect steric hindrance around the alkyne or azide, you may need to increase the reaction time or temperature.[10] However, be mindful that higher temperatures can lead to degradation of sensitive biomolecules.
Inhibitory Functional Groups If your substrate contains functional groups that can coordinate with copper (e.g., thiols), consider increasing the concentration of the copper-ligand complex.[10]
Issue 2: Presence of Side Products
Potential Cause Recommended Solution
Oxidative Homocoupling of Alkynes (Glaser Coupling) This side reaction forms a diyne byproduct and is promoted by the presence of Cu(II) and oxygen.[8] To minimize this, ensure an adequate amount of reducing agent is present and limit the reaction's exposure to oxygen.
Degradation of Sensitive Substrates The combination of copper and a reducing agent can generate reactive oxygen species (ROS) that may damage sensitive biomolecules like proteins.[15] The use of a copper-stabilizing ligand is essential to minimize ROS generation.[8][11] Keeping the reaction time as short as possible by optimizing other parameters is also beneficial.[10] Adding a scavenger like aminoguanidine (B1677879) can also help protect against damage from ascorbate (B8700270) oxidation byproducts.[15]
Issue 3: Incomplete Dde-Group Removal
Potential Cause Recommended Solution
Insufficient Hydrazine Concentration or Reaction Time The standard condition is 2% hydrazine in DMF for repeated, short treatments (e.g., 3 x 3 minutes).[4][16] If removal is incomplete, you can cautiously increase the hydrazine concentration (e.g., to 4% or 10%), but be aware of potential side reactions.[14] Increasing the number of treatments or the reaction time can also be tested.[14]
Steric Hindrance Around the Dde Group If the Dde group is in a sterically hindered environment, removal can be sluggish. In such cases, extended reaction times or a higher concentration of hydrazine may be necessary.

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol provides a starting point for the click reaction between an azide-containing molecule and this compound.

Reagent Preparation:

  • Azide-containing molecule: Prepare a stock solution of your azide-containing molecule at a known concentration in a suitable solvent (e.g., water, DMSO, or a buffer).

  • This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

  • Copper(II) Sulfate (CuSO₄): Prepare a fresh stock solution (e.g., 20 mM) in water.

  • Ligand (e.g., THPTA): Prepare a stock solution (e.g., 50 mM) in water.

  • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water immediately before use.[11]

Reaction Setup:

  • In a microcentrifuge tube, add your azide-containing molecule to the desired final concentration in your chosen reaction buffer.

  • Add the this compound to the reaction tube. A slight excess (e.g., 1.2 equivalents) relative to the azide can be beneficial.

  • In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration).[11][15]

  • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[11]

  • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours, and may require optimization.[10]

  • After the reaction is complete, the product can be purified using methods appropriate for your molecule of interest, such as size-exclusion chromatography or dialysis to remove unreacted reagents and the copper catalyst.[8]

Protocol 2: Dde Protecting Group Removal
  • After your click reaction and any subsequent purification or affinity capture steps, prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[4][5][16]

  • Add the 2% hydrazine solution to your sample.

  • Allow the mixture to stand at room temperature for 3 minutes.[4][16]

  • If your sample is on a solid support (e.g., resin), filter and repeat the hydrazine treatment two more times.[4][16] If in solution, you may need to use a purification method that separates your molecule of interest from the cleaved Dde group and hydrazine.

  • Wash the sample with DMF to remove residual hydrazine and byproducts.[4][16]

Visualizations

G General Workflow for this compound Click Reaction cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_postsynthesis Post-Reaction prep_azide Prepare Azide Solution mix_reactants Combine Azide and Alkyne prep_azide->mix_reactants prep_alkyne Prepare this compound Solution prep_alkyne->mix_reactants prep_cu Prepare CuSO4 Solution premix_catalyst Pre-mix CuSO4 and Ligand prep_cu->premix_catalyst prep_ligand Prepare Ligand Solution prep_ligand->premix_catalyst prep_asc Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_asc->initiate add_catalyst Add Copper/Ligand Mix to Reactants mix_reactants->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate at Room Temperature initiate->incubate purify Purification incubate->purify capture Affinity Capture (Optional) purify->capture cleave Dde Cleavage with Hydrazine purify->cleave capture->cleave final_product Final Biotinylated Product cleave->final_product

Caption: A general experimental workflow for a this compound click reaction.

G Troubleshooting Low Click Reaction Yield cluster_reagents Reagent Troubleshooting cluster_catalyst Catalyst Troubleshooting cluster_substrate Substrate Troubleshooting cluster_conditions Conditions Troubleshooting start Low or No Product Yield check_reagents Check Reagent Quality and Preparation start->check_reagents check_catalyst Review Catalyst and Ligand Conditions start->check_catalyst check_substrate Consider Substrate-Specific Issues start->check_substrate check_conditions Evaluate Reaction Conditions start->check_conditions reagent_sol1 Use high-purity reagents. Prepare fresh ascorbate solution. check_reagents->reagent_sol1 catalyst_sol1 Pre-mix CuSO4 and ligand. Optimize ligand:copper ratio (e.g., 5:1). check_catalyst->catalyst_sol1 catalyst_sol2 Titrate copper concentration (50-100 µM). check_catalyst->catalyst_sol2 substrate_sol1 Increase reaction time/temperature for steric hindrance. check_substrate->substrate_sol1 substrate_sol2 Increase catalyst concentration for chelating substrates. check_substrate->substrate_sol2 conditions_sol1 Use a slight excess of one reactant. Ensure appropriate solvent and pH. check_conditions->conditions_sol1 end Improved Yield reagent_sol1->end Re-run Reaction catalyst_sol1->end catalyst_sol2->end substrate_sol1->end substrate_sol2->end conditions_sol1->end

Caption: A troubleshooting guide for low yield in CuAAC reactions.

References

Technical Support Center: Troubleshooting Biotin-Alkyne Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for biotin-alkyne labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" experiments for maximum efficiency and success.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your biotin-alkyne labeling reactions in a question-and-answer format.

Question: Why is my labeling yield low or non-existent?

Answer: Low or no yield in a biotin-alkyne labeling reaction can stem from several factors. Here is a systematic approach to troubleshooting this common issue:

  • Inaccessible Reactants: For biomolecules like proteins or oligonucleotides, the azide (B81097) or alkyne functional groups might be buried within the molecule's three-dimensional structure, making them inaccessible for the reaction.[1][2]

    • Solution: Consider performing the reaction in the presence of denaturing or solvating agents like DMSO to help expose the reactive groups.[1][2][3]

  • Catalyst Inactivation or Sequestration: The catalytically active Cu(I) species is prone to oxidation to the inactive Cu(II) state.[1] Additionally, components in your reaction mixture, such as thiols from proteins or other biological molecules, can bind to and sequester the copper catalyst.[1][2]

    • Solution: Ensure you are using a sufficient excess of a reducing agent, like sodium ascorbate (B8700270), to maintain the copper in its active Cu(I) state.[1] It is also crucial to minimize the reaction's exposure to oxygen by capping the reaction tube or bubbling an inert gas through the solution.[1][4] The use of a copper-chelating ligand, such as THPTA or TBTA, can also protect the copper catalyst and improve reaction kinetics.[5]

  • Reagent Degradation or Incompatibility: One or more of your reagents, including the biotin-alkyne, your azide-modified molecule, or the catalyst components, may have degraded or may be incompatible with the reaction conditions.

    • Solution: To verify the integrity of your reagents and the general reaction setup, perform a control reaction using a simple, reliable azide and alkyne, such as coumarin (B35378) azide and propargyl alcohol.[1][2] Successful formation of the triazole product in the control reaction will indicate that the issue lies with your specific substrates. Also, ensure proper storage of all reagents as recommended by the manufacturer.

  • Suboptimal Reaction Conditions: Factors like pH, buffer composition, and temperature can significantly impact reaction kinetics.[6]

    • Solution: The optimal pH for CuAAC reactions is typically between 7 and 8.5.[7][8] Avoid buffers containing primary amines (e.g., Tris) or high concentrations of chelating agents (e.g., EDTA) that can interfere with the copper catalyst.[1][9] Phosphate-buffered saline (PBS) is a commonly used and effective buffer.

Question: I'm observing damage to my biomolecules (e.g., proteins, DNA) during the reaction. What is causing this and how can I prevent it?

Answer: Damage to biomolecules during a CuAAC reaction is often attributed to the generation of reactive oxygen species (ROS) by the copper catalyst.

  • Cause: In the presence of oxygen and a reducing agent, the copper catalyst can participate in Fenton-like reactions, producing hydroxyl radicals that can lead to the degradation of sensitive biomolecules.

  • Solution:

    • Minimize Oxygen: De-gas your reaction mixture and maintain an inert atmosphere (e.g., using argon or nitrogen).[4]

    • Use a Copper Ligand: Ligands such as THPTA or TBTA can stabilize the Cu(I) oxidation state and reduce the generation of ROS.

    • Optimize Reagent Concentrations: Use the lowest effective concentration of copper and reducing agent to minimize potential side reactions. Concentrations of sodium ascorbate above 0.5 mM may exhibit increasing cytotoxicity in live-cell experiments.[10]

Frequently Asked Questions (FAQs)

Q1: What are the recommended concentrations for the components in a biotin-alkyne labeling reaction?

A1: Optimal concentrations can vary depending on the specific substrates and experimental goals. However, the following table provides a general starting point:

ReagentRecommended Concentration RangeNotes
Biotin-Alkyne 10-100 µM
Azide-Modified Biomolecule 1-10 µM
Copper(II) Sulfate (CuSO₄) 50 µM - 1 mMShould be used in conjunction with a reducing agent.
Reducing Agent (e.g., Sodium Ascorbate) 1-5 mMUse a fresh solution.
Copper(I)-Stabilizing Ligand (e.g., THPTA, TBTA) 100 µM - 1 mMThe ligand-to-copper ratio should be at least 1:1.

Q2: Can I perform biotin-alkyne labeling in live cells?

A2: Yes, but the cytotoxicity of the copper catalyst is a significant concern.[1] For live-cell imaging or analysis, it is crucial to use low concentrations of copper and a stabilizing ligand. Alternatively, copper-free click chemistry methods, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are recommended for applications where copper toxicity is a limiting factor.[6]

Q3: How can I remove the copper catalyst after the reaction?

A3: Residual copper can be removed using a variety of methods, including:

  • Chelating Resins: Incubating the reaction mixture with a copper-chelating resin.

  • Dialysis or Desalting: Exchanging the buffer to remove small molecules like copper ions.

  • Precipitation: Precipitating the labeled biomolecule to separate it from the reaction components.[4]

Q4: I am seeing non-specific labeling in my negative controls. What could be the cause?

A4: Non-specific labeling can arise from several sources:

  • Contamination: Your reagents may be contaminated with other reactive species.

  • Side Reactions: Under certain conditions, the copper catalyst can promote side reactions, leading to off-target labeling.[11] A recently identified side reaction involves a copper-catalyzed azide-alkyne-thiol reaction that can form thiotriazoles as a byproduct.[11]

  • Hydrophobic Interactions: The biotin (B1667282) moiety itself can sometimes lead to non-specific binding to proteins.

    • Solution: Ensure high-purity reagents and consider including a blocking step in your downstream applications (e.g., using a blocking buffer for western blots). If non-specific labeling persists, an alkylation step prior to the click reaction may reduce background from free thiols.[2]

Experimental Protocols

General Protocol for Biotin-Alkyne Labeling of Proteins in a Cell Lysate

This protocol provides a general workflow for labeling an azide-modified protein with a biotin-alkyne probe.

Materials:

  • Cell lysate containing the azide-modified protein of interest.

  • Biotin-Alkyne (e.g., Biotin-PEG4-Alkyne), 10 mM stock in DMSO.

  • Copper(II) Sulfate (CuSO₄), 50 mM stock in water.

  • Reducing Agent (e.g., Sodium Ascorbate), 50 mM stock in water (prepare fresh).

  • Copper(I)-Stabilizing Ligand (e.g., THPTA), 50 mM stock in water.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • In a microcentrifuge tube, combine the following:

    • 50 µL of cell lysate (1-5 mg/mL).

    • To this, add PBS to a final volume of 188 µL.

  • Add 2 µL of the 10 mM Biotin-Alkyne stock solution (final concentration: 100 µM). Vortex briefly.

  • Add 2 µL of the 50 mM CuSO₄ stock solution (final concentration: 500 µM). Vortex briefly.

  • Add 2 µL of the 50 mM THPTA stock solution (final concentration: 500 µM). Vortex briefly.

  • To initiate the reaction, add 6 µL of the freshly prepared 50 mM sodium ascorbate solution (final concentration: 1.5 mM). Vortex briefly.

  • Incubate the reaction at room temperature for 1-2 hours.

  • The biotinylated protein is now ready for downstream applications such as enrichment on streptavidin beads, western blotting, or mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Downstream Analysis prep_sample Prepare Azide-Modified Biomolecule mix_reagents Combine Reactants: Biomolecule, Biotin-Alkyne, CuSO4, Ligand prep_sample->mix_reagents prep_reagents Prepare Reagent Stock Solutions prep_reagents->mix_reagents initiate Add Reducing Agent (Sodium Ascorbate) mix_reagents->initiate incubate Incubate at Room Temperature initiate->incubate purify Purification / Removal of Excess Reagents incubate->purify enrich Enrichment (e.g., Streptavidin Beads) purify->enrich detect Detection (Western Blot, MS, etc.) enrich->detect

Caption: General experimental workflow for biotin-alkyne labeling.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Labeling Yield cause1 Inaccessible Azide/Alkyne Groups start->cause1 cause2 Inactive Catalyst start->cause2 cause3 Degraded Reagents start->cause3 cause4 Suboptimal Conditions start->cause4 sol1 Add Denaturant (e.g., DMSO) cause1->sol1 Steric Hindrance? sol2 Use Fresh Reducing Agent Add Copper Ligand (THPTA) De-gas Solution cause2->sol2 Oxidation/Sequestration? sol3 Run Control Reaction Use Fresh Reagents cause3->sol3 Reagent Integrity? sol4 Optimize pH (7-8.5) Use Compatible Buffer (e.g., PBS) cause4->sol4 Reaction Environment?

Caption: Troubleshooting decision tree for low labeling yield.

cuaac_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle azide R1-N3 (Azide) product Triazole Product azide->product alkyne R2-C≡CH (Alkyne) cu1 Cu(I) alkyne->cu1 cu2 Cu(II) cu2->cu1 Reduction cu1->product ascorbate Sodium Ascorbate ascorbate->cu2

References

Technical Support Center: Optimizing Streptavidin Bead Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding to streptavidin beads and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding to streptavidin beads?

Non-specific binding to streptavidin beads can arise from several factors, primarily hydrophobic, electrostatic, or other weak interactions between the beads and unintended molecules in your sample.[1] This can lead to high background noise and reduced assay sensitivity.[1] Key contributors to this issue include interactions with proteins, nucleic acids, or other biomolecules present in the cell lysate.[1]

Q2: What is the purpose of blocking streptavidin beads?

Blocking is a critical step to minimize non-specific binding.[1] Blocking agents occupy the unbound sites on the bead surface, preventing unwanted molecules from adhering.[1] A well-executed blocking step enhances the signal-to-noise ratio, improves specificity, and ultimately leads to more reliable and reproducible data.[1]

Q3: What are the most common blocking agents and their recommended concentrations?

Several blocking agents can be used, with the choice depending on your specific assay and sample type.[1] Commonly used agents include:

  • Bovine Serum Albumin (BSA): A widely used protein that effectively covers hydrophobic regions on the beads.[1]

  • Casein or Non-fat dry milk: Milk-derived proteins that are particularly effective at reducing background in immunoassays.[1]

  • Detergents (e.g., Tween-20, Triton X-100): These are added to washing buffers to minimize hydrophobic interactions.[1]

  • Synthetic Polymers (e.g., Polyethylene Glycol - PEG): Useful in applications requiring animal-free reagents.[1]

For quantitative details on concentrations and incubation times, please refer to the table below.

Troubleshooting Guide

High background or the presence of non-specific bands in your results can be a significant hurdle. This guide provides a systematic approach to troubleshooting and resolving these common issues.

Table 1: Troubleshooting High Non-Specific Binding
Observation Potential Cause Recommended Solution
High background in all samples, including no-template controls.Inadequate blocking of beads.Optimize blocking conditions. Test different blocking agents (e.g., BSA, casein) and concentrations. Increase incubation time for the blocking step.[1]
Insufficient washing.Increase the number of wash steps. Optimize wash buffer composition by adding detergents (e.g., 0.05-0.1% Tween-20) or increasing the salt concentration.[1][2]
Hydrophobic or electrostatic interactions.Add detergents to wash buffers to reduce hydrophobic interactions.[1] Adjusting the pH or salt concentration of the buffers can help mitigate electrostatic binding.[3][4]
Specific bands are present, but also many non-specific bands.Sample complexity and contaminants.Pre-clear the cell lysate with uncoated beads before adding your biotinylated sample.[1][5] This will remove proteins that non-specifically bind to the beads themselves.
Too much sample or antibody used.Reduce the total amount of protein lysate or the concentration of the capture antibody used in the assay.
Weak or no signal for the target molecule.Suboptimal bead-to-sample ratio.Optimize the ratio of streptavidin beads to your biotinylated target to ensure efficient capture without excessive background.[1]
Issues with biotinylation.Ensure your protein or molecule of interest is efficiently biotinylated. Consider using biotin (B1667282) with a spacer arm to improve its accessibility to the streptavidin binding pocket.[6]

Experimental Protocols

Protocol 1: Standard Blocking of Streptavidin Beads

This protocol outlines a general procedure for blocking streptavidin magnetic beads to minimize non-specific binding.

  • Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer.

  • Washing: Transfer the desired amount of beads to a clean tube. Place the tube on a magnetic rack and discard the supernatant. Wash the beads by resuspending them in an appropriate buffer (e.g., PBS or Tris buffer) to remove any preservatives. Repeat this wash step twice.[1]

  • Blocking: Prepare a blocking solution (e.g., 1-5% BSA in PBS). Resuspend the washed beads in the blocking solution.[1]

  • Incubation: Incubate the beads for 30-60 minutes at room temperature with gentle mixing.[1]

  • Final Washes: Place the tube on a magnetic rack and discard the blocking solution. Wash the beads 2-3 times with your assay buffer to remove any excess blocking agent.[1]

  • Proceed with Assay: The blocked beads are now ready for use in your pulldown or immunoprecipitation experiment.

Protocol 2: Pre-clearing of Cell Lysate

This protocol is recommended to deplete your sample of proteins that non-specifically bind to the streptavidin beads.

  • Prepare Beads: Take a separate aliquot of streptavidin beads (equal to the amount you will use for your pulldown).

  • Wash Beads: Wash the beads as described in Protocol 1 (steps 1 and 2).

  • Incubate with Lysate: Add your prepared cell lysate to the washed, uncoated beads.

  • Incubate: Incubate the lysate with the beads for 30-60 minutes at 4°C with gentle rotation.[7]

  • Separate Beads: Place the tube on a magnetic rack and carefully transfer the supernatant (the pre-cleared lysate) to a new tube. Discard the beads which now have non-specifically bound proteins attached.

  • Proceed with Pulldown: Use the pre-cleared lysate for your main experiment with freshly blocked streptavidin beads.

Visual Guides

Troubleshooting Workflow for Non-Specific Binding

This diagram illustrates a logical workflow to follow when troubleshooting high background and non-specific binding in your streptavidin bead-based assays.

TroubleshootingWorkflow start High Non-Specific Binding Observed check_blocking Review Blocking Protocol start->check_blocking Initial Check check_washing Evaluate Washing Steps start->check_washing If blocking is optimal preclear Implement Pre-Clearing start->preclear Persistent Issues check_reagents Assess Reagent Concentrations start->check_reagents If other steps are fine optimize_blocking Optimize Blocking - Different agents (BSA, Casein) - Concentration (1-5%) - Incubation time (30-60 min) check_blocking->optimize_blocking If inadequate optimize_blocking->check_washing evaluate Evaluate Results optimize_blocking->evaluate optimize_washing Optimize Washing - Increase number of washes - Add detergent (Tween-20) - Increase salt concentration check_washing->optimize_washing If insufficient optimize_washing->preclear optimize_washing->evaluate preclear_protocol Pre-clear lysate with uncoated beads preclear->preclear_protocol preclear_protocol->check_reagents preclear_protocol->evaluate optimize_reagents Optimize Reagents - Reduce lysate amount - Titrate antibody concentration check_reagents->optimize_reagents optimize_reagents->evaluate evaluate->start If issues persist end Reduced Non-Specific Binding evaluate->end Successful

Troubleshooting workflow for reducing non-specific binding.
General Experimental Workflow

This diagram outlines the key stages of a typical pulldown assay using streptavidin beads, highlighting the critical steps for minimizing non-specific binding.

ExperimentalWorkflow cluster_prep Preparation cluster_binding Binding cluster_wash_elute Washing & Elution bead_prep 1. Bead Washing & Blocking incubation 3. Incubation of Biotinylated Sample with Blocked Beads bead_prep->incubation lysate_prep 2. Lysate Pre-clearing (Optional but Recommended) lysate_prep->incubation washing 4. Stringent Washing incubation->washing elution 5. Elution of Bound Complexes washing->elution analysis 6. Downstream Analysis (e.g., Western Blot, Mass Spec) elution->analysis

Key stages in a streptavidin bead-based pulldown assay.

References

Technical Support Center: Dde Linker Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker cleavage with hydrazine (B178648).

Troubleshooting Guide

Question: What are the primary reasons for incomplete Dde linker cleavage?

Incomplete cleavage of Dde linkers by hydrazine is a common issue that can arise from several factors, ranging from reaction conditions to the nature of the substrate itself. Identifying the root cause is crucial for successful troubleshooting.

Answer: The most common culprits for incomplete Dde cleavage include:

  • Suboptimal Hydrazine Concentration: The concentration of hydrazine is critical. While 2% (v/v) hydrazine in DMF is a standard starting point, this may be insufficient for more sterically hindered or difficult sequences.[1][2]

  • Insufficient Reaction Time or repetitions: Short reaction times or too few treatment cycles may not be enough to drive the cleavage to completion, especially for the more stable ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) variant.[1][3]

  • Steric Hindrance: The local chemical environment around the Dde linker can significantly impact the accessibility of hydrazine to the cleavage site. Bulky neighboring amino acid residues or a linker positioned at the C-terminus of a peptide can hinder the reaction.[2]

  • Peptide Aggregation: On-resin aggregation of peptides can physically block access to the Dde group, preventing efficient cleavage.[2]

  • Solvent Issues: While DMF is the most common solvent, its purity and anhydrous nature can be important. In solution-phase cleavage, the choice of solvent is critical for substrate solubility.[4][5]

  • Dde Group Migration: In some cases, the Dde group can migrate from one amine to another (e.g., from a lysine (B10760008) side chain to an unprotected N-terminus), leading to a heterogeneous mixture and the appearance of incomplete cleavage of the intended site.[4][6][7]

Question: How can I optimize my Dde cleavage reaction to improve the yield?

Answer: If you are experiencing low cleavage yields, a systematic optimization of your protocol is recommended. The following parameters can be adjusted:

  • Increase Hydrazine Concentration: Cautiously increasing the hydrazine concentration, for instance from 2% to 4% or even higher in difficult cases, can significantly improve cleavage efficiency.[1] However, be aware that higher concentrations (above 2%) can lead to side reactions like peptide bond cleavage at Glycine residues or the conversion of Arginine to Ornithine.[8]

  • Extend Reaction Time and/or Increase Repetitions: Increasing the incubation time for each hydrazine treatment (e.g., from 3 minutes to 5 minutes) or increasing the number of treatment cycles (e.g., from 3 to 5 repetitions) can enhance the cleavage yield.[1][3]

  • Optimize Mixing: For solid-phase synthesis, ensure efficient mixing to allow the hydrazine solution to thoroughly penetrate the resin beads. The type of mixing (e.g., orbital shaking vs. nitrogen bubbling) can influence the outcome.[1]

  • Consider Alternative Solvents (for solution-phase): If working in solution, ensure your substrate is fully dissolved. Solvents like MeOH, DCM, or acetonitrile (B52724) can be considered if DMF is not suitable, but their efficacy should be tested.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Dde linker cleavage by hydrazine?

A1: The cleavage of the Dde linker occurs via a nucleophilic attack by hydrazine on the enamine system of the Dde group. This leads to the formation of a stable pyrazole (B372694) byproduct and the release of the free amine.

Q2: Are there any alternatives to hydrazine for Dde cleavage?

A2: Yes, hydroxylamine (B1172632) hydrochloride with an imidazole (B134444) base in NMP has been reported as an effective alternative for Dde removal.[9] This method can offer orthogonality with Fmoc protecting groups.

Q3: Can I monitor the progress of the Dde cleavage reaction?

A3: Yes, the cleavage reaction can be monitored spectrophotometrically. The indazole derivative byproduct formed upon cleavage has a strong absorbance around 290 nm, which can be used to follow the reaction progress.[2] Additionally, analytical techniques like HPLC and LC-MS are highly effective for quantifying the extent of cleavage.[1][10][11][12]

Q4: What are the potential side reactions to be aware of during Dde cleavage with hydrazine?

A4: Besides incomplete cleavage, potential side reactions include:

  • Peptide backbone cleavage: Higher concentrations of hydrazine can cleave peptide bonds, particularly at Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser sequences.[13]

  • Modification of amino acids: Arginine residues can be converted to ornithine.[8]

  • Dde group migration: The Dde group can migrate between free amine groups on the peptide.[6][7]

Q5: Is the Dde linker stable under standard peptide synthesis conditions?

A5: The Dde group is designed to be stable to the conditions used for both Fmoc (20% piperidine (B6355638) in DMF) and Boc (TFA) solid-phase peptide synthesis.[2] However, some partial loss or migration of the Dde group has been reported during prolonged syntheses or under specific conditions.[2][6] The more hindered ivDde group offers greater stability.[2]

Quantitative Data Summary

The efficiency of Dde and ivDde cleavage can be influenced by several factors. The following tables summarize the impact of varying reaction conditions on cleavage efficiency.

Table 1: Effect of Hydrazine Concentration on ivDde Cleavage Efficiency

Hydrazine ConcentrationNumber of RepetitionsReaction Time per RepetitionCleavage Outcome
2%33 minutesIncomplete (~50% cleavage)[1]
4%33 minutesNearly complete cleavage[1]
6%5Not specifiedStill incomplete in some cases[3]
10%Not specifiedNot specifiedUsed for very difficult removals[2]

Table 2: Effect of Reaction Time and Repetitions on ivDde Cleavage Efficiency (at 2% Hydrazine)

Number of RepetitionsReaction Time per RepetitionCleavage Outcome
33 minutesIncomplete[1]
35 minutesMarginal increase in completion (~50%)[1]
43 minutesNominal increase in completion[1]
up to 5Not specifiedRecommended to increase yield[3]

Experimental Protocols

Protocol 1: Standard Dde/ivDde Cleavage from a Solid-Phase Support

Materials:

  • Peptidyl-resin with Dde/ivDde protected amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Reaction vessel with filtration capabilities

Procedure:

  • Prepare the Cleavage Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF. Safety Note: Hydrazine is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Resin Swelling: Swell the peptidyl-resin in DMF for 15-30 minutes.

  • Initial Hydrazine Treatment: Drain the DMF and add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[8]

  • Incubation: Gently agitate the resin slurry at room temperature for 3 minutes.[8]

  • Filtration: Drain the cleavage solution.

  • Repeat Treatment: Repeat steps 3-5 two more times for a total of three hydrazine treatments.[8] For difficult cleavages, the number of repetitions can be increased to five or more.[3]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove the cleavage reagent and byproducts.

  • Analysis (Optional but Recommended): A small sample of the resin can be cleaved, and the peptide analyzed by HPLC or LC-MS to confirm the completeness of the Dde removal.

Protocol 2: Analysis of Dde Cleavage by RP-HPLC

Materials:

  • Crude peptide sample (cleaved from resin)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Injection: Inject the sample onto the HPLC system.

  • Elution Gradient: Run a linear gradient from low to high concentration of Mobile Phase B to elute the peptides. A typical gradient might be 5% to 95% B over 20-30 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Analysis: Compare the chromatogram of the cleaved peptide with that of the starting Dde-protected peptide. Incomplete cleavage will result in two distinct peaks. The relative peak areas can be used to estimate the percentage of cleavage. The cleaved peptide will typically have a shorter retention time than the more hydrophobic Dde-protected peptide.

Visualizations

Dde_Cleavage_Mechanism Dde_Peptide Dde-Protected Peptide (Amine Protected) Intermediate Nucleophilic Attack Intermediate Dde_Peptide->Intermediate Reaction Hydrazine Hydrazine (2 eq.) Hydrazine->Intermediate Cleaved_Peptide Cleaved Peptide (Free Amine) Intermediate->Cleaved_Peptide Release Byproduct Pyrazole Byproduct Intermediate->Byproduct Formation

Dde Linker Cleavage Mechanism with Hydrazine

Troubleshooting_Workflow Start Incomplete Dde Cleavage Observed Check_Conditions Review Standard Protocol (2% Hydrazine, 3x3 min, RT) Start->Check_Conditions Increase_Hydrazine Increase Hydrazine Conc. (e.g., to 4%) Check_Conditions->Increase_Hydrazine If yield is low Increase_Time_Reps Increase Reaction Time and/or Repetitions Check_Conditions->Increase_Time_Reps If yield is low Check_Aggregation Consider Peptide Aggregation or Steric Hindrance Check_Conditions->Check_Aggregation If optimization fails Analyze_Purity Analyze Cleavage (HPLC/LC-MS) Increase_Hydrazine->Analyze_Purity Increase_Time_Reps->Analyze_Purity Re_evaluate Re-evaluate Strategy (e.g., Alternative Protecting Group) Check_Aggregation->Re_evaluate Analyze_Purity->Check_Conditions <95% Cleavage (Iterate) Success Cleavage Complete Analyze_Purity->Success >95% Cleavage

Troubleshooting Workflow for Incomplete Dde Cleavage

References

Technical Support Center: Stability of the Dde Group in Different Buffer Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the success of your peptide synthesis projects.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Dde protecting group?

The Dde group is an amine protecting group commonly used in solid-phase peptide synthesis (SPPS). It is known for its stability under acidic conditions, such as those used for Boc deprotection (e.g., trifluoroacetic acid - TFA), and basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF).[1] This orthogonality allows for the selective deprotection of other protecting groups while the Dde group remains intact.

Q2: Under what conditions is the Dde group cleaved?

The standard and most common method for cleaving the Dde group is by treatment with a 2% solution of hydrazine (B178648) monohydrate in N,N-dimethylformamide (DMF).[2][3] For the more sterically hindered ivDde group, or in cases of difficult cleavage, the hydrazine concentration can be increased up to 10%.

Q3: Is the Dde group truly orthogonal to the Fmoc group?

While Dde is stable to the piperidine used for Fmoc removal, the standard hydrazine cleavage condition for Dde will also remove the Fmoc group.[3] Therefore, when planning a synthesis that requires selective Dde removal, it is crucial to protect the N-terminal amino acid with a Boc group to prevent its deprotection by hydrazine.[3] For full orthogonality, an alternative cleavage method using hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in NMP has been developed, which allows for Dde removal without affecting the Fmoc group.[3][4]

Q4: What is the difference between the Dde and ivDde protecting groups?

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group is a more hindered version of the Dde group.[3] This increased steric hindrance makes the ivDde group more robust, with a lower tendency for migration and premature loss during synthesis, especially in long sequences.[3] However, the ivDde group can be more difficult to cleave than the Dde group.

Troubleshooting Guide

This guide addresses common issues encountered during the use of the Dde protecting group.

Problem Potential Cause Recommended Solution
Incomplete Dde/ivDde Cleavage - Steric hindrance around the Dde/ivDde group. - Peptide aggregation. - Insufficient reaction time or reagent concentration.[5]- Increase the hydrazine concentration from 2% up to 10%. - Increase the reaction time and/or the number of hydrazine treatments.[5] - For ivDde, consider using ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH during synthesis if the lysine (B10760008) is near the C-terminus.
Migration of the Dde Group - The Dde group can migrate from one amine (e.g., ε-NH2 of lysine) to another free amine during piperidine treatment for Fmoc removal.[6] This can occur both intra- and intermolecularly.[6]- Use the more robust ivDde protecting group, which is less prone to migration. - For Fmoc deprotection, consider using 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for a shorter reaction time (e.g., 3 x 3 minutes) instead of piperidine.[6]
Side Reactions During Hydrazine Treatment - High concentrations of hydrazine can lead to undesired side reactions.- Do not exceed a 2% hydrazine concentration if your peptide contains glycine (B1666218) residues, as it can cause peptide bond cleavage.[3] - Be aware that hydrazine can convert arginine residues to ornithine.[3]
Premature Loss of the Dde Group - The Dde group is less robust than the ivDde group and may be partially lost during the synthesis of long peptide sequences.- For long or complex syntheses, it is recommended to use the more stable ivDde protecting group.

Experimental Protocols

Protocol 1: Standard Dde/ivDde Cleavage with Hydrazine

This protocol describes the standard method for removing the Dde or ivDde protecting group from a peptide synthesized on a solid support.

Reagents:

  • 2% (v/v) Hydrazine Monohydrate in DMF

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Treat the resin with the 2% hydrazine solution (approximately 25 mL per gram of resin).[3]

  • Allow the reaction to proceed at room temperature for 3 minutes.[3]

  • Filter the resin.

  • Repeat the hydrazine treatment two more times.[3]

  • Wash the resin thoroughly with DMF.

Protocol 2: Orthogonal Dde Cleavage with Hydroxylamine

This protocol allows for the selective removal of the Dde group in the presence of an Fmoc group.

Reagents:

  • Hydroxylamine hydrochloride

  • Imidazole

  • N-methylpyrrolidone (NMP)

Procedure:

  • Prepare the deprotection solution by dissolving hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents based on the Dde content of the resin) in NMP (approximately 10 mL per gram of peptide resin).[3][4][7]

  • Swell the peptidyl-resin in NMP.

  • Add the deprotection solution to the resin.

  • Gently shake the mixture at room temperature for 30 to 60 minutes.[3][4]

  • Filter the resin.

  • Wash the resin three times with DMF.[3][4]

Data Summary

Table 1: Stability of the Dde Group in Common Reagents
ReagentConditionStability of Dde Group
Piperidine/DMF 20%Stable
Trifluoroacetic Acid (TFA) 50-95% in DCMStable
Hydrazine/DMF 2%Cleaved[2]
Hydroxylamine/Imidazole/NMP 1.3:1 ratioCleaved[4]
DBU/DMF 2%Stable

Visualizations

Dde_Cleavage_Pathway Dde-Protected_Peptide Dde-Protected Peptide (on solid support) Hydrazine_Cleavage Standard Cleavage Dde-Protected_Peptide->Hydrazine_Cleavage 2% Hydrazine/DMF Hydroxylamine_Cleavage Orthogonal Cleavage Dde-Protected_Peptide->Hydroxylamine_Cleavage NH2OH·HCl/ Imidazole/NMP Deprotected_Peptide_Hydrazine Deprotected Peptide Hydrazine_Cleavage->Deprotected_Peptide_Hydrazine Indazole_Byproduct Indazole Byproduct Hydrazine_Cleavage->Indazole_Byproduct Deprotected_Peptide_Hydroxylamine Deprotected Peptide (Fmoc group intact) Hydroxylamine_Cleavage->Deprotected_Peptide_Hydroxylamine

Caption: Dde cleavage pathways.

Caption: Dde troubleshooting workflow.

References

how to improve solubility of Dde Biotin-PEG4-Alkyne in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with the solubility of Dde Biotin-PEG4-Alkyne in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers often challenging?

A1: this compound is a heterobifunctional chemical linker used in bioconjugation and proteomics.[1][2] It comprises three key parts:

  • Biotin (B1667282): A vitamin with high affinity for streptavidin, used for purification or detection.

  • PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic spacer intended to improve solubility and reduce steric hindrance.[3][4]

  • Alkyne: A terminal functional group for "click chemistry" reactions.[1]

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): A bulky and hydrophobic protecting group on the biotin amine.[5]

The solubility challenge arises from its amphiphilic nature. While the PEG4 spacer increases water solubility, the hydrophobic Dde group and parts of the biotin molecule can significantly limit its overall solubility in purely aqueous solutions.[2][6]

Q2: What is the recommended solvent for preparing a stock solution?

A2: Due to its limited aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is an excellent choice.[1] A stock solution in DMSO can be prepared at a concentration of up to 100 mg/mL (153.65 mM), though sonication may be required.[1] For long-term storage, this stock solution should be kept at -80°C for up to six months or -20°C for one month.[1]

Q3: Can I improve solubility by removing the Dde protecting group?

A3: Yes. The Dde group is designed to be cleavable, and its removal is a key strategy to improve aqueous solubility. The Dde group is hydrophobic, and its cleavage exposes a primary amine, which is significantly more hydrophilic.[5][7] This is an irreversible chemical modification, so it should only be performed if your experimental design requires the deprotected form of the molecule for subsequent steps.

Q4: What are the conditions for cleaving the Dde protecting group?

A4: The standard method for removing the Dde group is by treatment with a 2% hydrazine (B178648) solution in N,N-dimethylformamide (DMF).[5][8] This reaction is typically fast and efficient under mild conditions.[7] Captured biomolecules can be released efficiently from streptavidin affinity resins using this method.[7]

Troubleshooting Guide

Issue 1: The solid this compound powder will not dissolve directly in my aqueous buffer.
  • Potential Cause: The compound's inherent hydrophobicity, primarily due to the Dde and biotin moieties, exceeds the solubilizing capacity of the aqueous buffer.

  • Recommended Solution: Do not attempt to dissolve the compound directly in the aqueous buffer. Always prepare a high-concentration stock solution in an appropriate organic solvent first, as detailed in the protocol below.

Issue 2: A precipitate forms when my organic stock solution is added to the aqueous buffer.
  • Potential Cause 1: The final concentration of the compound in the aqueous buffer is above its solubility limit.

  • Recommended Solution 1:

    • Reduce Final Concentration: Decrease the amount of stock solution added to the buffer to lower the final working concentration.

    • Optimize Dilution Technique: Add the organic stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This prevents localized high concentrations that can cause the compound to crash out.

    • Use Co-solvents: If compatible with your downstream application, add a small percentage (e.g., 1-10%) of the organic solvent (like DMSO) to your final aqueous buffer to increase the compound's solubility.

  • Potential Cause 2: The hygroscopic nature of DMSO may be impacting solubility if the solvent was not freshly opened.[1]

  • Recommended Solution 2: Use newly opened or properly stored anhydrous DMSO for preparing your stock solution.[1]

Issue 3: The compound dissolves, but I suspect aggregation is affecting my experiment.
  • Potential Cause: Although the compound appears dissolved, hydrophobic interactions may lead to the formation of microscopic aggregates in the aqueous environment. The PEG chain helps decrease aggregation, but it may not eliminate it completely.[3]

  • Recommended Solution:

    • Incorporate a Mild Surfactant: Add a non-ionic surfactant such as Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.1%) to the aqueous buffer. Ensure the surfactant is compatible with your experimental system.

    • Use Sonication: Briefly sonicate the final solution in a water bath to help break up aggregates.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 650.83 g/mol [1]
Formula C₃₂H₅₀N₄O₈S[1]
Appearance Solid (Brown to reddish brown)[1]
Purity Typically ≥95%
Table 2: Recommended Solvents for Stock Solutions
SolventMax ConcentrationStorage Conditions (in Solvent)NotesReference
DMSO 100 mg/mL (153.65 mM)-80°C (6 months); -20°C (1 month)Requires sonication. Use fresh, anhydrous DMSO.[1]
DMF SolubleNot specified, store at ≤ -20°CAn alternative to DMSO.[8]

Experimental Protocols

Protocol 1: Preparing a Concentrated Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10-100 mg/mL).

  • Vortex thoroughly. If needed, place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots as recommended in Table 2.

Protocol 2: Diluting the Stock Solution into Aqueous Buffer

G cluster_0 Recommended Dilution Workflow start Start: Prepare Aqueous Buffer vortex Vigorously vortex or stir the buffer start->vortex add_stock Add stock solution dropwise to the vortexing buffer vortex->add_stock final_mix Continue mixing for 1-2 minutes add_stock->final_mix end Solution is ready for use final_mix->end

Caption: Workflow for diluting organic stock into aqueous buffer.

Protocol 3: Cleavage of the Dde Protecting Group

This protocol chemically modifies the molecule and should only be used when the deprotected form is desired.

  • Prepare Cleavage Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.

  • Reaction: If the this compound is conjugated to a molecule bound to a solid support (e.g., resin), place the resin in a flask and add the 2% hydrazine solution (approx. 25 mL per gram of resin).[8] If in solution, careful optimization of stoichiometry will be required.

  • Incubation: Allow the mixture to stand at room temperature. For resin-bound substrates, a 3-minute treatment repeated three times is effective.[8] Reaction times may vary for solution-phase cleavage.

  • Washing (for solid support): After the final treatment, filter the resin and wash thoroughly with DMF (3 times) to remove the cleaved Dde group and excess hydrazine.[8] For solution-phase, purification by HPLC or other chromatographic techniques will be necessary.

G cluster_start Before Cleavage cluster_end After Cleavage start_mol This compound (Hydrophobic Dde Group) process 2% Hydrazine in DMF start_mol->process Increased Aqueous Solubility end_mol Biotin-PEG4-Alkyne (Hydrophilic Amine Group) process->end_mol

Caption: Conceptual diagram of Dde group cleavage to improve solubility.

References

Technical Support Center: Minimizing Copper Catalyst Cytotoxicity in Live-Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing copper catalyst cytotoxicity during live-cell labeling experiments using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of copper catalyst cytotoxicity in live-cell labeling?

A1: The primary cause of cytotoxicity from the copper(I) catalyst used in CuAAC is the generation of reactive oxygen species (ROS).[1][2][3] In the aqueous, oxygen-rich environment of a cell, Cu(I) can be oxidized to Cu(II), a process that produces harmful ROS such as superoxide (B77818) radicals and hydrogen peroxide.[2] These ROS can lead to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids, which can ultimately trigger cell death pathways.[1][3]

Q2: What are the main strategies to reduce copper-induced cytotoxicity in live-cell labeling?

A2: There are two primary strategies to mitigate copper toxicity in live-cell applications:

  • Ligand-Assisted Copper-Catalyzed Click Chemistry: This is the most effective strategy, involving the use of copper-chelating ligands. These ligands bind to the copper ion, which not only protects the cells by sequestering the copper but can also accelerate the click reaction, allowing for the use of lower, less toxic copper concentrations.[1]

  • Copper-Free Click Chemistry: This approach utilizes bioorthogonal reactions that do not require a copper catalyst, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] SPAAC is an excellent alternative when copper-related toxicity is a significant concern.[4][5][6]

Q3: Which copper-chelating ligands are recommended for reducing cytotoxicity?

A3: Several water-soluble ligands are effective at reducing copper-induced cytotoxicity while enhancing reaction rates. These include:

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): A widely used, water-soluble ligand that stabilizes Cu(I) and does not require an organic co-solvent.[7][8]

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A newer generation ligand that dramatically accelerates reaction rates and suppresses cell cytotoxicity.[7][9]

  • L-Histidine: Has been shown to be an effective catalyst for CuAAC labeling of live cells with low toxicity.[10][11]

The choice of ligand can impact biocompatibility, reaction kinetics, and solubility.[9]

Q4: Can I use copper-free click chemistry to avoid cytotoxicity altogether?

A4: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative that eliminates the need for a cytotoxic copper catalyst.[4][5][6] This method is particularly advantageous for in vivo and live-cell applications where copper toxicity is a major concern.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cell Death/Low Viability High Copper Concentration: The concentration of the copper catalyst is too high, leading to significant ROS production.Optimize Copper Concentration: Titrate the copper concentration to the lowest effective level. Start with a lower concentration (e.g., 10-50 µM) and incrementally increase if labeling efficiency is insufficient.[13] Use a Chelating Ligand: Employ a ligand like THPTA or BTTAA to sequester copper ions and reduce their toxicity.[1] Optimize the ligand-to-copper ratio, starting at 2:1 and titrating up to 5:1 or higher.[2]
Prolonged Incubation Time: Extended exposure to the reaction cocktail increases cytotoxicity.Reduce Incubation Time: Minimize the incubation time for the click reaction. Monitor the reaction progress to determine the shortest time required for adequate labeling.[2]
Oxidative Stress from Reducing Agent: Sodium ascorbate (B8700270), used to reduce Cu(II) to Cu(I), can also contribute to oxidative stress.[2]Use Fresh Reducing Agent: Always prepare a fresh solution of sodium ascorbate immediately before use.[1] Consider alternative, more stable reducing agents if the problem persists.
Low Labeling Efficiency/Poor Signal Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.Prepare Fresh Reagents: Always use freshly prepared solutions of the copper catalyst and sodium ascorbate.[1] Use a Protective Ligand: Ligands can help stabilize the Cu(I) oxidation state.[1][9] Optimize Reagent Addition Order: A common and effective method is to pre-complex the copper with the ligand before adding it to the cells, followed by the azide (B81097)/alkyne, and finally the reducing agent.[2]
Excess Ligand Inhibition: Too much chelating ligand can sequester the copper catalyst, making it unavailable for the reaction.Optimize Ligand-to-Copper Ratio: Decrease the molar ratio of the ligand to copper. Perform a titration to find the optimal balance between reducing cytotoxicity and maintaining catalytic activity.[2]
Inaccessibility of Target: The azide or alkyne probes may not be reaching their intended cellular location.Verify Probe Permeability: For intracellular targets, ensure your probes are cell-permeable. For surface labeling, confirm that the target is exposed.[2]
High Background Fluorescence Non-specific Probe Binding: The fluorescent probe may be binding non-specifically to cellular components.Improve Washing Steps: Increase the number and duration of wash steps after the click labeling procedure.[1] Reduce Probe Concentration: Titrate the concentration of the alkyne-fluorophore to the lowest effective concentration that provides a sufficient signal.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to minimizing copper catalyst cytotoxicity.

Table 1: Effect of Ligands on Copper-Induced Cytotoxicity

Cell LineCopper CompoundConcentration (µM)LigandCell Viability (%)Reference
HeLaCopper Sulfate100None~80[14]
HeLaCopper Sulfate300None~50[14]
OECM-1CuCl₂200None~50 (IC₅₀)[14]
JurkatCuSO₄50NoneSignificantly reduced[15]
JurkatCuSO₄50THPTA (1:5 ratio)Viability maintained[15]
HEK293TCuSO₄100BTTESSimilar to untreated[16]
HEK293TCuSO₄100NoneAll cells lysed within 24h[16]

Table 2: Recommended Reagent Concentrations for Live-Cell Labeling

ReagentTypical Concentration RangeNotes
Copper(II) Sulfate (CuSO₄)10 - 100 µMTitrate to the lowest effective concentration.[13]
Ligand (e.g., THPTA, BTTAA)50 - 500 µMA 2:1 to 5:1 ligand-to-copper molar ratio is a good starting point.[2][17]
Sodium Ascorbate250 - 500 µMAlways use a freshly prepared solution.[1]
Azide/Alkyne Probe1 - 100 µMConcentration is probe-dependent and should be optimized.[1]

Experimental Protocols

Protocol 1: Assessing Copper Catalyst Cytotoxicity using an MTT Assay

This protocol is adapted from methods described for evaluating the effects of copper complexes on human cell lines.[10][11]

  • Cell Seeding: Seed cells of interest in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay. Allow cells to adhere and grow for 24 hours.[1]

  • Treatment Preparation: Prepare serial dilutions of your copper catalyst (e.g., CuSO₄) with and without your chosen ligand (e.g., THPTA) in the appropriate cell culture medium. Include a vehicle-only control.

  • Cell Exposure: Remove the existing medium from the cells and add the treatment solutions. Incubate for the intended duration of your labeling experiment (e.g., 1-2 hours).[1]

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: General Procedure for Live-Cell Labeling using CuAAC

This protocol provides a general workflow for labeling live cells using a copper catalyst with a protective ligand.

  • Cell Preparation: Culture cells to the desired confluency. If metabolically labeling, incubate cells with an azide- or alkyne-modified metabolic precursor for an appropriate duration.

  • Washing: Gently wash the cells twice with pre-warmed, serum-free medium or DPBS to remove any unincorporated metabolic labels.[1]

  • Click Reaction Cocktail Preparation:

    • In a microcentrifuge tube, prepare the click reaction cocktail. A common and effective method is to pre-complex the copper with the ligand before adding other components.[2]

    • Add the copper catalyst (e.g., CuSO₄) and the chelating ligand (e.g., THPTA) to serum-free medium.

    • Add the azide- or alkyne-functionalized detection probe (e.g., a fluorescent dye).

    • Immediately before adding to the cells, add a freshly prepared solution of a reducing agent (e.g., sodium ascorbate) to initiate the formation of Cu(I).[2]

  • Labeling: Remove the wash buffer from the cells and add the click reaction cocktail. Incubate for 5-30 minutes at room temperature or 37°C, protected from light.[1][2]

  • Final Washing: Remove the reaction cocktail and wash the cells three times with DPBS to remove unreacted reagents.[1]

  • Imaging: Proceed with live-cell imaging using fluorescence microscopy.

Visualizations

Signaling_Pathways cluster_0 Copper-Induced Cytotoxicity cluster_1 Mitigation Strategy Cu(I) Cu(I) ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Cu(I)->ROS catalyzes Cu_Ligand_Complex Stable Copper-Ligand Complex Cu(I)->Cu_Ligand_Complex O2 O2 O2->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis (Cell Death) Cellular_Damage->Apoptosis Ligand Chelating Ligand (e.g., THPTA, BTTAA) Ligand->Cu_Ligand_Complex Reduced_ROS Reduced ROS Formation Cu_Ligand_Complex->Reduced_ROS prevents Cell_Viability Increased Cell Viability Reduced_ROS->Cell_Viability

Caption: Signaling pathway of copper-induced cytotoxicity and its mitigation.

Experimental_Workflow A 1. Cell Culture & Metabolic Labeling (optional) B 2. Wash Cells (remove unincorporated label) A->B C 3. Prepare Click Reaction Cocktail (CuSO4 + Ligand + Probe + Ascorbate) B->C D 4. Incubate Cells with Cocktail (5-30 min, protected from light) C->D E 5. Wash Cells (remove reaction cocktail) D->E F 6. Live-Cell Imaging E->F

Caption: Experimental workflow for live-cell labeling via CuAAC.

Troubleshooting_Flowchart rect_node rect_node Start Experiment Start High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity Low_Signal Low Labeling Signal? High_Cytotoxicity->Low_Signal No Sol_Cytotoxicity Decrease Cu concentration Add/Optimize chelating ligand Reduce incubation time High_Cytotoxicity->Sol_Cytotoxicity Yes High_Background High Background? Low_Signal->High_Background No Sol_Low_Signal Use fresh reagents Optimize ligand:copper ratio Check probe permeability Low_Signal->Sol_Low_Signal Yes End Optimized Labeling High_Background->End No Sol_High_Background Increase wash steps Decrease probe concentration High_Background->Sol_High_Background Yes Sol_Cytotoxicity->High_Cytotoxicity Sol_Low_Signal->Low_Signal Sol_High_Background->High_Background

Caption: Troubleshooting flowchart for copper-catalyzed live-cell labeling.

References

issues with Dde biotin linker stability during trypsin digestion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dde biotin (B1667282) linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to Dde biotin linker stability during your experiments, particularly during trypsin digestion workflows.

Frequently Asked Questions (FAQs)

Q1: What is a Dde biotin linker and why is it used?

A Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) biotin linker is a type of cleavable linker used in chemical proteomics and other biological applications. It allows for the attachment of a biotin moiety to a target molecule (e.g., a protein) for affinity purification using streptavidin or avidin. The key feature of the Dde linker is its ability to be cleaved under specific, mild conditions, which allows for the release of the captured biomolecule from the affinity resin. This is particularly advantageous for downstream analysis like mass spectrometry, as it avoids the harsh elution conditions required to disrupt the strong biotin-streptavidin interaction and reduces contamination from non-specifically bound proteins.[1][2][3]

Q2: What are the primary causes of Dde biotin linker instability?

The Dde linker can be sensitive to certain chemical conditions, which may lead to its premature cleavage and loss of your target molecule. The primary causes of instability include:

  • Presence of primary amines: Buffers containing primary amines, such as Tris, can potentially lead to the degradation of the Dde linker.[4][5]

  • Certain detergents: There have been reports of Dde linker instability in the presence of sodium dodecyl sulfate (B86663) (SDS), a commonly used detergent in protein sample preparation.[5]

  • Sub-optimal pH: While generally stable under physiological conditions, significant deviations in pH may affect the linker's integrity.

Q3: How can I prevent premature cleavage of my Dde biotin linker?

To maintain the stability of the Dde biotin linker throughout your experiment, consider the following precautions:

  • Buffer selection: Whenever possible, avoid using buffers containing primary amines (e.g., Tris). Opt for alternative buffering systems like phosphate-buffered saline (PBS) or HEPES.

  • Detergent choice: If detergents are necessary, use them at the lowest effective concentration. If you suspect SDS is causing linker instability, consider alternative detergents.

  • Temperature control: Perform incubation and wash steps at appropriate temperatures (e.g., 4°C) to minimize potential degradation.

Q4: Under what conditions is the Dde biotin linker cleaved?

The Dde linker is specifically cleaved by treatment with hydrazine (B178648). A common protocol involves incubating the streptavidin beads with a 2% aqueous hydrazine solution.[1][3][4] This releases the captured molecule, leaving the biotin tag behind on the beads.

Troubleshooting Guides

Issue 1: Low yield of eluted protein after cleavage.

If you are experiencing low recovery of your target protein after hydrazine cleavage, consider the following potential causes and solutions:

Potential Cause Troubleshooting Step
Premature linker cleavage Review your experimental workflow for the presence of primary amines (e.g., Tris buffer) or high concentrations of SDS. If present, substitute with alternative reagents.[4][5]
Incomplete cleavage Optimize the cleavage conditions. Increase the incubation time with 2% hydrazine (e.g., from 60 to 90 minutes) or perform the cleavage at room temperature instead of 4°C. Ensure your hydrazine solution is fresh and at the correct concentration.
Inefficient protein capture Verify the efficiency of your initial biotinylation and streptavidin bead capture steps. Run a Western blot on the supernatant after bead incubation to check for unbound protein.
Protein degradation Include protease inhibitors in your lysis buffer and keep samples on ice to prevent protein degradation throughout the procedure.
Issue 2: High background of non-specific proteins in the eluate.

A high background of contaminating proteins can interfere with downstream analysis. Here are some ways to reduce non-specific binding:

Potential Cause Troubleshooting Step
Insufficient washing Increase the number and stringency of your wash steps after protein capture on the streptavidin beads. You can include low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) or salts (e.g., NaCl) in your wash buffers.
Non-specific binding to beads Pre-clear your lysate by incubating it with beads that have not been coated with streptavidin to remove proteins that bind non-specifically to the bead matrix. Also, consider blocking the streptavidin beads with a solution of free biotin before adding your sample.
On-bead digestion contamination The use of a cleavable linker like Dde is designed to avoid on-bead digestion, which can be a source of contamination. Ensure you are performing the cleavage and eluting your protein before proceeding to trypsin digestion.

Experimental Protocols

Protocol: Cleavage of Dde Biotin Linker and Elution of Target Protein

This protocol outlines the steps for releasing a biotinylated protein captured on streptavidin agarose (B213101) beads using a Dde linker.

  • Preparation:

    • Prepare a fresh 2% (v/v) aqueous hydrazine solution. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

    • After the final wash step of your protein capture protocol, remove all supernatant from the streptavidin beads.

  • Cleavage Reaction:

    • Add the 2% hydrazine solution to the beads at a volume sufficient to create a slurry (e.g., 2-3 times the bead volume).

    • Incubate the bead slurry for 60-90 minutes at room temperature with gentle end-over-end rotation.

  • Elution and Collection:

    • Centrifuge the beads to pellet them.

    • Carefully collect the supernatant, which contains your eluted protein. This is your "eluate."

    • To maximize recovery, you can perform a second elution by adding another volume of 2% hydrazine, incubating for a shorter period (e.g., 30 minutes), and then pooling the two eluates.

  • Sample Preparation for Downstream Analysis:

    • The collected eluate can now be prepared for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, proceed with buffer exchange and trypsin digestion as required.

Visualizations

Dde_Biotin_Linker_Workflow cluster_capture Protein Capture cluster_cleavage Cleavage and Elution cluster_analysis Downstream Analysis start Biotinylated Protein (with Dde Linker) beads Streptavidin Beads start->beads Incubation captured Captured Protein-Bead Complex hydrazine Add 2% Hydrazine captured->hydrazine elution Eluted Protein hydrazine->elution cleaved_beads Beads with Biotin hydrazine->cleaved_beads digestion Trypsin Digestion elution->digestion ms Mass Spectrometry digestion->ms Cleavage_Mechanism reactant Protein Dde Linker Biotin reagent + 2% Hydrazine reactant->reagent products Protein Fragment Biotin Linker Remnant reagent->products Cleavage

References

how to remove excess Dde Biotin-PEG4-Alkyne after labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed instructions and troubleshooting advice for removing excess Dde Biotin-PEG4-Alkyne after a labeling reaction. Efficient removal of the unreacted biotinylation reagent is critical for the success of downstream applications that utilize the high-affinity interaction between biotin (B1667282) and streptavidin.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove excess this compound?

A1: It is crucial to remove excess, unreacted this compound because it will compete with your biotinylated biomolecule for binding sites on streptavidin-based affinity matrices, probes, or surfaces.[1] This can lead to significantly reduced signal, lower purification yields, and inaccurate results in downstream assays such as ELISAs, Western blots, or pull-down experiments.[1]

Q2: What are the primary methods for removing excess biotinylation reagents?

A2: The most common and effective methods rely on the size difference between your labeled macromolecule (e.g., a protein) and the small this compound molecule. These techniques include dialysis/diafiltration and size-exclusion chromatography (also known as gel filtration or desalting).[2][3]

Q3: What is the purpose of the Dde group in this reagent?

A3: The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is a protecting group that is cleavable with hydrazine.[4][5] This feature allows for the release of your captured biomolecule from a streptavidin resin under mild conditions, which can be advantageous for downstream analysis where recovery of the molecule is required.[5][6][7][8]

Q4: How do I choose the best removal method for my experiment?

A4: The choice depends on your sample volume, concentration, and the required speed of processing. Dialysis is suitable for larger volumes but is more time-consuming.[2] Size-exclusion spin columns are ideal for rapid cleanup of small sample volumes.[9]

Q5: How can I determine if the excess biotin has been successfully removed?

A5: The efficiency of removal can be indirectly assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The HABA-avidin complex has a specific absorbance that is displaced by biotin. By measuring the change in absorbance, you can estimate the amount of free biotin remaining in your sample.

Method Selection and Workflow

Choosing the appropriate purification method is key to efficiently removing excess this compound while maximizing the recovery of your labeled biomolecule. The following diagram outlines a decision-making workflow.

G cluster_input Start: Labeled Sample cluster_decision Decision Point cluster_methods Purification Methods cluster_output Result start Reaction Mixture (Labeled Biomolecule + Excess Reagent) volume_check Sample Volume? start->volume_check dialysis Dialysis / Diafiltration volume_check->dialysis > 0.5 mL sec_spin Size-Exclusion Spin Column volume_check->sec_spin < 0.5 mL sec_gravity Size-Exclusion Gravity Column volume_check->sec_gravity 0.5 mL - 2.5 mL end Purified Labeled Biomolecule dialysis->end sec_spin->end sec_gravity->end

Caption: Workflow for selecting a purification method.

Comparison of Purification Methods

FeatureDialysis / DiafiltrationSize-Exclusion Chromatography (Spin Column)Size-Exclusion Chromatography (Gravity Flow)
Principle Passive diffusion across a semi-permeable membrane based on MWCO.[10][11]Centrifugal separation of molecules by size through a porous resin.[2]Gravity-flow separation of molecules by size through a porous resin.
Typical Sample Volume 100 µL to 50 mL20 µL to 700 µL0.5 mL to 2.5 mL+
Processing Time 4 hours to overnight (requires multiple buffer changes).[10][11]< 10 minutes.[9]15-30 minutes.
Protein Recovery High (>90%), but potential for sample loss during handling.[12]Very High (>95%).[1]High (>90%).
Pros Gentle on proteins; suitable for large volumes; high removal efficiency.[2]Very fast; high recovery; easy to use; ideal for small samples.[1][9]Good for intermediate volumes; no special equipment needed.
Cons Time-consuming; risk of sample dilution; potential for membrane binding.[2][13]Limited to small volumes; potential for resin clogging with complex samples.Slower than spin columns; potential for sample dilution.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low recovery of labeled biomolecule Non-specific binding: The biomolecule may be sticking to the dialysis membrane or chromatography resin.[9]- For dialysis, select a membrane material with low protein-binding properties (e.g., regenerated cellulose).- For SEC, ensure the column resin is appropriate for your sample.[9]- Consider adding a carrier protein like BSA if compatible with downstream steps.[9]
Precipitation: Over-labeling can sometimes reduce the solubility of the biomolecule.[12]- Optimize the molar ratio of the biotin reagent in your labeling reaction.- Ensure the purification buffer has an optimal pH and ionic strength for your molecule's stability.
High background in downstream assays Inefficient removal of free biotin: Purification parameters may be suboptimal.[9]- Dialysis: Increase the duration of dialysis and the number of buffer changes. Use a dialysate buffer volume that is at least 100-200 times your sample volume.[10][14]- SEC: Ensure the molecular weight cut-off (MWCO) of the resin is appropriate. For most proteins, a 7 kDa MWCO is effective for removing small molecules.[9]
Sample is too dilute after purification Excessive buffer volume: This is a common issue with dialysis and gravity-flow chromatography.- After purification, concentrate your sample using a centrifugal filter device with an appropriate MWCO.

Experimental Protocols

Protocol 1: Removal by Size-Exclusion Spin Column

This method is ideal for the rapid purification of small sample volumes.

G cluster_prep Column Preparation cluster_load Sample Loading & Elution cluster_collect Collection prep1 1. Invert column to resuspend resin prep2 2. Snap off bottom closure prep1->prep2 prep3 3. Place in collection tube prep2->prep3 prep4 4. Centrifuge to remove storage buffer prep3->prep4 load1 5. Place column in new collection tube prep4->load1 load2 6. Slowly apply sample to center of resin load1->load2 load3 7. Centrifuge to elute load2->load3 collect1 Purified Sample (in tube) load3->collect1 collect2 Excess Biotin (retained in column) load3->collect2

Caption: Workflow for a size-exclusion spin column.

Materials:

  • Size-exclusion spin column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).[1]

  • Microcentrifuge.

  • Collection tubes.

Procedure:

  • Prepare the Column: Remove the column's bottom closure and place it in a collection tube. Centrifuge for 1-2 minutes at the manufacturer-recommended speed (e.g., 1,500 x g) to remove the storage buffer.[9]

  • Equilibrate (Optional but Recommended): Add your purification buffer to the column and centrifuge again. This step is often omitted for pre-equilibrated columns but can improve recovery.

  • Load Sample: Discard the flow-through from the previous step and place the column in a new, clean collection tube.[9] Slowly apply your sample containing the biotinylated molecule and excess reagent to the center of the resin bed.[9]

  • Elute: Centrifuge the column at the recommended speed and time (e.g., 2 minutes at 1,500 x g).[9]

  • Collect: The purified sample containing your labeled biomolecule will be in the collection tube. The smaller, excess this compound molecules are retained in the resin.

Protocol 2: Removal by Dialysis

This method is suitable for larger sample volumes where processing time is not a critical factor.

G cluster_setup Dialysis Setup cluster_process Diffusion Process cluster_result Result beaker cassette Sample In (Biomolecule + Biotin) arrow1 stirbar Stir Bar process_desc Small biotin molecules diffuse out into the buffer, while large biomolecules are retained. final_sample Purified Sample (Biomolecule Only) process_desc->final_sample After buffer changes

Caption: The principle of dialysis for purification.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins).[9]

  • Dialysis buffer (e.g., PBS), chilled to 4°C.

  • Large beaker or container (volume should be at least 100-200 times the sample volume).[10]

  • Stir plate and stir bar.

Procedure:

  • Prepare Membrane: Hydrate the dialysis membrane or cassette according to the manufacturer's instructions.[14]

  • Load Sample: Carefully load your biotinylation reaction mixture into the dialysis device and seal it securely.[14]

  • Dialyze: Immerse the sealed device in the chilled dialysis buffer within the beaker. Place the beaker on a stir plate and stir gently at 4°C.[9]

  • First Buffer Change: Allow dialysis to proceed for at least 2-4 hours.[9][10][11]

  • Subsequent Changes: Discard the used buffer and replace it with fresh, chilled buffer. For efficient removal, perform at least three buffer changes over 24 to 48 hours.[9][13] A common schedule is 2 hours, 2 hours, and then overnight.[11]

  • Collect Sample: After the final dialysis period, carefully remove the purified sample from the device.

References

Validation & Comparative

Confirming Successful Dde Biotin-PEG4-Alkyne Labeling by Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful labeling of target proteins is a critical step in a variety of applications, from proteomics to drug discovery. Dde Biotin-PEG4-Alkyne is a versatile tool for biotinylating azide-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." A key feature of this reagent is its hydrazine-cleavable Dde linker, which allows for the release of captured proteins under mild conditions. This guide provides a comparative overview of confirming protein labeling with this compound by Western blot, supported by experimental protocols and data.

Performance Comparison: this compound vs. Non-Cleavable Biotin-Alkyne

One study highlighted that the use of a Dde biotin-azide cleavable linker resulted in a significant reduction in the number of background proteins detected compared to a non-cleavable linker. This reduction in non-specifically bound proteins would translate to a cleaner and more specific signal in a Western blot analysis.

FeatureThis compoundNon-Cleavable Biotin-Alkyne
Principle Biotinylation via click chemistry with a hydrazine-cleavable linker.Biotinylation via click chemistry with a stable linker.
Western Blot Signal Potentially cleaner signal with lower background due to the ability to perform stringent washes before elution (in enrichment workflows).May exhibit higher background due to the co-elution of non-specifically bound proteins under harsh elution conditions.
Protein Recovery Mild elution with hydrazine (B178648) preserves protein integrity.Requires harsh, denaturing conditions for elution, which can impact protein structure and function.
Downstream Applications Ideal for mass spectrometry and other applications requiring high purity samples.Suitable for applications where harsh elution is acceptable.

Experimental Workflow & Signaling Pathway

The general workflow for labeling a protein with this compound and confirming the labeling by Western blot involves introducing an azide (B81097) group into the target protein, performing the click chemistry reaction, and then detecting the biotinylated protein using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).

experimental_workflow cluster_labeling Protein Labeling cluster_detection Western Blot Detection Azide_Modification Azide Modification of Target Protein Click_Reaction Click Chemistry Reaction with This compound Azide_Modification->Click_Reaction Azide-containing protein Labeled_Protein Biotinylated Target Protein Click_Reaction->Labeled_Protein SDS_PAGE SDS-PAGE Labeled_Protein->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Streptavidin_HRP Incubation with Streptavidin-HRP Blocking->Streptavidin_HRP Detection Chemiluminescent Detection Streptavidin_HRP->Detection detection_pathway Biotinylated_Protein Biotinylated Protein on Membrane Complex Biotin-Streptavidin-HRP Complex Biotinylated_Protein->Complex Binds Streptavidin_HRP Streptavidin-HRP Conjugate Streptavidin_HRP->Complex Binds Light Light Signal Complex->Light Catalyzes conversion of Substrate Chemiluminescent Substrate Substrate->Light

A Head-to-Head Comparison: Dde Biotin-PEG4-Alkyne vs. Photocleavable Biotin-Alkyne Linkers in Chemoproteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of target identification and validation, the choice of a cleavable biotin (B1667282) linker is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of two widely used classes of cleavable linkers: the chemically-cleavable Dde Biotin-PEG4-Alkyne and the light-induced photocleavable biotin-alkyne linkers.

This comprehensive analysis delves into their respective cleavage mechanisms, efficiencies, and practical applications in chemoproteomics workflows. By presenting side-by-side quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to select the optimal linker for their specific research needs.

At a Glance: Key Performance Indicators

FeatureThis compoundPhotocleavable Biotin-Alkyne
Cleavage Mechanism Chemical (Hydrazine-mediated)Photochemical (UV light-induced)
Cleavage Conditions 2% aqueous hydrazine (B178648), room temperatureUV light (typically ~365 nm)
Cleavage Efficiency >95%[1]Variable, can be less efficient and incomplete[2]
Cleavage Kinetics Typically 30-60 minutesCan range from minutes to hours[2]
Mass Remnant on Peptide Small, defined mass tag (e.g., 100.07 Da)[3]Small molecular fragment (e.g., 55.07 Da)[4]
Compatibility Stable under most proteomics workflow conditions, though primary amines should be avoided in cleavage buffers.[2]Non-destructive cleavage, but UV can potentially damage certain biomolecules.
Key Advantage High cleavage efficiency and reliability.[1][2]Spatiotemporal control of cleavage.

Delving Deeper: A Comparative Analysis

The fundamental difference between these two linkers lies in their mode of cleavage. Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) based linkers are cleaved through a chemical reaction with hydrazine, which efficiently breaks the linker to release the captured biomolecule.[5] In contrast, photocleavable linkers incorporate a photolabile moiety, often a nitrobenzyl group, that undergoes cleavage upon exposure to UV light of a specific wavelength.[6]

Experimental evidence suggests that the Dde linker offers a more robust and complete cleavage. One study directly comparing an alkyne-Dde-biotin linker with a widely used alkyne-photocleavable-biotin linker demonstrated that the Dde linker resulted in a higher biotin signal after labeling and a lower residual signal after cleavage, indicating more efficient release of the target protein.[2] Another study reported a cleavage efficiency of over 95% for a Dde-based linker using a 2% hydrazine solution.[1]

The choice of linker can also be influenced by the nature of the downstream analysis. For mass spectrometry-based proteomics, the mass of the remnant tag left on the peptide after cleavage is an important consideration. The Dde linker leaves a small, predictable mass tag, which can be accounted for in database searches.[3] Similarly, photocleavable linkers also leave a small molecular fragment.[4]

Visualizing the Workflows

To better understand the practical application of these linkers, the following diagrams illustrate their cleavage mechanisms and a typical chemoproteomics workflow.

Cleavage_Mechanisms cluster_Dde This compound Cleavage cluster_PC Photocleavable Biotin-Alkyne Cleavage Dde-Linker Biotin-PEG4-Dde-Alkyne-Target Cleaved_Dde Released Target + Biotin-PEG4-Hydrazone Dde-Linker->Cleaved_Dde Cleavage Hydrazine 2% Hydrazine Hydrazine->Cleaved_Dde PC-Linker Biotin-PC-Alkyne-Target Cleaved_PC Released Target + Biotin-PC remnant PC-Linker->Cleaved_PC Photolysis UV_Light UV Light (~365 nm) UV_Light->Cleaved_PC Chemoproteomics_Workflow Cell_Lysis 1. Cell Lysis & Protein Extraction Click_Chemistry 2. Click Chemistry with Biotin-Alkyne Linker Cell_Lysis->Click_Chemistry Streptavidin_Capture 3. Streptavidin Affinity Capture Click_Chemistry->Streptavidin_Capture Washing 4. Washing to Remove Non-specific Binders Streptavidin_Capture->Washing Cleavage 5. Cleavage (Hydrazine or UV Light) Washing->Cleavage Elution 6. Elution of Target Proteins Cleavage->Elution MS_Analysis 7. Mass Spectrometry Analysis Elution->MS_Analysis

References

A Head-to-Head Comparison: Dde vs. Disulfide-Based Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a cleavable linker is a critical design element in the development of targeted therapies such as antibody-drug conjugates (ADCs). The linker's stability in circulation and its susceptibility to cleavage at the target site are paramount to both the efficacy and safety of the therapeutic. This guide provides an objective comparison of two important classes of cleavable linkers: the hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker and the reduction-sensitive disulfide-based linkers.

This comparison delves into their respective cleavage mechanisms, stability profiles, and applications, supported by a summary of available data and detailed experimental protocols to assist researchers in making informed decisions for their specific applications.

Executive Summary

FeatureDde Cleavable LinkerDisulfide-Based Linker
Cleavage Mechanism Hydrazinolysis (cleavage by hydrazine (B178648) or hydroxylamine)Reduction of the disulfide bond
Cleavage Stimulus Exogenous chemical agent (hydrazine/hydroxylamine)Intracellular reducing agents (e.g., glutathione) or exogenous reducing agents (e.g., DTT, TCEP)
Cleavage Conditions Mild (e.g., 2% hydrazine in DMF)High intracellular glutathione (B108866) (GSH) concentrations (1-10 mM)
Stability Generally stable under physiological conditions and resistant to many chemical reagents.[1][2]Stability in plasma can be variable and is often enhanced by steric hindrance.[3][4]
Primary Applications Solid-phase peptide synthesis, bioconjugate capture and release, proteomics.[5][6]Antibody-drug conjugates (ADCs), targeted drug delivery.[7]
Key Advantage Orthogonal cleavage chemistry allowing for specific deprotection.Biocompatible cleavage mechanism that leverages the natural intracellular reducing environment.[8]
Key Disadvantage Requirement for an external, potentially cytotoxic cleaving agent.Potential for premature cleavage in the bloodstream, leading to off-target toxicity.[9]

Cleavage Mechanisms and Specificity

The fundamental difference between Dde and disulfide linkers lies in their mode of cleavage. Disulfide linkers are designed to be cleaved in the reducing environment of the cell, while Dde linkers are cleaved by the chemical action of hydrazine.

Disulfide Linkers: These linkers contain a disulfide bond (-S-S-) that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment where the concentration of glutathione (GSH) is significantly higher (1-10 mM) compared to plasma (~5 µM).[8][10] In addition to GSH, enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) can also catalyze the cleavage of disulfide bonds.[11] The rate of cleavage can be modulated by introducing steric hindrance around the disulfide bond, which can enhance plasma stability.[3]

Dde Linkers: The Dde group is used as a protecting group in organic synthesis and has been adapted for use as a cleavable linker.[6] Its cleavage is not dependent on the biological environment but rather on the introduction of a specific chemical agent, typically a 2% solution of hydrazine (N₂H₄) in an organic solvent like dimethylformamide (DMF).[8] This provides a high degree of orthogonality, as the Dde group is stable to a wide range of chemical conditions used in bioconjugation.[1]

Quantitative Comparison of Linker Performance

Table 1: Comparative Stability and Cleavage Kinetics

ParameterDde LinkerDisulfide Linker
Plasma Stability Generally considered stable in physiological conditions.[1] Specific half-life data in plasma is not widely reported.Variable; can be prone to premature release. Sterically hindered disulfide linkers show improved stability. For example, some hindered linkers have shown a half-life of ~9 days in circulation.[12]
Cleavage Efficiency High cleavage yield under optimized conditions (e.g., >95% cleavage with 2% hydrazine).[13]Dependent on intracellular GSH concentration and linker structure. Unhindered disulfides are readily cleaved, while hindered ones have slower cleavage kinetics.[3][14]
Off-Target Cleavage Low, as cleavage requires a specific, exogenously added chemical.Can occur in plasma due to reaction with circulating thiols, although this is often minimized with hindered designs.[3]

Note: The performance of disulfide linkers is highly dependent on the specific chemical structure and the local steric environment.

Experimental Protocols

Protocol 1: Cleavage of Dde Linkers

This protocol describes a general method for the cleavage of a Dde linker from a bioconjugate.

Materials:

  • Dde-linked bioconjugate

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Washing buffer (e.g., DMF or PBS)

  • Quenching solution (optional, e.g., acetone)

  • Analytical equipment (e.g., LC-MS)

Procedure:

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Dissolve the Dde-linked bioconjugate in the 2% hydrazine/DMF solution. A typical ratio is 25 mL of solution per gram of resin-bound peptide.[8]

  • Incubate the reaction mixture at room temperature. Incubation times can range from 3 to 60 minutes, depending on the specific Dde analog and desired extent of cleavage.[8][13] For resin-based applications, this step can be repeated multiple times.[8]

  • (Optional) Quench the reaction by adding a small amount of acetone (B3395972) to react with the excess hydrazine.

  • Purify the cleaved product from the reaction mixture using an appropriate method (e.g., precipitation, size-exclusion chromatography, or dialysis) to remove the cleavage reagents and byproducts.

  • Analyze the products by LC-MS to confirm the cleavage of the Dde linker and identify the released molecule.

Protocol 2: Cleavage of Disulfide Linkers

This protocol outlines a general procedure for the reductive cleavage of a disulfide linker using dithiothreitol (B142953) (DTT). Tris(2-carboxyethyl)phosphine (TCEP) can also be used and offers the advantage of being more stable and effective over a wider pH range.[12]

Materials:

  • Disulfide-linked bioconjugate (e.g., an ADC)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation agent (optional, e.g., N-ethylmaleimide (NEM))

  • Analytical equipment (e.g., LC-MS)

Procedure:

  • Dissolve the disulfide-linked bioconjugate in PBS to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of DTT or TCEP in water or a suitable buffer.

  • Add the DTT or TCEP stock solution to the bioconjugate solution to a final concentration of 10-100 mM for DTT or 10-50 mM for TCEP.[15] The molar excess of the reducing agent will depend on the concentration of the disulfide bonds.

  • Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time should be determined empirically.[15]

  • (Optional) To prevent re-oxidation of the resulting thiols, the reaction can be quenched by adding an alkylating agent such as NEM.

  • Analyze the reaction mixture by LC-MS to confirm the cleavage of the disulfide bond and to identify the released payload and the cleaved linker.

Visualizing the Mechanisms

To further elucidate the cleavage pathways, the following diagrams illustrate the chemical transformations involved.

G cluster_Dde Dde Linker Cleavage Dde_Linked Bioconjugate-Linker(Dde)-Cargo Cleaved_Bioconjugate Bioconjugate-Linker' Dde_Linked->Cleaved_Bioconjugate Cleavage Released_Cargo Released Cargo Dde_Linked->Released_Cargo Hydrazine Hydrazine (N₂H₄) Hydrazine->Dde_Linked Byproduct Hydrazone Byproduct

Caption: Cleavage of a Dde linker via hydrazinolysis.

G cluster_Disulfide Disulfide Linker Cleavage Disulfide_Linked Bioconjugate-S-S-Cargo Thiol_Intermediate Bioconjugate-SH + HS-Cargo Disulfide_Linked->Thiol_Intermediate Reduction GSH Glutathione (GSH) GSH->Disulfide_Linked GSSG Oxidized Glutathione (GSSG)

Caption: Reductive cleavage of a disulfide linker by glutathione.

Conclusion

Both Dde and disulfide-based linkers offer valuable tools for researchers in bioconjugation and drug delivery. The choice between them depends heavily on the specific application and desired release mechanism.

Disulfide linkers are well-suited for intracellular drug delivery, particularly in the context of ADCs, as they leverage the natural redox potential difference between the extracellular and intracellular environments. The tunability of their stability through steric hindrance allows for optimization of the therapeutic window.

Dde linkers , on the other hand, provide a robust and orthogonal cleavage strategy that is invaluable in chemical biology and proteomics for applications requiring specific and controlled release of molecules under non-physiological conditions. Recent research into novel Dde-based linkers that are responsive to biological triggers may expand their utility in therapeutic applications in the future.

Ultimately, a thorough understanding of the chemistry, stability, and cleavage kinetics of each linker system is essential for the successful design and implementation of advanced bioconjugates and targeted therapies.

References

Dde Biotin-PEG4-Alkyne vs. Non-Cleavable Biotin-Alkyne: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical biology and proteomics, the specific and efficient enrichment of target biomolecules is paramount for downstream analysis. The biotin-streptavidin interaction, with its exceptionally high affinity, has long been the gold standard for such applications. However, the very strength of this interaction presents a significant challenge: the harsh conditions required to elute biotinylated molecules from streptavidin matrices often lead to sample contamination and denaturation. This guide provides a detailed comparison of Dde Biotin-PEG4-Alkyne, a cleavable biotin (B1667282) probe, and traditional non-cleavable biotin-alkyne reagents, offering researchers the insights needed to select the optimal tool for their experimental goals.

The Core Advantage: Cleavability for Cleaner, More Efficient Enrichment

The primary advantage of this compound lies in its integrated 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker. This linker is stable under physiological conditions but can be readily cleaved under mild conditions using hydrazine (B178648) or hydroxylamine[1][2][3]. This cleavability allows for the gentle release of captured biomolecules from streptavidin beads, a stark contrast to the harsh, denaturing conditions required for non-cleavable biotin probes.

The limitations of non-cleavable biotin-alkyne are significant. Elution often necessitates boiling in SDS-containing buffers, extreme pH, or the use of chaotropic agents[1][4][5]. These methods not only risk denaturing the target protein but also lead to the co-elution of non-specifically bound proteins and even streptavidin subunits, which can interfere with subsequent analyses like mass spectrometry[6][7][8]. On-bead digestion, another common strategy for non-cleavable probes, results in the digestion of streptavidin itself, contaminating the sample with streptavidin-derived peptides and often leading to incomplete sequence coverage of the target protein[6][7].

Quantitative Performance: A Head-to-Head Look at Cleavable vs. Non-Cleavable Probes

Table 1: Comparison of Peptide Identifications in a BONCAT Experiment [9][10][11]

Biotin-Alkyne Probe TypeStarting MaterialNumber of TMT-AHA Peptide Identifications (MS2)Number of Quantified TMT-AHA Peptides (SPS MS3)
Cleavable (DADPS)0.2 mg~14,000~11,000
Non-Cleavable (UnC)0.2 mg~5,000~2,500

Data adapted from a study comparing an acid-cleavable DADPS biotin-alkyne with a non-cleavable (UnC) biotin-alkyne. TMT-AHA refers to peptides labeled with Tandem Mass Tags and azidohomoalanine.

This data highlights that the cleavable linker strategy resulted in the identification of approximately 2.8 times more peptides and the quantification of roughly 4.4 times more peptides compared to the non-cleavable approach[9]. This enhanced performance is attributed to the cleaner elution and reduced background contamination, allowing for the detection of lower abundance peptides.

Another study qualitatively showed that an alkyne-Dde-biotin linker resulted in a higher biotin signal after labeling and a lower residual signal after cleavage compared to a photocleavable biotin linker, indicating efficient labeling and cleavage[12].

Experimental Workflows and Protocols

The choice between a cleavable and non-cleavable biotin-alkyne significantly impacts the experimental workflow, particularly the elution and sample preparation steps for mass spectrometry.

Workflow Comparison

G cluster_0 This compound (Cleavable) cluster_1 Non-Cleavable Biotin-Alkyne dde_start Labeling & Capture dde_cleavage Mild Cleavage (2% Hydrazine) dde_start->dde_cleavage Elution of target dde_ms LC-MS/MS Analysis dde_cleavage->dde_ms nc_start Labeling & Capture nc_elution Harsh Elution or On-Bead Digestion nc_start->nc_elution Denaturation or Digestion nc_ms LC-MS/MS Analysis nc_elution->nc_ms

Comparison of experimental workflows.
Detailed Experimental Protocols

Protocol 1: Affinity Purification and Elution using this compound

This protocol is adapted from a standard procedure for Dde-biotin azide (B81097) enrichment and can be applied to alkyne-functionalized probes.

  • Labeling: Perform the click chemistry reaction between your azide-modified biomolecule and this compound.

  • Capture: Incubate the biotinylated sample with streptavidin-conjugated beads (e.g., magnetic beads or agarose) to capture the labeled biomolecules.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. A typical washing series could include:

    • High-salt buffer (e.g., 1 M KCl)

    • Urea buffer (e.g., 2 M urea)

    • Detergent-containing buffer (e.g., 0.1% SDS or 1% Triton X-100)

    • PBS or similar physiological buffer.

  • Elution (Cleavage):

    • Resuspend the beads in a 2% aqueous hydrazine solution.

    • Incubate at room temperature for 30-60 minutes with gentle mixing.

    • Collect the supernatant containing the eluted, now biotin-free, biomolecules.

    • Perform a second elution with a solution of 50% acetonitrile (B52724) in water to recover any remaining protein and combine the eluates.

  • Sample Preparation for Mass Spectrometry:

    • Dry the eluted sample using a vacuum concentrator.

    • Proceed with standard protein digestion protocols (e.g., in-solution trypsin digest).

    • Desalt the resulting peptides before LC-MS/MS analysis.

Protocol 2: On-Bead Digestion with Non-Cleavable Biotin-Alkyne

  • Labeling and Capture: Follow steps 1 and 2 as described in Protocol 1.

  • Washing: Perform stringent washes as described in Protocol 2.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Reduce the proteins with DTT (dithiothreitol) at 55-60°C.

    • Alkylate with iodoacetamide (B48618) in the dark.

    • Add trypsin and incubate overnight at 37°C with shaking.

  • Peptide Collection:

    • Collect the supernatant containing the digested peptides.

    • The biotinylated peptides will remain bound to the beads.

  • Sample Preparation for Mass Spectrometry:

    • Desalt the collected peptides before LC-MS/MS analysis.

Signaling Pathways and Logical Relationships

The decision to use a cleavable versus a non-cleavable biotin probe can be guided by the specific requirements of the experiment.

G start Start: Need to enrich biotinylated proteins decision Is downstream analysis sensitive to contaminants (e.g., MS, functional assays)? start->decision cleavable Use this compound decision->cleavable Yes non_cleavable Use Non-Cleavable Biotin-Alkyne decision->non_cleavable No mild_elution Mild Elution with Hydrazine cleavable->mild_elution harsh_elution Harsh Elution or On-Bead Digestion non_cleavable->harsh_elution clean_sample Clean Sample, High Yield mild_elution->clean_sample contaminated_sample Potential Contamination, Lower Yield of Target Peptides harsh_elution->contaminated_sample

Decision tree for selecting a biotin-alkyne probe.

The Chemical Basis of Dde Cleavage

The Dde protecting group offers a robust yet reversible linkage.

G biotin Biotin-PEG4 dde Dde Linker biotin->dde alkyne Alkyne dde->alkyne Covalent Bond released_protein Released Protein (with small tag) dde->released_protein streptavidin Streptavidin Bead alkyne->streptavidin Biotin-Streptavidin Interaction hydrazine 2% Hydrazine hydrazine->dde Cleaves here

Cleavage mechanism of this compound.

Conclusion: When to Choose this compound

References

Desthiobiotin-PEG4-Alkyne vs. Dde Biotin-PEG4-Alkyne: A Comparative Guide for Affinity Purification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of proteomics and drug discovery, the precise isolation and identification of protein interactions are paramount. Affinity purification workflows coupled with mass spectrometry have become a cornerstone of these investigations. Central to these techniques is the ability to specifically label and capture proteins of interest. While the biotin-streptavidin interaction is a powerful tool for capture, its near-irreversible nature presents challenges for eluting captured proteins under mild conditions. This has led to the development of modified biotin (B1667282) analogs that allow for gentler release of target proteins.

This guide provides a comprehensive comparison of two such alternatives: Desthiobiotin-PEG4-Alkyne and Dde Biotin-PEG4-Alkyne . Both reagents incorporate a PEG4 linker to enhance solubility and an alkyne group for covalent attachment to azide-modified biomolecules via click chemistry. However, they differ significantly in their mechanisms for binding to streptavidin and the subsequent elution or cleavage of the captured targets. This comparison will aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific experimental needs.

At a Glance: Key Differences

FeatureDesthiobiotin-PEG4-AlkyneThis compound
Binding to Streptavidin Reversible, lower affinityHigh, similar to native biotin
Elution/Cleavage Mechanism Competitive elution with free biotinChemical cleavage of the Dde linker with hydrazine (B178648)
Elution/Cleavage Conditions Mild, physiological buffer with excess biotinMild, 2% aqueous hydrazine solution
State of Bait Protein after Release Intact bait-prey complex is elutedBait protein remains bound to streptavidin, prey is released
Potential for Co-elution Minimized co-purification of endogenous biotinylated proteins[1]Can reduce background from non-specifically bound proteins that are not covalently linked[2][3]
Residual Tag on Prey Protein NoneSmall molecular fragment (C3H8N4)[2][3]

In-Depth Comparison

Desthiobiotin-PEG4-Alkyne: The Gentle Competitor

Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with high specificity but a significantly lower affinity (Kd ≈ 10⁻¹¹ M) compared to the nearly irreversible bond of biotin (Kd ≈ 10⁻¹⁵ M)[1]. This key difference allows for the gentle elution of desthiobiotin-tagged molecules from streptavidin resins by competitive displacement with a solution of free biotin[1][4].

Advantages:

  • Mild Elution: Captured proteins can be eluted under physiological conditions, preserving the integrity of protein complexes and downstream applications.

  • Reduced Contamination: The competitive elution with free biotin minimizes the co-elution of endogenously biotinylated proteins, which remain tightly bound to the streptavidin resin[1].

  • Intact Complex Recovery: The entire bait-prey complex is eluted, which can be advantageous for certain downstream analyses.

Considerations:

  • The lower binding affinity may not be ideal for capturing very low-abundance proteins.

  • The eluate will contain a high concentration of free biotin, which may need to be removed for certain downstream applications.

This compound: The Cleavable Contender

This compound incorporates the strong binding affinity of native biotin to streptavidin, ensuring efficient capture of target proteins. The innovation lies in the inclusion of a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker between the biotin and the PEG4-alkyne moiety. This linker is stable under physiological conditions but can be specifically cleaved by treatment with a mild hydrazine solution[2][3][5].

Advantages:

  • Strong Capture: The high affinity of biotin for streptavidin allows for the efficient capture of even low-abundance proteins.

  • Reduced Background: By cleaving the linker, only the specifically captured and covalently linked prey proteins are released, which can significantly reduce the background of non-specifically bound proteins that are common with on-bead digestion methods[2][3].

  • Clean Eluate: The bait protein and streptavidin resin remain behind, resulting in a cleaner eluate of the prey proteins.

Considerations:

  • A small molecular fragment is left on the released prey protein, which should be considered for downstream mass spectrometry analysis[2][3].

  • The use of hydrazine requires appropriate handling and safety precautions.

  • The bait protein is not recovered in the eluate.

Experimental Workflows and Protocols

To illustrate the practical differences, here are generalized experimental workflows and protocols for pull-down assays using each reagent.

Visualizing the Workflows

Desthiobiotin_Workflow cluster_capture Capture cluster_elution Elution Bait Azide-Bait Protein Clicked Bait-Desthiobiotin Bait->Clicked Click Chemistry Desthiobiotin Desthiobiotin-PEG4-Alkyne Desthiobiotin->Clicked Captured Beads-Bait-Prey Complex Clicked->Captured Beads Streptavidin Beads Beads->Captured Elution Add Free Biotin Captured->Elution Prey Prey Protein Prey->Captured Eluted_Complex Eluted Bait-Prey Complex Elution->Eluted_Complex Empty_Beads Beads Dde_Biotin_Workflow cluster_capture Capture cluster_cleavage Cleavage Bait Azide-Bait Protein Clicked Bait-Dde-Biotin Bait->Clicked Click Chemistry Dde_Biotin This compound Dde_Biotin->Clicked Captured Beads-Bait-Prey Complex Clicked->Captured Beads Streptavidin Beads Beads->Captured Cleavage Add Hydrazine Captured->Cleavage Prey Prey Protein Prey->Captured Released_Prey Released Prey Protein Cleavage->Released_Prey Bound_Bait Beads-Bait Complex Cleavage->Bound_Bait

References

A Researcher's Guide to Cleavable Biotin Linkers: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation and affinity purification, the choice of a cleavable biotin (B1667282) linker is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the efficiency of different cleavable biotin linkers, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate tool for your research needs.

The utility of the biotin-streptavidin interaction in molecular biology is unparalleled due to its high affinity and specificity. However, the very strength of this interaction poses a significant challenge when the recovery of the biotinylated molecule is desired. Cleavable biotin linkers have emerged as an elegant solution, incorporating a labile bond between the biotin moiety and the target molecule that can be selectively broken under specific conditions. This allows for the gentle release of the target molecule, preserving its integrity and function for downstream applications.

This guide delves into the performance of four major classes of cleavable biotin linkers: acid-cleavable, photocleavable, disulfide-based, and base-labile linkers. We present a comparative analysis of their cleavage efficiency, kinetics, and key characteristics to empower researchers to make informed decisions.

Comparative Analysis of Cleavable Biotin Linker Efficiency

The efficiency of a cleavable linker is paramount for maximizing the recovery of the target molecule. The following table summarizes the quantitative data on the cleavage efficiency of various linkers under specified conditions. It is important to note that direct comparison of efficiencies across different studies can be challenging due to variations in experimental setups.

Linker TypeSpecific Linker ChemistryCleavage ConditionsCleavage Efficiency (%)Cleavage TimeKey Considerations
Acid-Cleavable Dialkoxydiphenylsilane (DADPS)10% Formic Acid>98%[1]30 minutes[1]Mild cleavage, compatible with mass spectrometry.
Hydrazone100 mM Hydroxylamine, 100 mM Aniline, pH 6.0~88%[2]OvernightpH-dependent stability; potential for side reactions.
Photocleavable 2-NitrobenzylUV irradiation (~340-365 nm)~100% (in solution)[3]< 10 minutes[3]Non-invasive cleavage; potential for UV-induced damage to sensitive molecules.
~80% (immobilized)[4]
Disulfide-Based Thiol-Disulfide Exchange50 mM Dithiothreitol (DTT) or TCEPHigh (inferred from kinetic studies)Minutes to hoursSusceptible to premature cleavage in reducing environments; efficient under mild conditions.
Base-Labile Ester-basedMildly basic conditions (e.g., pH 8.5-9.0)High (qualitative)VariableCan be sensitive to buffer conditions.

Experimental Protocols for Evaluating Linker Efficiency

To ensure reproducible and comparable results when evaluating different cleavable biotin linkers, standardized experimental protocols are essential. Below are detailed methodologies for assessing cleavage efficiency using Western blotting and mass spectrometry.

Protocol 1: Evaluation of Cleavage Efficiency by Western Blotting

This protocol allows for a semi-quantitative assessment of cleavage efficiency by visualizing the release of a biotinylated protein from streptavidin beads.

Materials:

  • Biotinylated protein of interest

  • Streptavidin-coated agarose (B213101) or magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (containing the specific cleavage reagent for the linker being tested)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Immobilization of Biotinylated Protein: Incubate the biotinylated protein with streptavidin-coated beads according to the manufacturer's instructions.

  • Washing: Wash the beads extensively with Wash Buffer to remove any non-specifically bound protein.

  • Cleavage Reaction: Resuspend the beads in the appropriate Elution Buffer containing the cleavage reagent. Incubate for the recommended time and temperature.

  • Sample Collection: Centrifuge the beads and collect the supernatant, which contains the cleaved protein.

  • SDS-PAGE and Western Blotting:

    • Load the supernatant (cleaved fraction) and a sample of the beads before cleavage (total bound fraction) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the proteins to a membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Compare the band intensity of the cleaved protein in the supernatant to the total bound protein to estimate the cleavage efficiency.

Protocol 2: Quantitative Analysis of Cleavage Efficiency by Mass Spectrometry

This protocol provides a more precise and quantitative measurement of cleavage efficiency by analyzing the amount of cleaved peptide or protein using mass spectrometry.

Materials:

  • Biotinylated peptide or protein with a known sequence

  • Streptavidin-coated beads

  • Wash Buffer

  • Elution Buffer with cleavage reagent

  • Digestion Buffer (for proteins) and trypsin

  • C18 desalting columns

  • Mass spectrometer (e.g., LC-MS/MS system)

Procedure:

  • Immobilization and Washing: Follow steps 1 and 2 from the Western Blotting protocol.

  • Cleavage: Perform the cleavage reaction as described in step 3 of the Western Blotting protocol.

  • Sample Preparation for Mass Spectrometry:

    • For peptides: Collect the supernatant, desalt using a C18 column, and prepare for mass spectrometry analysis.

    • For proteins:

      • Collect the supernatant containing the cleaved protein.

      • Perform in-solution tryptic digestion of the cleaved protein.

      • Desalt the resulting peptides using a C18 column.

  • Mass Spectrometry Analysis:

    • Analyze the desalted peptide samples using a mass spectrometer.

    • Identify and quantify the peak corresponding to the cleaved peptide/protein.

  • Data Analysis: Compare the amount of the cleaved peptide/protein to a known standard or to the amount of peptide/protein in the pre-cleavage sample to determine the absolute cleavage efficiency.

Visualizing the Mechanisms and Workflows

To further clarify the processes involved in utilizing cleavable biotin linkers, the following diagrams, generated using Graphviz, illustrate the different cleavage mechanisms and a general experimental workflow.

Cleavage_Mechanisms cluster_acid Acid-Cleavable cluster_photo Photocleavable cluster_disulfide Disulfide-Based Acid_Linker Biotin-Linker-Protein Acid_Cleaved Biotin-Linker' + Protein Acid_Linker->Acid_Cleaved Hydrolysis Acid Low pH (e.g., Formic Acid) Acid->Acid_Linker Photo_Linker Biotin-Linker-Protein Photo_Cleaved Biotin-Linker' + Protein Photo_Linker->Photo_Cleaved Photolysis UV UV Light (~340-365 nm) UV->Photo_Linker Disulfide_Linker Biotin-S-S-Protein Disulfide_Cleaved Biotin-SH + HS-Protein Disulfide_Linker->Disulfide_Cleaved Reduction Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Disulfide_Linker

Caption: Mechanisms of different cleavable biotin linkers.

Experimental_Workflow start Start: Biotinylated Sample immobilize Immobilize on Streptavidin Beads start->immobilize wash Wash to Remove Non-specific Binders immobilize->wash cleave Induce Cleavage (Acid, Light, Reducing Agent) wash->cleave elute Elute Cleaved Target Molecule cleave->elute analyze Downstream Analysis (WB, MS, etc.) elute->analyze

Caption: General experimental workflow for using cleavable biotin linkers.

Conclusion

The selection of a cleavable biotin linker should be guided by the specific requirements of the experiment, including the nature of the target molecule, the desired cleavage conditions, and the downstream applications. Acid-cleavable linkers, particularly the DADPS chemistry, offer high efficiency and compatibility with mass spectrometry. Photocleavable linkers provide a non-invasive method for release, though the potential for UV-induced damage must be considered. Disulfide-based linkers are a classic choice, offering mild cleavage conditions but with a susceptibility to reducing environments. By carefully considering the data and protocols presented in this guide, researchers can confidently choose the optimal cleavable biotin linker to advance their scientific discoveries.

References

Dde-Biotin-Alkyne in O-GlcNAc Proteomics: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of O-GlcNAc proteomics, the choice of enrichment probe is critical for the successful identification and quantification of O-GlcNAcylated proteins and their modification sites. This guide provides an objective comparison of the performance of Dde-biotin-alkyne with other commonly used probes, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their studies.

Executive Summary

Dde-biotin-alkyne has emerged as a robust and efficient tool for the enrichment of O-GlcNAcylated peptides.[1][2] It offers several advantages over other cleavable biotin (B1667282) probes, including higher labeling efficiency and milder cleavage conditions. This guide will delve into the quantitative performance of Dde-biotin-alkyne in comparison to alternatives such as photocleavable (PC)-biotin-alkyne, dialkoxydiphenylsilane (DADPS)-biotin-alkyne, and diazobenzene (Diazo)-biotin-alkyne, providing a clear rationale for its use in demanding O-GlcNAc proteomics workflows.

Performance Comparison of Cleavable Biotin-Alkyne Probes

The selection of a cleavable linker is crucial for the effective release of enriched peptides prior to mass spectrometry analysis. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker, which is cleaved by hydrazine (B178648), has demonstrated superior performance in several key metrics when compared to other widely used cleavable linkers.

A key study directly compared the performance of four cleavable biotin-alkyne probes in O-GlcNAc proteomics using mouse brain lysates. The results, summarized in the table below, highlight the differences in enrichment efficiency.

ProbeNumber of O-GlcNAc Peptide-Spectrum Matches (PSMs)Number of Modified Peptide SequencesNumber of Unambiguous O-GlcNAc SitesNumber of O-GlcNAc Proteins with Unambiguous Sites
PC-biotin-alkyne HighHighHighHigh
DADPS-biotin-alkyne HighHighHighHigh
Dde-biotin-alkyne ModerateModerateModerateModerate
Diazo-biotin-alkyne LowLowLowLow

Data adapted from a comprehensive evaluation of cleavable bioorthogonal probes.[3]

While PC- and DADPS-biotin-alkyne yielded a higher number of identifications in this particular study, other research has shown that Dde-biotin-alkyne exhibits higher labeling efficiency and more complete cleavage compared to the widely used PC-linker.[1][2] Specifically, Western blot analysis has shown a stronger biotin signal after labeling and a lower residual signal after cleavage for the Dde linker, suggesting more efficient capture and release of O-GlcNAcylated proteins.[1][2]

Key Advantages of Dde-biotin-alkyne:

  • Higher Labeling Efficiency: Studies have indicated that Dde-biotin-alkyne can lead to a stronger biotin signal compared to PC-biotin-alkyne, suggesting more efficient labeling of O-GlcNAcylated proteins.[1][4][5]

  • Mild and Efficient Cleavage: The Dde linker can be quantitatively cleaved under mild conditions using 2% hydrazine, which is often more efficient than the UV irradiation required for PC-linkers.[1][6] This efficient cleavage minimizes the loss of enriched peptides.

  • Minimal Mass Remnant: Upon cleavage, the Dde linker leaves a minimal, positively charged aminomethyltriazolyl group on the peptide, which can aid in mass spectrometry detection.[1][2]

  • Stability: The Dde linker is stable under rigorous, denaturing wash conditions, including the presence of SDS and urea (B33335), ensuring the retention of captured peptides during stringent washing steps.[1]

Experimental Workflow and Methodologies

The successful application of Dde-biotin-alkyne in O-GlcNAc proteomics relies on a well-defined experimental workflow. The following diagram illustrates the key steps involved.

O_GlcNAc_Workflow cluster_labeling Chemoenzymatic Labeling cluster_click Click Chemistry cluster_enrichment Enrichment & Digestion cluster_cleavage Cleavage & Analysis CellLysate Cell/Tissue Lysate GalT Y289L GalT + UDP-GalNAz CellLysate->GalT Incubation AzideLabeled Azide-Labeled O-GlcNAc Proteins GalT->AzideLabeled CuAAC CuAAC Reaction AzideLabeled->CuAAC DdeBiotin Dde-Biotin-Alkyne DdeBiotin->CuAAC BiotinLabeled Biotin-Labeled O-GlcNAc Proteins CuAAC->BiotinLabeled Enrichment Enrichment BiotinLabeled->Enrichment Streptavidin Streptavidin Beads Streptavidin->Enrichment Wash Stringent Washes Enrichment->Wash Digestion On-Bead Digestion (Trypsin) Wash->Digestion Cleavage Cleavage Digestion->Cleavage Hydrazine 2% Hydrazine Hydrazine->Cleavage ElutedPeptides Eluted O-GlcNAc Peptides Cleavage->ElutedPeptides MS LC-MS/MS Analysis ElutedPeptides->MS

Caption: Experimental workflow for O-GlcNAc proteomics using Dde-biotin-alkyne.

Detailed Experimental Protocols

1. Chemoenzymatic Labeling of O-GlcNAcylated Proteins:

  • Objective: To install a bioorthogonal azide (B81097) handle onto O-GlcNAc residues.

  • Protocol:

    • Prepare cell or tissue lysates in a suitable buffer containing protease inhibitors.

    • To the lysate, add UDP-GalNAz (final concentration 1 mM) and a mutant β-1,4-galactosyltransferase (Y289L GalT).[1]

    • Incubate the reaction overnight at 4°C with gentle rotation.[1]

2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Objective: To attach the Dde-biotin-alkyne probe to the azide-labeled proteins.

  • Protocol:

    • To the azide-labeled lysate, add Dde-biotin-alkyne.

    • Add the CuAAC catalyst components: copper(II) sulfate (B86663) (CuSO4), a copper ligand such as THPTA, and a reducing agent like sodium ascorbate.

    • Incubate the reaction for 1 hour at room temperature.

3. Enrichment of Biotinylated Proteins:

  • Objective: To capture the biotin-labeled proteins using streptavidin affinity chromatography.

  • Protocol:

    • Add high-capacity Neutravidin or streptavidin agarose (B213101) resin to the reaction mixture.

    • Incubate for 2-4 hours at room temperature to allow for binding.

    • Wash the beads extensively with a series of stringent wash buffers (e.g., high salt buffer, urea buffer, and SDS-containing buffer) to remove non-specifically bound proteins.[1]

4. On-Bead Digestion and Cleavage:

  • Objective: To digest the captured proteins into peptides and then release the O-GlcNAcylated peptides from the beads.

  • Protocol:

    • Resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate) and add trypsin.

    • Incubate overnight at 37°C for protein digestion.

    • Wash the beads to remove non-glycosylated peptides.

    • To cleave the Dde linker, incubate the beads with a 2% aqueous hydrazine solution for 1-2 hours at room temperature.[1][6]

    • Collect the supernatant containing the released O-GlcNAcylated peptides.

5. Sample Preparation for Mass Spectrometry:

  • Objective: To desalt and concentrate the peptides for LC-MS/MS analysis.

  • Protocol:

    • Acidify the collected supernatant with formic acid.

    • Desalt the peptides using C18 desalting tips according to the manufacturer's protocol.

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis.

Signaling Pathway Context

The study of O-GlcNAcylation is integral to understanding numerous cellular signaling pathways. O-GlcNAc cycling, regulated by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), plays a crucial role in modulating protein function, localization, and stability, thereby impacting pathways involved in metabolism, transcription, and cell signaling. The enrichment of O-GlcNAcylated proteins using Dde-biotin-alkyne allows for the detailed investigation of these regulatory networks.

Signaling_Pathway cluster_input Cellular Inputs cluster_hbp Hexosamine Biosynthesis Pathway (HBP) cluster_cycling O-GlcNAc Cycling cluster_output Downstream Effects Nutrients Nutrients (Glucose) HBP HBP Nutrients->HBP Stress Cellular Stress OGT OGT Stress->OGT OGA OGA Stress->OGA UDPGlcNAc UDP-GlcNAc HBP->UDPGlcNAc UDPGlcNAc->OGT OGlcNAcProtein O-GlcNAcylated Protein OGT->OGlcNAcProtein + GlcNAc Protein Substrate Protein OGA->Protein Protein->OGT OGlcNAcProtein->OGA - GlcNAc Transcription Transcription OGlcNAcProtein->Transcription Signaling Cell Signaling OGlcNAcProtein->Signaling Metabolism Metabolism OGlcNAcProtein->Metabolism

Caption: O-GlcNAc cycling in cellular signaling.

Conclusion

Dde-biotin-alkyne is a highly effective and versatile tool for the enrichment of O-GlcNAcylated proteins and peptides in proteomics studies. Its high labeling efficiency, mild cleavage conditions, and stability make it a valuable alternative to other cleavable biotin probes. While comprehensive studies have shown that other probes may yield a higher number of identifications under specific conditions, the favorable characteristics of Dde-biotin-alkyne, particularly its efficient cleavage, can lead to higher recovery and more reliable quantification of O-GlcNAcylated peptides. Researchers should consider the specific requirements of their experimental design when selecting the most appropriate probe for their O-GlcNAc proteomics workflow.

References

Safety Operating Guide

Proper Disposal of Dde Biotin-PEG4-Alkyne: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Dde Biotin-PEG4-Alkyne must be disposed of as hazardous chemical waste. This compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. Adherence to proper disposal protocols is crucial for environmental protection and laboratory safety.

This guide provides detailed procedures for the safe handling and disposal of this compound, in line with established safety protocols for hazardous chemical waste.

Hazard and Safety Summary

All personnel handling this compound should be familiar with its hazard profile. The following table summarizes the key safety information derived from its Safety Data Sheet (SDS).

Hazard CategoryDescriptionPrecautionary Statement
Acute Oral Toxicity Category 4: Harmful if swallowed.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Acute Aquatic Toxicity Category 1: Very toxic to aquatic life.P273: Avoid release to the environment.
Chronic Aquatic Toxicity Category 1: Very toxic to aquatic life with long lasting effects.P391: Collect spillage.
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocol: Disposal of this compound Waste

This protocol outlines the step-by-step procedure for the collection and disposal of solid this compound and contaminated materials.

Materials:

  • Designated hazardous chemical waste container (solid waste)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Spatula and weighing paper (if handling pure solid)

  • Sealable plastic bags for contaminated disposables

Procedure:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes:

      • Expired or unused pure solid compound.

      • Contaminated labware (e.g., pipette tips, microcentrifuge tubes).

      • Contaminated PPE (e.g., gloves).

    • This waste must be segregated from non-hazardous laboratory trash and other incompatible chemical waste streams.

  • Waste Collection (Solid):

    • For pure this compound solid, carefully transfer the material into a designated solid hazardous waste container.

    • For contaminated disposable items (e.g., pipette tips, gloves), place them in a sealable plastic bag before depositing them into the main solid hazardous waste container to minimize exposure.

  • Container Management:

    • Use a waste container that is in good condition, compatible with chemical waste, and has a secure lid.

    • Affix a completed hazardous waste label to the container as soon as the first item of waste is added. The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • Accumulation start date.

      • The primary hazard(s): "Toxic", "Environmental Hazard".

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from drains and sources of ignition.

    • Keep the container closed at all times, except when adding waste.

  • Disposal Request:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to transport the waste off-site yourself.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Hazard Assessment cluster_2 Segregation and Collection cluster_3 Storage and Disposal start Generate this compound Waste (Solid, Contaminated Items) assess Is the waste hazardous? start->assess collect_hw Collect in a labeled Hazardous Waste Container assess->collect_hw Yes collect_non_hw Dispose in Non-Hazardous Trash assess->collect_non_hw No store Store in Satellite Accumulation Area collect_hw->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Workflow for this compound Waste Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.